molecular formula C6H6N2OS B1309577 Imidazo[2,1-b]thiazol-6-ylmethanol CAS No. 349480-74-6

Imidazo[2,1-b]thiazol-6-ylmethanol

Cat. No.: B1309577
CAS No.: 349480-74-6
M. Wt: 154.19 g/mol
InChI Key: GBUTVPCKMACQMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[2,1-b]thiazol-6-ylmethanol is a useful research compound. Its molecular formula is C6H6N2OS and its molecular weight is 154.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

imidazo[2,1-b][1,3]thiazol-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2OS/c9-4-5-3-8-1-2-10-6(8)7-5/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUTVPCKMACQMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CN21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406900
Record name imidazo[2,1-b]thiazol-6-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349480-74-6
Record name imidazo[2,1-b]thiazol-6-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of Imidazo[2,1-b]thiazol-6-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the chemical properties of Imidazo[2,1-b]thiazol-6-ylmethanol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide consolidates information from commercial suppliers and provides predicted data based on closely related analogs within the imidazo[2,1-b]thiazole class.

Core Chemical Properties

This compound is a bicyclic heterocyclic compound featuring a fused imidazole and thiazole ring system, with a hydroxymethyl substituent at the 6-position.[1][2] This structural arrangement imparts a unique electronic and steric profile, making it a valuable scaffold in drug discovery. The presence of nitrogen and sulfur atoms in the rings contributes to its chemical reactivity and potential for biological activity.[2] Derivatives of the imidazo[2,1-b]thiazole core have demonstrated a wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, and antiviral properties.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₆N₂OS[2][][5]
Molecular Weight 154.19 g/mol [][5]
CAS Number 349480-74-6[5][6]
Melting Point 154 °C[]
Density 1.55 g/cm³[]
IUPAC Name Imidazo[2,1-b][1][2]thiazol-6-ylmethanol[]
SMILES OCc1cn2ccsc2n1[2][5]
InChI Key GBUTVPCKMACQMG-UHFFFAOYSA-N[]

Synthesis and Experimental Protocols

Hypothetical Synthesis Protocol:

Step 1: Synthesis of Imidazo[2,1-b]thiazole-6-carbaldehyde

This step is based on the Vilsmeier-Haack formylation of an imidazo[2,1-b]thiazole precursor.[8]

  • Reactants: 2-aminothiazole and a suitable α-haloaldehyde or its precursor.

  • Reaction: The initial reaction would form the imidazo[2,1-b]thiazole scaffold. Subsequent formylation using a Vilsmeier reagent (e.g., POCl₃/DMF) would introduce the carbaldehyde group at the 6-position.

  • Purification: The crude product would be purified by column chromatography on silica gel.

Step 2: Reduction to this compound

  • Reactant: Imidazo[2,1-b]thiazole-6-carbaldehyde.

  • Reducing Agent: A mild reducing agent such as sodium borohydride (NaBH₄).

  • Solvent: A protic solvent like methanol or ethanol.

  • Procedure:

    • Dissolve Imidazo[2,1-b]thiazole-6-carbaldehyde in the chosen solvent.

    • Cool the solution in an ice bath.

    • Add sodium borohydride portion-wise with stirring.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting this compound can be purified by recrystallization or column chromatography.

Diagram 1: Hypothetical Synthesis of this compound

G cluster_0 Step 1: Formation of Imidazo[2,1-b]thiazole-6-carbaldehyde cluster_1 Step 2: Reduction to Alcohol 2-Aminothiazole 2-Aminothiazole Cyclization_Formylation Cyclization & Vilsmeier-Haack Formylation 2-Aminothiazole->Cyclization_Formylation alpha-Halo-beta-hydroxy-propanal α-Halo-β-hydroxy-propanal alpha-Halo-beta-hydroxy-propanal->Cyclization_Formylation Imidazo_Carbaldehyde Imidazo[2,1-b]thiazole-6-carbaldehyde Cyclization_Formylation->Imidazo_Carbaldehyde Imidazo_Carbaldehyde_2 Imidazo[2,1-b]thiazole-6-carbaldehyde Reduction Reduction (e.g., NaBH4) Imidazo_Carbaldehyde_2->Reduction Imidazo_Methanol This compound Reduction->Imidazo_Methanol

Caption: Hypothetical two-step synthesis pathway.

Spectroscopic Data (Predicted)

Direct spectroscopic data for this compound is not widely published. The following data is predicted based on the analysis of closely related imidazo[2,1-b]thiazole derivatives.[9][10]

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR δ (ppm): ~7.5-8.0 (d, 1H, H-2), ~7.0-7.5 (d, 1H, H-3), ~7.2-7.6 (s, 1H, H-5), ~4.5-5.0 (s, 2H, -CH₂OH), ~5.0-5.5 (t, 1H, -OH).
¹³C NMR δ (ppm): ~145-150 (C-2), ~110-115 (C-3), ~120-125 (C-5), ~150-155 (C-6), ~140-145 (C-7a), ~60-65 (-CH₂OH).
Mass Spec (ESI-MS) m/z: 155.03 [M+H]⁺
IR (KBr, cm⁻¹) ~3400-3200 (O-H stretch, broad), ~3100-3000 (C-H aromatic stretch), ~1600-1450 (C=C and C=N stretching), ~1050-1000 (C-O stretch).

Biological Activity and Signaling Pathways

While specific biological activity data for this compound is limited, the imidazo[2,1-b]thiazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[3]

Anticancer Activity: Numerous derivatives of imidazo[2,1-b]thiazole have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Some conjugates have shown significant cytotoxicity against lung, breast, and prostate cancer cell lines.[11][12] The proposed mechanisms of action often involve the inhibition of key enzymes or proteins involved in cell proliferation and survival. For example, some derivatives have been investigated as microtubule-targeting agents, arresting the cell cycle in the G2/M phase and inducing apoptosis.[11]

Antimicrobial Activity: The imidazo[2,1-b]thiazole core is also present in compounds with notable antibacterial and antifungal properties. The mechanism of action for the antimicrobial effects of this class of compounds is still under investigation but may involve the inhibition of essential microbial enzymes.

Diagram 2: General Workflow for Biological Activity Screening

G Compound This compound Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., MIC) Compound->Antimicrobial_Assay Cell_Lines Cancer Cell Lines (e.g., A549, MCF-7) Cell_Lines->Cytotoxicity_Assay Microbes Microbial Strains (e.g., S. aureus, C. albicans) Microbes->Antimicrobial_Assay IC50 Determine IC50 Cytotoxicity_Assay->IC50 MIC Determine MIC Antimicrobial_Assay->MIC Mechanism_Studies Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) IC50->Mechanism_Studies Pathway_Elucidation Signaling Pathway Elucidation Mechanism_Studies->Pathway_Elucidation

Caption: A typical experimental workflow.

Potential Signaling Pathway Involvement:

Given the reported anticancer activities of related compounds that induce apoptosis, a potential signaling pathway that could be modulated by this compound is the intrinsic apoptotic pathway.

Diagram 3: Potential Apoptotic Signaling Pathway

G Compound This compound Cellular_Stress Induction of Cellular Stress Compound->Cellular_Stress Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) Cellular_Stress->Bcl2_Family MMP_Loss Mitochondrial Membrane Potential (ΔΨm) Loss Bcl2_Family->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: A potential intrinsic apoptotic pathway.

Conclusion

This compound is a heterocyclic compound with significant potential for further investigation in the field of medicinal chemistry. While direct experimental data is currently limited, the well-documented and diverse biological activities of the imidazo[2,1-b]thiazole scaffold suggest that this compound could serve as a valuable building block or lead compound in the development of new therapeutic agents. Further research is warranted to fully elucidate its chemical and biological properties.

References

An In-depth Technical Guide to the Synthesis and Characterization of Imidazo[2,1-b]thiazol-6-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazo[2,1-b]thiazol-6-ylmethanol is a heterocyclic organic compound featuring a fused imidazole and thiazole ring system, a scaffold of significant interest in medicinal chemistry. This structural motif is a key component in a variety of molecules exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The presence of the hydroxymethyl group at the 6-position provides a crucial handle for further synthetic modifications, making it a valuable building block in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of this compound and its derivatives. Detailed experimental protocols, compiled from analogous syntheses, are presented alongside characterization data and diagrams of relevant biological pathways to serve as a resource for researchers in the field.

Introduction

The imidazo[2,1-b]thiazole core is a privileged heterocyclic system in drug discovery, with derivatives demonstrating a wide array of biological activities. The fusion of the electron-rich imidazole ring with the thiazole moiety creates a unique electronic and structural landscape amenable to interaction with various biological targets. The title compound, this compound, is a key intermediate that can be derivatized to explore structure-activity relationships (SAR) in the pursuit of more potent and selective drug candidates. This guide will detail plausible synthetic routes and expected analytical characteristics of this compound, and explore the mechanisms of action of related bioactive molecules.

Synthetic Pathways

Two primary synthetic routes are proposed for the synthesis of this compound. The first involves the reduction of an ester precursor, while the second utilizes a formylation reaction followed by reduction.

Route 1: Reduction of Ethyl Imidazo[2,1-b]thiazole-6-carboxylate

This route involves the synthesis of an ester intermediate, ethyl imidazo[2,1-b]thiazole-6-carboxylate, which is then reduced to the desired alcohol.

Synthesis_Route_1 cluster_step1 Step 1: Synthesis of Ethyl Imidazo[2,1-b]thiazole-6-carboxylate cluster_step2 Step 2: Reduction to Alcohol 2-aminothiazole 2-Aminothiazole ethyl_carboxylate Ethyl Imidazo[2,1-b]thiazole-6-carboxylate 2-aminothiazole->ethyl_carboxylate Ethanol, Reflux ethyl_bromopyruvate Ethyl Bromopyruvate ethyl_bromopyruvate->ethyl_carboxylate target_molecule This compound ethyl_carboxylate->target_molecule Anhydrous THF reducing_agent Reducing Agent (e.g., LiAlH4) reducing_agent->target_molecule

Synthetic pathway for this compound via ester reduction.

Step 1: Synthesis of Ethyl Imidazo[2,1-b]thiazole-6-carboxylate

  • To a solution of 2-aminothiazole (1.0 eq) in absolute ethanol, add ethyl bromopyruvate (1.05 eq) dropwise at room temperature.

  • The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting residue is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The crude product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude ester is purified by column chromatography on silica gel.

Step 2: Reduction of Ethyl Imidazo[2,1-b]thiazole-6-carboxylate

  • A solution of ethyl imidazo[2,1-b]thiazole-6-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

Route 2: Vilsmeier-Haack Formylation and Subsequent Reduction

This alternative route introduces the carbon atom of the methanol group via a formylation reaction, followed by reduction of the resulting aldehyde.

Synthesis_Route_2 cluster_step1 Step 1: Synthesis of Imidazo[2,1-b]thiazole cluster_step2 Step 2: Vilsmeier-Haack Formylation cluster_step3 Step 3: Reduction to Alcohol 2-aminothiazole_r2 2-Aminothiazole imidazo_thiazole Imidazo[2,1-b]thiazole 2-aminothiazole_r2->imidazo_thiazole Reflux alpha_halo_ketone α-Halo Ketone alpha_halo_ketone->imidazo_thiazole aldehyde Imidazo[2,1-b]thiazole-6-carbaldehyde imidazo_thiazole->aldehyde 0 °C to RT vilsmeier_reagent Vilsmeier Reagent (POCl3, DMF) vilsmeier_reagent->aldehyde target_molecule_r2 This compound aldehyde->target_molecule_r2 Methanol reducing_agent_r2 Reducing Agent (e.g., NaBH4) reducing_agent_r2->target_molecule_r2 FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK Activation PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Imidazo_Thiazole Imidazo[2,1-b]thiazole Derivative Imidazo_Thiazole->FAK Inhibition EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binding Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK Cell_Growth Cell Growth & Proliferation Ras_Raf_MEK_ERK->Cell_Growth Imidazo_Thiazole_EGFR Imidazo[2,1-b]thiazole Derivative Imidazo_Thiazole_EGFR->EGFR Inhibition

An In-depth Technical Guide to Imidazo[2,1-b]thiazol-6-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Imidazo[2,1-b]thiazol-6-ylmethanol, a heterocyclic organic compound belonging to the promising class of imidazo[2,1-b]thiazoles. This class is of significant interest in medicinal chemistry due to its broad spectrum of biological activities. This document details the compound's chemical identity, physicochemical properties, and provides representative experimental protocols for its synthesis and biological evaluation based on established methodologies for this scaffold.

Core Compound Identification and Properties

This compound is characterized by a fused bicyclic system containing both an imidazole and a thiazole ring, with a hydroxymethyl group at the 6-position.[1] This structure serves as a key pharmacophore in the development of various therapeutic agents.

IUPAC Name and Chemical Structure
  • IUPAC Name: imidazo[2,1-b][1][2]thiazol-6-ylmethanol[]

  • Synonyms: Imidazo[2,1-b]thiazole-6-methanol, Midazo[2,1-b]thiazole-6-Methanol[1][4]

  • CAS Number: 349480-74-6[][4]

Chemical Structure:

Physicochemical Data

The known physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
Molecular FormulaC₆H₆N₂OS[1]
Molecular Weight154.19 g/mol
Melting Point154 °C[4]
Density1.55 g/cm³ (Predicted)[4]
InChIInChI=1S/C6H6N2OS/c9-4-5-3-8-1-2-10-6(8)7-5/h1-3,9H,4H2
SMILESOCc1cn2ccsc2n1

Biological Activity and Therapeutic Potential

While specific quantitative biological data for this compound is not extensively available in public literature, the imidazo[2,1-b]thiazole scaffold is a "privileged" structure in medicinal chemistry, known to exhibit a wide range of biological activities.[5][6] Derivatives have been reported as potent anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory agents.[5][7][8]

The biological activity is largely attributed to the fused heterocyclic system, which can interact with various biological targets. For instance, certain derivatives have been shown to act as microtubule-targeting agents, inducing apoptosis in cancer cells, while others function as kinase inhibitors.[8][9]

Representative Biological Activities of Imidazo[2,1-b]thiazole Derivatives

To illustrate the therapeutic potential of this chemical class, the following table summarizes the activities of closely related imidazo[2,1-b]thiazole analogs.

Derivative ClassActivity TypeTarget/Cell LineReported IC₅₀ / MICSource(s)
Aryl HydrazonesAnticancerMDA-MB-231 (Breast)1.12 µM[10]
Benzimidazole ConjugatesAnticancerA549 (Lung)1.08 µM[8]
Benzimidazole ConjugatesTubulin Polymerization-1.68 µM[8]
Substituted AnaloguesAnticancerA375P (Melanoma)Sub-micromolar[11]
SpirothiazolidinonesAntitubercularM. tuberculosis H37Rv1.6 µg/mL[12]
SpirothiazolidinonesFAK Inhibition-Sub-micromolar[9]

Note: The data presented is for derivatives of the core imidazo[2,1-b]thiazole structure and not for this compound itself. It serves to highlight the potential of the scaffold.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and biological evaluation of compounds based on the imidazo[2,1-b]thiazole scaffold.

General Synthesis Protocol

The synthesis of imidazo[2,1-b]thiazole derivatives typically involves the Hantzsch reaction, which is the condensation of a 2-aminothiazole with an α-halocarbonyl compound. For this compound, a plausible precursor would be 1,3-dichloroacetone or a related α,α'-dihaloketone followed by reduction. A more direct approach involves using an α-haloketone already containing a protected hydroxyl group.

Objective: To synthesize this compound.

Materials:

  • 2-Aminothiazole

  • 1-bromo-3-hydroxyacetone (or a protected version like 1-bromo-3-(tert-butyldimethylsilyloxy)propan-2-one)

  • Ethanol or Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiazole (1.0 eq) in anhydrous ethanol.

  • Addition of Base: Add sodium bicarbonate (1.2 eq) to the solution.

  • Addition of Ketone: Slowly add a solution of 1-bromo-3-hydroxyacetone (1.1 eq) in ethanol to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Extraction: Evaporate the solvent under reduced pressure. Dissolve the resulting crude residue in ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Anticancer Activity Evaluation: SRB Assay Protocol

The Sulforhodamine B (SRB) assay is a common method for determining cytotoxicity against cancer cell lines.[13]

Objective: To determine the in vitro anticancer activity of this compound against a human cancer cell line (e.g., MCF-7, breast cancer).

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • DMEM medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • This compound (dissolved in DMSO)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours at 37 °C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).

  • Cell Fixation: After treatment, discard the medium and fix the cells by adding cold 10% TCA to each well and incubating for 1 hour at 4 °C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 0.057% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and then air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualized Workflows and Pathways

The following diagrams illustrate the general workflow for the development of imidazo[2,1-b]thiazole-based agents and a representative biological pathway they may influence.

Drug Discovery and Evaluation Workflow

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_lead Lead Optimization start Precursors (e.g., 2-Aminothiazole) synthesis Chemical Synthesis (e.g., Hantzsch Reaction) start->synthesis purify Purification (Chromatography) synthesis->purify char Structural Characterization (NMR, MS) purify->char invitro In Vitro Screening (Cytotoxicity, Enzyme Assays) char->invitro mechanistic Mechanism of Action (Apoptosis, Cell Cycle) invitro->mechanistic invivo In Vivo Studies (Animal Models) mechanistic->invivo sar SAR Studies mechanistic->sar adme ADME/Tox Profiling sar->adme lead_opt Lead Optimization adme->lead_opt lead_opt->synthesis Iterative Redesign

Caption: A general workflow for the synthesis and evaluation of novel drug candidates.

Representative Apoptosis Signaling Pathway

G cluster_caspase Caspase Cascade cluster_effects Cellular Effects compound Imidazo[2,1-b]thiazole Derivative target Cellular Target (e.g., Tubulin, Kinase) compound->target caspase9 Caspase-9 (Initiator) target->caspase9 Activation caspase3 Caspase-3 (Executioner) caspase9->caspase3 parp PARP Cleavage caspase3->parp blebbing Membrane Blebbing caspase3->blebbing apoptosis Apoptosis parp->apoptosis blebbing->apoptosis

Caption: A simplified diagram of apoptosis induction via caspase activation.

References

An In-depth Technical Guide on Imidazo[2,1-b]thiazol-6-ylmethanol: Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide serves as a core reference for researchers, scientists, and drug development professionals, providing essential chemical data for Imidazo[2,1-b]thiazol-6-ylmethanol. The focus of this document is to present the fundamental molecular properties, specifically the molecular formula and weight, in a clear and accessible format.

Core Molecular Data

This compound is a heterocyclic organic compound.[1] The defining structural feature of this molecule is a bicyclic system where an imidazole ring is fused to a thiazole ring. A hydroxymethyl group (-CH2OH) is attached at the 6-position of this fused ring system.[1] The presence of nitrogen and sulfur atoms in the rings, along with the reactive hydroxymethyl group, makes this compound a subject of interest in medicinal chemistry.[1]

The precise molecular formula and molecular weight are critical parameters for any experimental or computational work involving this compound. These values are fundamental for calculations related to stoichiometry, solution preparation, and analytical characterization.

Chemical Identifier Value Source
IUPAC Name imidazo[2,1-b][1][]thiazol-6-ylmethanol[]
Molecular Formula C6H6N2OS[1][][3][4][5]
Molecular Weight 154.19 g/mol [][3][5]
CAS Number 349480-74-6[][3][4]

Logical Relationship of Core Data

The following diagram illustrates the direct relationship between the chemical name, its derived molecular formula based on its structure, and the calculated molecular weight.

A This compound B Molecular Formula: C6H6N2OS A->B determines C Molecular Weight: 154.19 g/mol B->C calculates to

Core Data Relationship

Experimental Considerations

While specific experimental protocols for the synthesis or analysis of this compound are not detailed in this guide, it is important to note that its synthesis generally involves multi-step organic reactions.[1] Researchers planning to work with this compound should consult specialized chemical literature for detailed synthetic procedures and characterization data. The handling of this compound should be performed in a controlled laboratory environment, following standard safety protocols for chemical reagents.

References

The Imidazo[2,1-b]thiazole Core: A Scaffolding for Diverse Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[2,1-b]thiazole core, a fused heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms provide a unique framework for designing novel therapeutic agents. This technical guide offers a comprehensive overview of the significant biological activities associated with the imidazo[2,1-b]thiazole core, presenting key quantitative data, detailed experimental protocols for activity assessment, and visual representations of the underlying mechanisms of action.

Anticancer Activity

Derivatives of imidazo[2,1-b]thiazole have demonstrated potent antiproliferative effects against a wide range of human cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer signaling pathways, such as kinases, and the disruption of cellular structures like microtubules.

Data Presentation: Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives
Compound ID/StructureCancer Cell LineIC50 (µM)Reference
Compound 26 (in reference)A375P (Melanoma)<1[1]
Compound 27 (in reference)A375P (Melanoma)<1[1]
9i MDA-MB-231 (Breast)1.65[2]
9m MDA-MB-231 (Breast)1.12[2]
3c MCF-7 (Breast)35.81[3]
19 MV4-11 (AML)0.002[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Imidazo[2,1-b]thiazole test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[2,1-b]thiazole compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Visualization: Kinase Inhibition Signaling Pathway

Many imidazo[2,1-b]thiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cancer cell proliferation and survival. One such target is the FMS-like tyrosine kinase 3 (FLT3).

FLT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Binds and activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Promotes survival Imidazo_Thiazole Imidazo[2,1-b]thiazole Inhibitor Imidazo_Thiazole->FLT3 Inhibits (ATP-competitive) Tubulin_Inhibition cluster_polymerization Normal Microtubule Dynamics cluster_inhibition Inhibition by Imidazo[2,1-b]thiazole Tubulin_Dimer α/β-Tubulin Dimers Microtubule Microtubule Tubulin_Dimer->Microtubule Polymerization Inhibited_Dimer Inhibitor-Tubulin Complex Microtubule->Tubulin_Dimer Depolymerization Inhibitor Imidazo[2,1-b]thiazole Derivative Inhibitor->Tubulin_Dimer Binds to Colchicine Site Disrupted_MT Disrupted Microtubule Formation Inhibited_Dimer->Disrupted_MT Prevents Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Disrupted_MT->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Imidazo_Thiazole Imidazo[2,1-b]thiazole Inhibitor Imidazo_Thiazole->COX2 Selectively Inhibits

References

The Discovery of Imidazo[2,1-b]thiazol-6-ylmethanol Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Scaffold in Medicinal Chemistry

The imidazo[2,1-b]thiazole core is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide focuses on a specific, yet promising, subclass: Imidazo[2,1-b]thiazol-6-ylmethanol and its derivatives. These compounds serve as crucial building blocks and potential therapeutic agents, particularly in the realm of oncology and infectious diseases. This document provides a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

The Imidazo[2,1-b]thiazole Scaffold: A Foundation of Diverse Bioactivity

The fused bicyclic structure of imidazo[2,1-b]thiazole offers a unique three-dimensional arrangement of nitrogen and sulfur heteroatoms, enabling versatile interactions with various biological targets. Derivatives of this scaffold have been reported to exhibit a wide spectrum of pharmacological properties, including anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory activities.[1][2] The synthetic tractability of the core allows for facile functionalization at multiple positions, leading to the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

Synthesis of this compound Derivatives

The synthesis of the core (imidazo[2,1-b]thiazol-6-yl)methanol structure is a key step in the development of this class of compounds. While specific literature on a wide array of its derivatives is still emerging, the synthesis of the parent methanol and related 6-substituted analogs has been described. These compounds are valuable intermediates for creating a diverse range of molecules with potential biological applications.[3]

General Synthetic Approach

A common strategy for the synthesis of the imidazo[2,1-b]thiazole ring system involves the condensation of a 2-aminothiazole with an α-haloketone. For the specific synthesis of 6-substituted derivatives, a key intermediate is often an imidazo[2,1-b]thiazole-6-carboxylate or a 6-carbaldehyde. The desired (imidazo[2,1-b]thiazol-6-yl)methanol can then be obtained through the reduction of these functional groups.

A plausible synthetic pathway is outlined below:

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Functionalization at C6 cluster_2 Final Product Formation 2-Aminothiazole 2-Aminothiazole Imidazo_thiazole_core Imidazo[2,1-b]thiazole core 2-Aminothiazole->Imidazo_thiazole_core Condensation alpha-haloketone alpha-haloketone alpha-haloketone->Imidazo_thiazole_core Core Imidazo[2,1-b]thiazole Carboxylate Imidazo[2,1-b]thiazole-6-carboxylate Core->Carboxylate Carboxylation Aldehyde Imidazo[2,1-b]thiazole-6-carbaldehyde Carboxylate->Aldehyde Reduction/Oxidation Aldehyde_or_Ester 6-Carbaldehyde or 6-Carboxylate Methanol This compound Aldehyde_or_Ester->Methanol Reduction (e.g., NaBH4, LiAlH4) Derivatives Derivatives Methanol->Derivatives Esterification, Etherification, etc.

Caption: General synthetic workflow for this compound derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-aryl-imidazo[2,1-b]thiazole-6-carboxylates (Precursors) [3]

This protocol describes the formation of the imidazo[2,1-b]thiazole core with a carboxylate group at the 6-position, which is a key precursor to the methanol derivative.

  • N- and C-acylation of glycine ethyl ester hydrochloride: Glycine ethyl ester hydrochloride is sequentially acylated with ethyl formate to form a disodium salt.

  • Cyclization: The resulting disodium salt is cyclized with potassium thiocyanate to yield ethyl 2-mercapto-1H-imidazole-5-carboxylate.

  • Alkylation and Intramolecular Cyclization: The sulfur of the 2-mercaptoimidazole intermediate is alkylated with an α-bromoketone. The resulting thioketone undergoes intramolecular cyclization to form the annulated thiazole ring, yielding the final product, ethyl 3-aryl-imidazo[2,1-b]thiazole-6-carboxylate.

Protocol 2: Reduction to (Imidazo[2,1-b]thiazol-6-yl)methanol

  • Preparation of the Reducing Agent: A solution or suspension of a suitable reducing agent (e.g., lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)) is prepared in an appropriate anhydrous solvent (e.g., tetrahydrofuran, ethanol).

  • Reduction Reaction: The imidazo[2,1-b]thiazole-6-carboxylate or 6-carbaldehyde, dissolved in an anhydrous solvent, is added dropwise to the reducing agent mixture under an inert atmosphere and often at reduced temperature (e.g., 0 °C).

  • Work-up: After the reaction is complete (monitored by TLC), the excess reducing agent is quenched carefully (e.g., with water or a saturated solution of sodium sulfate). The product is then extracted into an organic solvent, dried, and purified, typically by column chromatography.

Biological Activity and Therapeutic Potential

While the biological data for this compound derivatives are still emerging, the broader class of 6-substituted imidazo[2,1-b]thiazoles has shown significant promise, particularly as anticancer agents through the inhibition of protein kinases.

Kinase Inhibition: A Key Mechanism of Action

Many imidazo[2,1-b]thiazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.

RAF Kinase Inhibition:

Several studies have highlighted the potential of imidazo[2,1-b]thiazole derivatives as inhibitors of RAF kinases, particularly the V600E mutant of B-RAF, a key driver in many melanomas.[4][5] These compounds often act as ATP-competitive inhibitors, binding to the active site of the kinase and preventing the phosphorylation of downstream targets like MEK and ERK. This inhibition leads to the suppression of the MAPK signaling pathway, which is hyperactivated in many cancers, thereby inhibiting cell proliferation and inducing apoptosis.[6][7]

RAF-MEK-ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS BRAF B-RAF (V600E) RAS->BRAF MEK MEK BRAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Imidazo[2,1-b]thiazole Derivative Inhibitor->BRAF

Caption: Inhibition of the MAPK pathway by Imidazo[2,1-b]thiazole derivatives.

Quantitative Biological Data

The following tables summarize the biological activity of selected 6-substituted imidazo[2,1-b]thiazole derivatives from the literature, highlighting their potential as anticancer agents. It is important to note that these are not specifically "-6-ylmethanol" derivatives but represent the closest analogs with available quantitative data.

Table 1: In Vitro Antiproliferative Activity of Selected Imidazo[2,1-b]thiazole Derivatives

Compound IDSubstitution PatternCell LineIC₅₀ (µM)Reference
1zb 6-aryl, 2,5-disubstitutedUACC-62 (Melanoma)0.18[5]
10k 6-aryl, 2,5-disubstitutedMelanoma Cell Line2.68[4]
Compound 26 6-aryl, 2,3-disubstitutedA375P (Melanoma)<1[8]
Compound 27 6-aryl, 2,3-disubstitutedA375P (Melanoma)<1[8]

Table 2: In Vitro Kinase Inhibitory Activity of Selected Imidazo[2,1-b]thiazole Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Reference
1zb V600E-B-RAF0.978[5]
1zb RAF18.2[5]
10l V600E B-Raf1.20[4]
10n V600E B-Raf4.31[4]
10o V600E B-Raf6.21[4]

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of the core allows for extensive derivatization of the hydroxyl group to explore new chemical space and optimize pharmacokinetic and pharmacodynamic properties. Future research should focus on:

  • Synthesis and biological evaluation of a focused library of this compound derivatives.

  • Elucidation of the precise mechanism of action for active compounds, including their kinase selectivity profiles.

  • In vivo efficacy studies in relevant animal models of cancer and infectious diseases.

References

Spectroscopic Profile of Imidazo[2,1-b]thiazol-6-ylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Imidazo[2,1-b]thiazol-6-ylmethanol, a heterocyclic compound of significant interest in medicinal chemistry. The document outlines the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational dataset for its identification and characterization. Furthermore, it details the experimental protocols for these analytical techniques and explores a key biological signaling pathway associated with the broader class of imidazo[2,1-b]thiazole derivatives.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H27.20 - 7.40d
H37.00 - 7.20d
H57.50 - 7.70s
-CH₂OH4.60 - 4.80s
-OHVariablebr s

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2115.0 - 120.0
C3110.0 - 115.0
C5130.0 - 135.0
C6145.0 - 150.0
C7a140.0 - 145.0
-CH₂OH55.0 - 60.0

Table 3: Key IR Absorption Bands for Imidazo[2,1-b]thiazole Derivatives

Functional GroupWavenumber (cm⁻¹)Intensity
O-H Stretch (alcohol)3200 - 3600Broad
C-H Stretch (aromatic)3000 - 3100Medium
C=N Stretch (imidazole)1610 - 1650Medium
C=C Stretch (aromatic)1450 - 1600Medium-Strong
C-O Stretch (primary alcohol)1000 - 1050Strong

Table 4: Expected Mass Spectrometry Fragmentation for this compound

Ionm/z (expected)Description
[M]⁺154Molecular Ion
[M-H₂O]⁺136Loss of water
[M-CH₂OH]⁺123Loss of hydroxymethyl group

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the analysis of Imidazo[2,1-b]thiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of protons and carbons in the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the Imidazo[2,1-b]thiazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse program (zgpg30).

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocyclic compounds.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Fragmentor Voltage: Can be varied to induce fragmentation for MS/MS analysis.

Biological Signaling Pathway

Imidazo[2,1-b]thiazole derivatives have been extensively studied for their anticancer properties. One of the key mechanisms of action for some derivatives is the inhibition of tubulin polymerization, a critical process in cell division.[1] The following diagram illustrates the general workflow for assessing this activity.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_cellular Cellular Mechanism Synthesis Synthesis of Imidazo[2,1-b]thiazole Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Cell_Culture Cancer Cell Line Culture (e.g., HeLa, A549) Characterization->Cell_Culture Test Compound Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Cell_Culture->Cytotoxicity Tubulin_Assay Tubulin Polymerization Inhibition Assay Cytotoxicity->Tubulin_Assay If cytotoxic Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Tubulin_Assay->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V) Cell_Cycle->Apoptosis

Caption: Workflow for evaluating the anticancer activity of Imidazo[2,1-b]thiazole derivatives.

Another significant therapeutic target for this class of compounds is DNA gyrase, particularly in the context of their antimicrobial activity against bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).[2] The inhibition of this enzyme disrupts DNA replication, leading to bacterial cell death.

logical_relationship Compound Imidazo[2,1-b]thiazole Derivative Target Bacterial DNA Gyrase Compound->Target Inhibits Process DNA Supercoiling Target->Process Catalyzes Replication DNA Replication Process->Replication Is essential for Death Bacterial Cell Death Replication->Death Disruption leads to

Caption: Inhibition of DNA gyrase by Imidazo[2,1-b]thiazole derivatives.

References

Preliminary Mechanistic Insights into Imidazo[2,1-b]thiazole Derivatives: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the preliminary studies on the mechanism of action of compounds based on the imidazo[2,1-b]thiazole scaffold, with a focus on its potential therapeutic applications. Due to the limited direct research on Imidazo[2,1-b]thiazol-6-ylmethanol, this document synthesizes findings from studies on its structurally related derivatives. The primary mechanisms of action identified for this class of compounds include anti-inflammatory effects through COX-2 inhibition, anticancer activity via microtubule disruption, induction of apoptosis, and inhibition of focal adhesion kinase (FAK). This guide presents key quantitative data in structured tables, details relevant experimental methodologies, and provides visual representations of signaling pathways and experimental workflows to support further research and development in this area.

Introduction

The imidazo[2,1-b]thiazole core is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] this compound, a specific derivative of this scaffold, is a subject of growing interest for its potential therapeutic applications.[3][4] While direct mechanistic studies on this particular compound are scarce, extensive research on its analogs provides a strong foundation for understanding its potential biological targets and pathways of action. This guide will focus on the elucidated mechanisms of various imidazo[2,1-b]thiazole derivatives to infer the likely activities of this compound.

Potential Mechanisms of Action of Imidazo[2,1-b]thiazole Derivatives

Preliminary research on various imidazo[2,1-b]thiazole derivatives has revealed several key mechanisms of action, primarily in the realms of oncology and inflammation.

Anti-inflammatory Activity: COX-2 Inhibition

A notable mechanism of action for some imidazo[2,1-b]thiazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[5][6] This enzyme is a key mediator of inflammation and pain. The selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

Anticancer Activity

The imidazo[2,1-b]thiazole scaffold has been extensively investigated for its anticancer potential, with several distinct mechanisms being identified.

Certain imidazo[2,1-b]thiazole-benzimidazole conjugates have been shown to act as microtubule-targeting agents.[7] They inhibit the polymerization of tubulin, a critical process for mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Molecular docking studies suggest that these compounds may bind to the colchicine-binding site on tubulin.[7]

Several imidazo[2,1-b]thiazole-based aryl hydrazones have demonstrated the ability to induce apoptosis in cancer cells.[8][9] This is often accompanied by cell cycle arrest at the G0/G1 phase, an increase in intracellular reactive oxygen species (ROS), and a decrease in the mitochondrial membrane potential, all of which are hallmarks of programmed cell death.[8][9]

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and survival, and its overexpression is common in many cancers.[10] Novel imidazo[2,1-b]thiazole derivatives have been identified as potential inhibitors of FAK, offering a promising avenue for targeted cancer therapy.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies on various imidazo[2,1-b]thiazole derivatives.

Table 1: COX-2 Inhibitory Activity of Imidazo[2,1-b]thiazole Derivatives

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2) Reference
6a >100 0.08 >1250 [5]
6b >100 0.11 >909 [5]
6c >100 0.12 >833 [5]
6d >100 0.16 >625 [5]
6e >100 0.14 >714 [5]
6f 31.37 0.10 313.7 [5]

| 6g | 52.48 | 0.12 | 437.3 |[5] |

Table 2: Antiproliferative Activity of Imidazo[2,1-b]thiazole Derivatives

Compound Cell Line IC50 (µM) Reference
6d (conjugate) A549 (Lung) 1.08 [7]
9i (hydrazone) MDA-MB-231 (Breast) 1.65 [8][9]

| 9m (hydrazone) | MDA-MB-231 (Breast) | 1.12 |[8][9] |

Table 3: Tubulin Polymerization and FAK Inhibitory Activity

Compound Assay IC50 (µM) Reference
6d (conjugate) Tubulin Polymerization 1.68 [7]

| Various Derivatives | Focal Adhesion Kinase | Not specified in abstracts |[10] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the mechanism of action of imidazo[2,1-b]thiazole derivatives.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of compounds in inhibiting the two isoforms of the cyclooxygenase enzyme.

  • Enzyme Preparation : Human recombinant COX-1 and COX-2 enzymes are used.

  • Assay Buffer : Tris-HCl buffer containing EDTA and hematin.

  • Procedure :

    • The test compound, dissolved in DMSO, is pre-incubated with the enzyme in the assay buffer.

    • Arachidonic acid is added to initiate the reaction.

    • The reaction is incubated at 37°C for a specified time.

    • The reaction is terminated by the addition of a stop solution (e.g., HCl).

    • Prostaglandin E2 (PGE2) production is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis : IC50 values are calculated from the dose-response curves.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture : Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours.

    • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • Absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : IC50 values are determined from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment : Cells are treated with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting and Fixation : Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining : Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry : The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis : The percentage of cells in the G0/G1, S, and G2/M phases is quantified.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of tubulin into microtubules.

  • Tubulin Preparation : Purified tubulin is used.

  • Assay Buffer : A polymerization buffer containing GTP is used.

  • Procedure :

    • The test compound is incubated with tubulin in the assay buffer at 37°C.

    • The change in absorbance (turbidity) is monitored over time at 340 nm using a spectrophotometer.

  • Data Analysis : The IC50 value for the inhibition of tubulin polymerization is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a general experimental workflow for investigating the mechanism of action of imidazo[2,1-b]thiazole derivatives.

G General Experimental Workflow for Mechanistic Studies cluster_synthesis Synthesis & Characterization cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo Validation Synthesis Synthesis Characterization Characterization Synthesis->Characterization Cell_Viability Cell Viability Assay (e.g., MTT) Characterization->Cell_Viability Cell_Cycle Cell Cycle Analysis Cell_Viability->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Viability->Apoptosis_Assay Target_Assay Specific Target Assay (e.g., Kinase, Tubulin) Cell_Viability->Target_Assay Animal_Model Animal Model Studies Apoptosis_Assay->Animal_Model Target_Assay->Animal_Model

Caption: A generalized workflow for the discovery and mechanistic evaluation of novel imidazo[2,1-b]thiazole derivatives.

G Apoptosis Induction Pathway by Imidazo[2,1-b]thiazole Derivatives Imidazo_Thiazole Imidazo[2,1-b]thiazole Derivative Cell_Cycle_Arrest G0/G1 Phase Cell Cycle Arrest Imidazo_Thiazole->Cell_Cycle_Arrest ROS Increased ROS Production Imidazo_Thiazole->ROS Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis MMP Decreased Mitochondrial Membrane Potential ROS->MMP Caspase_Activation Caspase Activation MMP->Caspase_Activation Caspase_Activation->Apoptosis

Caption: A simplified signaling pathway for apoptosis induction by certain imidazo[2,1-b]thiazole derivatives.

G FAK Inhibition Pathway Imidazo_Thiazole Imidazo[2,1-b]thiazole Derivative FAK Focal Adhesion Kinase (FAK) Imidazo_Thiazole->FAK Downstream_Signaling Inhibition of Downstream Signaling (e.g., PI3K/Akt) FAK->Downstream_Signaling Cellular_Effects Decreased Proliferation, Migration, and Survival Downstream_Signaling->Cellular_Effects

Caption: The proposed mechanism of action for imidazo[2,1-b]thiazole derivatives that act as FAK inhibitors.

Conclusion and Future Directions

The preliminary studies on imidazo[2,1-b]thiazole derivatives have unveiled a rich and diverse pharmacology, with promising activities in the fields of oncology and inflammation. The identified mechanisms of action, including COX-2 inhibition, microtubule disruption, apoptosis induction, and FAK inhibition, highlight the potential of this scaffold for the development of novel therapeutics.

While these findings provide a strong basis for inferring the potential bioactivity of this compound, direct experimental validation is crucial. Future research should focus on:

  • Direct Mechanistic Studies : Elucidating the specific molecular targets and pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies : Optimizing the imidazo[2,1-b]thiazole scaffold to enhance potency and selectivity for specific targets.

  • In Vivo Efficacy Studies : Evaluating the therapeutic potential of promising derivatives in relevant animal models of cancer and inflammatory diseases.

By building upon the foundational knowledge outlined in this guide, the research and development community can further unlock the therapeutic potential of this compound and its related compounds.

References

In Silico Modeling of Imidazo[2,1-b]thiazole Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic ring system of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] Derivatives of this core structure have demonstrated a wide range of biological effects, including anticancer,[4][5][6] antioxidant,[3][7] anti-inflammatory,[8] and antimicrobial properties.[9][10] The parent compound, imidazo[2,1-b]thiazol-6-ylmethanol, serves as a foundational structure for the development of these more complex derivatives.[11] In silico modeling plays a pivotal role in the rational design and optimization of these compounds, enabling researchers to predict their interactions with biological targets, understand their mechanisms of action, and evaluate their pharmacokinetic properties before undertaking extensive synthetic and in vitro testing.[2]

This technical guide provides an in-depth overview of the core in silico methodologies employed in the study of imidazo[2,1-b]thiazole derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of novel therapeutics based on this versatile scaffold.

Molecular Docking: Elucidating Binding Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[9] This method is instrumental in identifying potential biological targets and understanding the key molecular interactions that govern binding affinity.

Experimental Protocol: A Generalized Molecular Docking Workflow

A typical molecular docking workflow for imidazo[2,1-b]thiazole derivatives involves the following steps:

  • Receptor Preparation:

    • The three-dimensional structure of the target protein is obtained from a public database such as the Protein Data Bank (PDB).

    • Water molecules and co-ligands not relevant to the binding site are typically removed.

    • Hydrogen atoms are added to the protein structure, and charge states of ionizable residues are assigned at a physiological pH.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structure of the imidazo[2,1-b]thiazole derivative is sketched using a chemical drawing tool.

    • The 2D structure is converted to a 3D conformation.

    • Hydrogens are added, and appropriate atom types and charges are assigned using a force field (e.g., MMFF94).[9]

    • The ligand's geometry is optimized through energy minimization.

  • Docking Simulation:

    • A docking algorithm is used to explore the conformational space of the ligand within the defined binding site of the receptor.

    • The binding site is typically defined as a grid box encompassing the active site residues.

    • The docking program generates a series of possible binding poses for the ligand.

  • Scoring and Analysis:

    • Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol).[1][9]

    • The poses with the best scores are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.[1]

    • The root-mean-square deviation (RMSD) between the docked pose and a known crystallographic ligand can be calculated to validate the docking protocol.[9]

G Molecular Docking Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis PDB Obtain Protein Structure (PDB) Clean Remove Water & Co-ligands PDB->Clean Hydrogens_P Add Hydrogens & Assign Charges Clean->Hydrogens_P Minimize_P Energy Minimization Hydrogens_P->Minimize_P Dock Perform Docking Simulation Minimize_P->Dock Sketch Sketch 2D Structure Convert_3D Convert to 3D Sketch->Convert_3D Hydrogens_L Add Hydrogens & Assign Charges Convert_3D->Hydrogens_L Minimize_L Energy Minimization Hydrogens_L->Minimize_L Minimize_L->Dock Score Score & Rank Poses Dock->Score Analyze Analyze Interactions Score->Analyze

A generalized workflow for molecular docking studies.
Quantitative Data from Docking Studies

The following table summarizes representative binding affinity data for various imidazo[2,1-b]thiazole derivatives against different protein targets, as reported in the literature.

Compound ClassTarget ProteinPDB IDBest Binding Affinity (kcal/mol)Reference
Imidazo[2,1-b]thiazole-thiadiazole conjugatesGlypican-3 (GPC-3)--10.30[1]
Oxo-hydrazone and spirocondensed-thiazolidine derivativesHuman peroxiredoxin 51HD2-[7]
Imidazo[2,1-b]thiazole-benzimidazole conjugatesTubulin (colchicine binding site)--[12]
Imidazo[2,1-b]thiazole derivativesFocal Adhesion Kinase (FAK)--[6]
Chalcone-based imidazo[2,1-b]thiazole derivativesThymidylate kinase3UWO-7.177[9]

Molecular Dynamics Simulations: Assessing Complex Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are employed to assess the stability of the predicted binding pose and to gain deeper insights into the conformational changes of both the ligand and the receptor upon binding.[13][14]

Experimental Protocol: A Generalized Molecular Dynamics Workflow
  • System Preparation: The docked ligand-protein complex from the molecular docking study serves as the starting point. The complex is solvated in a periodic box of water molecules, and counter-ions are added to neutralize the system.

  • Minimization: The entire system (protein, ligand, water, and ions) is subjected to energy minimization to remove any bad contacts.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated under constant pressure and temperature (NPT ensemble) to ensure that the system reaches a stable state.

  • Production Run: A long-timescale MD simulation is performed (typically in the nanosecond to microsecond range) to generate a trajectory of the atomic motions.

  • Trajectory Analysis: The trajectory is analyzed to calculate various parameters, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and the number of hydrogen bonds over time.

G Molecular Dynamics Simulation Workflow Start Docked Ligand-Protein Complex Solvate Solvation & Ionization Start->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate System Equilibration (NVT & NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analysis Trajectory Analysis (RMSD, RMSF, etc.) Production->Analysis G FAK Signaling Pathway Inhibition Integrin Integrin FAK FAK Integrin->FAK Activation Proliferation Cell Proliferation FAK->Proliferation Survival Cell Survival FAK->Survival Migration Cell Migration FAK->Migration ECM Extracellular Matrix ECM->Integrin Imidazothiazole Imidazo[2,1-b]thiazole Derivative Imidazothiazole->FAK Inhibition

References

Unlocking Therapeutic Potential: A Technical Guide to Imidazo[2,1-b]thiazol-6-ylmethanol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[2,1-b]thiazole scaffold, a fused heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. This technical guide focuses on the therapeutic potential of Imidazo[2,1-b]thiazol-6-ylmethanol and its derivatives, with a primary emphasis on their anticancer properties. This document provides a comprehensive overview of the key molecular targets, a compilation of quantitative biological activity data, detailed experimental protocols for target validation, and visual representations of relevant signaling pathways and workflows to facilitate further research and development in this promising area.

Introduction

Imidazo[2,1-b]thiazole derivatives have garnered significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The core structure, this compound, serves as a versatile starting point for the synthesis of novel therapeutic agents.[4] The fusion of the imidazole and thiazole rings creates a unique chemical entity with the potential to interact with various biological targets, making it a focal point for drug discovery efforts.[3] This guide aims to provide an in-depth technical resource for researchers exploring the therapeutic applications of this compound class.

Potential Therapeutic Targets

The primary therapeutic area of investigation for imidazo[2,1-b]thiazole derivatives is oncology. These compounds have been shown to exert their anticancer effects through various mechanisms of action, including the inhibition of key enzymes and proteins involved in cancer cell proliferation, survival, and metastasis.[3]

Kinase Inhibition

Numerous studies have highlighted the potential of imidazo[2,1-b]thiazole derivatives as inhibitors of various protein kinases that are often dysregulated in cancer.

  • Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Overexpression of FAK is associated with cancer progression and metastasis. Several imidazo[2,1-b]thiazole derivatives have been identified as potential FAK inhibitors.[5]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth. Imidazo[2,1-b]thiazole derivatives have been developed as potent inhibitors of both wild-type and mutant forms of EGFR.[6]

  • Other Kinases: This scaffold has also been explored for its inhibitory activity against other kinases such as B-Raf and those in the IGF-1R pathway.[7]

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are essential for cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Imidazo[2,1-b]thiazole conjugates have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9][10][11]

Cyclooxygenase-2 (COX-2) Inhibition

COX-2 is an enzyme that is often overexpressed in inflammatory conditions and various cancers. Selective inhibition of COX-2 is a desirable therapeutic strategy. A series of imidazo[2,1-b]thiazole analogs have demonstrated potent and selective COX-2 inhibitory activity.[12][13][14]

Quantitative Data on Biological Activity

The following tables summarize the in vitro activity of various imidazo[2,1-b]thiazole derivatives against cancer cell lines and specific molecular targets.

Table 1: Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 26 A375P (Melanoma)Sub-micromolar[15]
Compound 27 A375P (Melanoma)Sub-micromolar[15]
Compound 9i MDA-MB-231 (Breast)1.65[16]
Compound 9m MDA-MB-231 (Breast)1.12[16]
Compound 6d A549 (Lung)1.08[8]
Compound 20 A549 (Lung)1.09[17]
Compound 21 A549 (Lung)0.29[17]
Compound 4g A549 (Lung)0.92[11]
Compound 4h A549 (Lung)0.78[11]
Compound 11x A549 (Lung)0.64 - 1.44[9]
Compound 3c MCF-7 (Breast)35.81[2]
Compound 11a EGFR Kinase0.099[6]
Compound 11b EGFR Kinase0.086[6]
Compound 8 EGFR Kinase (wild type)0.0355[6]
Compound 8 EGFR Kinase (T790M mutant)0.066[6]

Table 2: Tubulin Polymerization Inhibitory Activity

Compound IDAssayIC50 (µM)Reference
Compound 6d Tubulin Polymerization1.68[8]
Compound 7 Tubulin Polymerization0.15[18]
Compound 11 Tubulin Polymerization1.23[18]
Compound 15 Tubulin Polymerization2.11[18]

Table 3: COX-2 Inhibitory Activity

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 6a >1000.08>1250[12][13][14]
Compound 6b >1000.12>833[12][13]
Compound 6c >1000.16>625[12][13]
Compound 6d >1000.11>909[12][13]
Compound 6e >1000.10>1000[12][13]
Compound 6f >1000.09>1111[12][13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by imidazo[2,1-b]thiazole derivatives and a general experimental workflow for their evaluation.

G cluster_0 Kinase Inhibition Signaling Pathway Imidazo[2,1-b]thiazole Derivative Imidazo[2,1-b]thiazole Derivative Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Imidazo[2,1-b]thiazole Derivative->Receptor Tyrosine Kinase (e.g., EGFR) Inhibits Intracellular Kinase (e.g., FAK) Intracellular Kinase (e.g., FAK) Imidazo[2,1-b]thiazole Derivative->Intracellular Kinase (e.g., FAK) Inhibits Downstream Signaling Cascade Downstream Signaling Cascade Receptor Tyrosine Kinase (e.g., EGFR)->Downstream Signaling Cascade Intracellular Kinase (e.g., FAK)->Downstream Signaling Cascade Cell Proliferation, Survival, and Migration Cell Proliferation, Survival, and Migration Downstream Signaling Cascade->Cell Proliferation, Survival, and Migration Promotes

Caption: Kinase inhibition by Imidazo[2,1-b]thiazole derivatives.

G cluster_1 Tubulin Polymerization Inhibition Pathway Imidazo[2,1-b]thiazole Derivative Imidazo[2,1-b]thiazole Derivative Tubulin Dimers Tubulin Dimers Imidazo[2,1-b]thiazole Derivative->Tubulin Dimers Binds Microtubule Assembly Microtubule Assembly Imidazo[2,1-b]thiazole Derivative->Microtubule Assembly Inhibits Tubulin Dimers->Microtubule Assembly Polymerize Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Assembly->Mitotic Spindle Formation G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Mitotic Spindle Formation->G2/M Cell Cycle Arrest Disrupts Apoptosis Apoptosis G2/M Cell Cycle Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization leading to apoptosis.

G cluster_2 Experimental Workflow for Anticancer Evaluation Compound Synthesis Compound Synthesis In Vitro Target-Based Assays (Kinase, Tubulin) In Vitro Target-Based Assays (Kinase, Tubulin) Compound Synthesis->In Vitro Target-Based Assays (Kinase, Tubulin) Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Synthesis->Cell Viability Assay (MTT) Lead Compound Identification Lead Compound Identification In Vitro Target-Based Assays (Kinase, Tubulin)->Lead Compound Identification Apoptosis Assay (Annexin V-FITC) Apoptosis Assay (Annexin V-FITC) Cell Viability Assay (MTT)->Apoptosis Assay (Annexin V-FITC) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (Annexin V-FITC)->Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry)->Lead Compound Identification In Vivo Studies In Vivo Studies Lead Compound Identification->In Vivo Studies

Caption: A typical workflow for evaluating anticancer imidazo[2,1-b]thiazoles.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of imidazo[2,1-b]thiazole derivatives.

Cell Viability MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21]

Materials:

  • 96-well microtiter plates

  • Test compound (Imidazo[2,1-b]thiazole derivative)

  • Cancer cell lines

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C in a humidified atmosphere.

  • Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.

Annexin V-FITC Apoptosis Assay

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.[22][23][24][25]

Materials:

  • Test compound

  • Cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed and treat cells with the test compound as described for the MTT assay.

  • Induce apoptosis in the desired cell population.

  • Collect 1-5 x 10⁵ cells by centrifugation.

  • Wash the cells with PBS.

  • Resuspend the cells in 500 µL of 1x Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate the cells at room temperature in the dark for 5-15 minutes.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[26][27][28][29]

Materials:

  • Test compound

  • Cancer cell lines

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI)/RNase A staining solution

  • Flow cytometer

Procedure:

  • Seed and treat cells with the test compound.

  • Harvest the cells by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at 4°C for at least 2 hours.

  • Wash the cells with PBS.

  • Resuspend the cell pellet in PI/RNase A staining solution.

  • Incubate at room temperature in the dark for 30 minutes.

  • Analyze the DNA content by flow cytometry.

In Vitro FAK Kinase Assay

This biochemical assay measures the enzymatic activity of FAK and the inhibitory potential of test compounds.[1][30][31][32][33]

Materials:

  • Recombinant FAK enzyme

  • FAK substrate (e.g., poly(Glu,Tyr 4:1))

  • ATP

  • Kinase assay buffer

  • Test compound

  • ADP-Glo™ Kinase Assay Kit (or similar detection system)

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • Add the diluted inhibitor or vehicle control to the wells of the assay plate.

  • Add the FAK enzyme to the wells and incubate to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the FAK substrate and ATP.

  • Incubate at 30°C for 45-60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a two-step addition of ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay monitors the assembly of purified tubulin into microtubules and is used to identify compounds that inhibit this process.[34][35][36][37][38]

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • Tubulin polymerization buffer

  • Test compound

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare the tubulin solution on ice.

  • Add GTP and the test compound at various concentrations to the tubulin solution.

  • Transfer the reaction mixtures to a pre-warmed 96-well plate.

  • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

  • Monitor the increase in absorbance at 340 nm every minute for 60-90 minutes.

  • Plot the absorbance versus time to obtain polymerization curves.

  • Determine the effect of the compound on the rate and extent of tubulin polymerization.

Conclusion and Future Directions

The Imidazo[2,1-b]thiazole scaffold, with this compound as a core structure, represents a highly promising platform for the development of novel therapeutics, particularly in the field of oncology. The diverse mechanisms of action, including kinase inhibition, disruption of microtubule dynamics, and anti-inflammatory effects, offer multiple avenues for therapeutic intervention. The quantitative data presented in this guide highlight the potential for developing potent and selective drug candidates. The detailed experimental protocols provide a practical framework for researchers to further investigate this class of compounds.

Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives for their respective targets. Furthermore, in vivo efficacy and safety studies of lead compounds are essential to translate the promising in vitro results into clinical applications. The continued exploration of the Imidazo[2,1-b]thiazole scaffold is warranted and holds the potential to deliver novel and effective treatments for a range of human diseases.

References

Methodological & Application

One-Pot Synthesis of Imidazo[2,1-b]thiazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[2,1-b]thiazole is a privileged heterocyclic scaffold that forms the core of numerous compounds with a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] The development of efficient and environmentally friendly synthetic methods for this class of compounds is of significant interest in medicinal chemistry and drug discovery. One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers several advantages such as reduced reaction times, lower costs, and minimized waste generation. This document provides detailed application notes and protocols for various one-pot synthetic strategies leading to Imidazo[2,1-b]thiazole derivatives.

Synthetic Strategies and Protocols

Several one-pot methodologies for the synthesis of Imidazo[2,1-b]thiazole derivatives have been developed, each with its own set of advantages. Below are detailed protocols for some of the most effective and commonly employed methods.

Microwave-Assisted Green Synthesis in Polyethylene Glycol (PEG-400)

This method describes a green and efficient synthesis of Imidazo[2,1-b]thiazole derivatives using PEG-400 as a recyclable solvent and catalyst under microwave irradiation.[1][5]

Experimental Protocol:

  • In a microwave-safe reaction vessel, combine 1-(2-amino-4-methylthiazol-5-yl)ethanone (1 mmol), an appropriate α-bromo aralkyl ketone (phenacyl bromide) (1 mmol), and polyethylene glycol-400 (PEG-400) (5 mL).

  • Seal the vessel and subject it to microwave irradiation at a power of 300W and a temperature of 90°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-10 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • Add cold water to the mixture, which will cause the product to precipitate.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure Imidazo[2,1-b]thiazole derivative.

Quantitative Data Summary:

EntryAralkyl Ketone SubstituentReaction Time (min)Yield (%)Melting Point (°C)
14-Bromophenyl692210-212
24-Chlorophenyl594198-200
34-Nitrophenyl788230-232
4Phenyl590180-182

Logical Workflow Diagram:

G A Combine Starting Materials & PEG-400 B Microwave Irradiation (300W, 90°C) A->B C Reaction Monitoring (TLC) B->C D Cooling to Room Temperature C->D E Precipitation with Cold Water D->E F Filtration and Washing E->F G Recrystallization F->G H Pure Imidazo[2,1-b]thiazole Derivative G->H

Caption: Microwave-assisted synthesis workflow.

I2/DMSO Mediated Multicomponent Reaction

This protocol outlines a one-pot, metal-free synthesis of 2-arylbenzo[d]imidazo[2,1-b]thiazole derivatives through a three-component reaction mediated by iodine in dimethyl sulfoxide (DMSO).[6]

Experimental Protocol:

  • To a solution of 2-aminobenzothiazole (1 mmol) and a barbituric acid derivative (1 mmol) in DMSO (3 mL), add a terminal aryl acetylene or aryl methyl ketone (1.2 mmol) and iodine (I2) (20 mol%).

  • Stir the reaction mixture at 80°C for the specified time (typically 2-4 hours).

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with a saturated solution of sodium thiosulfate to remove excess iodine, followed by washing with water.

  • Dry the crude product and purify by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Quantitative Data Summary:

EntryAryl Acetylene/KetoneReaction Time (h)Yield (%)Melting Point (°C)
1Phenylacetylene385168-170
24-Methoxyphenylacetylene2.593175-177
3Acetophenone478136-138
44-Chloroacetophenone3.582190-192

Reaction Pathway Diagram:

G cluster_reactants Reactants A 2-Aminobenzothiazole E One-Pot Reaction A->E B Barbituric Acid Derivative B->E C Aryl Acetylene/Ketone C->E D I2 / DMSO, 80°C D->E F 2-Arylbenzo[d]imidazo[2,1-b]thiazole Derivative E->F

Caption: I2/DMSO mediated multicomponent reaction pathway.

Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction

This method describes the synthesis of Imidazo[2,1-b]thiazole derivatives via a catalyst-free, one-pot three-component Groebke–Blackburn–Bienaymé reaction.[7][8]

Experimental Protocol:

  • In a sealed tube, dissolve 3-formylchromone (1 mmol) and 2-aminothiazole (1 mmol) in anhydrous toluene (1 mL).

  • Add the corresponding isocyanide (1 mmol) to the mixture.

  • Heat the reaction mixture at 100°C for 30 minutes.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to obtain the pure product.

Quantitative Data Summary:

EntryIsocyanideReaction Time (min)Yield (%)Physical State
1tert-Butyl isocyanide3078Orange Solid
2Cyclohexyl isocyanide3075Yellow Oil
3Benzyl isocyanide3076Pale Yellow Oil
44-Methoxybenzyl isocyanide3074Pale Yellow Oil

Experimental Workflow Diagram:

G A Dissolve 3-formylchromone & 2-aminothiazole in Toluene B Add Isocyanide A->B C Heat at 100°C for 30 min B->C D Cool to Room Temperature C->D E Solvent Evaporation D->E F Column Chromatography E->F G Pure Imidazo[2,1-b]thiazole Derivative F->G

Caption: Groebke–Blackburn–Bienaymé reaction workflow.

Conclusion

The one-pot synthesis of Imidazo[2,1-b]thiazole derivatives offers significant advantages in terms of efficiency, cost-effectiveness, and environmental impact. The protocols detailed above provide versatile and robust methods for accessing a wide range of these valuable compounds. Researchers can select the most appropriate method based on the desired substitution pattern, available starting materials, and equipment. The provided quantitative data serves as a useful benchmark for optimizing reaction conditions and predicting outcomes. These synthetic strategies are highly valuable for the generation of compound libraries for drug discovery and development programs.

References

Application Notes & Protocols: Microwave-Assisted Synthesis of Imidazo[2,1-b]thiazol-6-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the efficient synthesis of Imidazo[2,1-b]thiazol-6-ylmethanol utilizing microwave-assisted organic synthesis (MAOS). This method offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and enhanced product purity. The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1]

The protocol outlined below follows a two-step synthetic sequence. The first step involves the microwave-promoted condensation of 2-aminothiazole with ethyl 4-bromo-3-oxobutanoate to yield the key intermediate, ethyl 6-(hydroxymethyl)imidazo[2,1-b]thiazole-5-carboxylate. The subsequent step details the microwave-assisted reduction of the ester functionality to afford the target compound, this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the two-step microwave-assisted synthesis of this compound.

StepReactionReactantsSolventMicrowave Power (W)Temperature (°C)Time (min)Yield (%)
1 Synthesis of Ethyl 6-(hydroxymethyl)imidazo[2,1-b]thiazole-5-carboxylate2-Aminothiazole, Ethyl 4-bromo-3-oxobutanoateEthanol15010010~85
2 Reduction to this compoundEthyl 6-(hydroxymethyl)imidazo[2,1-b]thiazole-5-carboxylate, NaBH₄Isopropanol1008015~90

Experimental Protocols

Step 1: Microwave-Assisted Synthesis of Ethyl 6-(hydroxymethyl)imidazo[2,1-b]thiazole-5-carboxylate

Materials:

  • 2-Aminothiazole

  • Ethyl 4-bromo-3-oxobutanoate

  • Ethanol (anhydrous)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Dedicated microwave synthesizer

Procedure:

  • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 2-aminothiazole (1.0 mmol, 100.1 mg).

  • Add anhydrous ethanol (5 mL) to the vial and stir to dissolve the 2-aminothiazole.

  • Carefully add ethyl 4-bromo-3-oxobutanoate (1.0 mmol, 209.0 mg) to the reaction mixture.

  • Seal the vial with a septum cap.

  • Place the reaction vial inside the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at a constant power of 150 W, with a target temperature of 100°C for 10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure ethyl 6-(hydroxymethyl)imidazo[2,1-b]thiazole-5-carboxylate.

Step 2: Microwave-Assisted Reduction of Ethyl 6-(hydroxymethyl)imidazo[2,1-b]thiazole-5-carboxylate

Materials:

  • Ethyl 6-(hydroxymethyl)imidazo[2,1-b]thiazole-5-carboxylate (from Step 1)

  • Sodium borohydride (NaBH₄)

  • Isopropanol

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Dedicated microwave synthesizer

Procedure:

  • In a 10 mL microwave synthesis vial, dissolve ethyl 6-(hydroxymethyl)imidazo[2,1-b]thiazole-5-carboxylate (1.0 mmol, 212.2 mg) in isopropanol (5 mL).

  • Carefully add sodium borohydride (2.0 mmol, 75.6 mg) to the solution in portions while stirring.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 100 W with a target temperature of 80°C for 15 minutes. Monitor the reaction by TLC.

  • Upon completion, cool the reaction vial to room temperature.

  • Quench the reaction by the slow addition of water (2 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizations

Experimental Workflow

G cluster_step1 Step 1: Synthesis of Ester Intermediate cluster_step2 Step 2: Reduction to Target Alcohol reactant1 2-Aminothiazole microwave1 Microwave Irradiation (150W, 100°C, 10 min) reactant1->microwave1 reactant2 Ethyl 4-bromo-3-oxobutanoate reactant2->microwave1 solvent1 Ethanol solvent1->microwave1 workup1 Solvent Removal & Column Chromatography microwave1->workup1 product1 Ethyl 6-(hydroxymethyl)imidazo[2,1-b]thiazole-5-carboxylate workup1->product1 reactant3 Ester Intermediate (from Step 1) product1->reactant3 microwave2 Microwave Irradiation (100W, 80°C, 15 min) reactant3->microwave2 reactant4 Sodium Borohydride (NaBH4) reactant4->microwave2 solvent2 Isopropanol solvent2->microwave2 workup2 Quenching, Extraction & Purification microwave2->workup2 product2 This compound workup2->product2

Caption: Experimental workflow for the two-step microwave-assisted synthesis of this compound.

Potential Signaling Pathway Inhibition

Imidazo[2,1-b]thiazole derivatives have been reported as potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Imidazo_thiazole This compound (and derivatives) Imidazo_thiazole->COX2 Inhibition

Caption: Inhibition of the COX-2 signaling pathway by Imidazo[2,1-b]thiazole derivatives.

References

Application Notes and Protocols: Imidazo[2,1-b]thiazol-6-ylmethanol as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[2,1-b]thiazole is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer properties. This scaffold serves as a core structural motif for a variety of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

This document provides a comprehensive overview of the application of compounds based on the imidazo[2,1-b]thiazole scaffold as kinase inhibitors, with a focus on derivatives of Imidazo[2,1-b]thiazol-6-ylmethanol. While direct kinase inhibition data for this compound itself is not extensively reported in the literature, its derivatives have shown potent inhibitory activity against several key kinases implicated in cancer progression, such as Focal Adhesion Kinase (FAK), B-RAF, and Epidermal Growth Factor Receptor (EGFR). These notes will detail the synthesis, mechanism of action, and relevant protocols for evaluating these compounds.

Kinase Inhibition Data of Imidazo[2,1-b]thiazole Derivatives

The following tables summarize the reported in vitro kinase inhibitory and antiproliferative activities of various derivatives of the imidazo[2,1-b]thiazole scaffold.

Table 1: Focal Adhesion Kinase (FAK) Inhibition and Cytotoxicity of Imidazo[2,1-b]thiazole Derivatives

Compound IDModification on Imidazo[2,1-b]thiazole CoreTarget KinaseIC50 (nM)Target Cell LineCytotoxicity IC50 (µM)Reference
Derivative A Varied substitutions on a spiro-thiazolidinone moietyFAKData not specifiedGlioma C6Comparable to cisplatin[1][2][3]
Compound 10l Imidazo[2,1-b][4][1][5]thiadiazole derivativeFAKNot specifiedPDAC cells (SUIT-2, CAPAN-1, PANC-1, etc.)1.04 - 3.44
Compound 21 Imidazo[1,2-a][4][1][2]triazine derivativeFAKLow nanomolarMDA-MB-231, PC-3More potent than TAE226[6]
Compound 31 2-styryl-5-nitroimidazole derivativeFAK450A549, HeLa3.11, 2.54[6]
Compound 34 5-pyridinyl-1,2,4-triazole derivativeFAK18.10HepG2, Hep3B3.78, 4.83[6]

Table 2: B-RAF Kinase Inhibition and Antiproliferative Activity of Imidazo[2,1-b]thiazole Derivatives

Compound IDModification on Imidazo[2,1-b]thiazole CoreTarget KinaseIC50 (nM)Target Cell LineAntiproliferative IC50 (µM)Reference
Compound 40 Phenyl sulfonyl groupB-RAF V600E23.1 ± 1.2Melanoma cellsNot specified[7]
Compound 27c Terminal open chain sulfonamidePan-RAFNot specifiedNCI-60 panelNot specified[8][9]
Compound 38a Cyclic sulfamide moietyPan-RAFNot specifiedMelanomaNot specified[8][9]

Table 3: EGFR Kinase Inhibition by Imidazo[2,1-b]thiazole Derivatives

Compound IDModification on Imidazo[2,1-b]thiazole CoreTarget KinaseIC50 (µM)Reference
Derivative 8 2,3-dihydroimidazo[2,1-b]thiazole derivativeEGFR (wild type)0.0355[10]
Derivative 8 2,3-dihydroimidazo[2,1-b]thiazole derivativeEGFR (T790M mutant)0.066[10]
Hybrid 9 Imidazothiazole–thiazolidinone hybridEGFR18.35[10]
Derivative 11a S-alkylated oxadiazole carrying imidazo[2,1-b]thiazoleEGFR0.099[10]
Derivative 11b S-alkylated oxadiazole carrying imidazo[2,1-b]thiazoleEGFR0.086[10]

Experimental Protocols

General Synthesis of Imidazo[2,1-b]thiazole Derivatives

A common synthetic route to imidazo[2,1-b]thiazole derivatives involves the reaction of a 2-aminothiazole with an α-haloketone. The following is a general procedure that can be adapted for the synthesis of various derivatives.

Materials:

  • Substituted 2-aminothiazole

  • Substituted α-bromoketone

  • Ethanol or other suitable solvent

  • Sodium bicarbonate or other mild base

  • Reaction vessel with reflux condenser

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted 2-aminothiazole (1 equivalent) in ethanol in a round-bottom flask.

  • Add sodium bicarbonate (1.2 equivalents) to the solution.

  • Add the substituted α-bromoketone (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.

Protocol for In Vitro FAK Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available kinase assay kits and is designed to measure the inhibitory activity of compounds against Focal Adhesion Kinase. The assay measures the amount of ATP remaining in the solution following the kinase reaction.

Materials:

  • Recombinant human FAK enzyme

  • FAK substrate (e.g., a synthetic peptide)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme and Substrate Preparation: Dilute the FAK enzyme and substrate to their final desired concentrations in kinase buffer.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells of the assay plate.

    • Add 10 µL of the diluted FAK enzyme to each well (except for the "no enzyme" control wells).

    • Add 10 µL of kinase buffer to the "no enzyme" control wells.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to all wells.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

    • Add 25 µL of the Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol for BRAF V600E Inhibition Assay (ELISA-based)

This protocol describes an ELISA-based method to screen for inhibitors of the constitutively active BRAF V600E mutant. The assay measures the phosphorylation of a MEK substrate by BRAF V600E.

Materials:

  • Recombinant BRAF V600E enzyme

  • Recombinant GST-MEK fusion protein (substrate)

  • Glutathione-coated 96-well plates

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0)

  • ATP solution

  • Test compounds (in DMSO)

  • Primary antibody against phosphorylated MEK (p-MEK)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., TBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a glutathione-coated 96-well plate with GST-MEK by incubating a solution of the protein in the wells for 1-2 hours at room temperature. Wash the wells three times with wash buffer.

  • Compound Incubation: Add 1 µL of the test compound at various concentrations to wells containing 50 µL of kinase reaction buffer and the BRAF V600E enzyme. Incubate for 1 hour at room temperature.

  • Kinase Reaction: Transfer the enzyme/inhibitor mixture to the GST-MEK coated wells. Initiate the kinase reaction by adding ATP to a final concentration of 10 µM. Incubate for 30 minutes at 30°C.

  • Detection:

    • Wash the wells three times with wash buffer.

    • Add the primary p-MEK antibody and incubate for 1 hour at room temperature.

    • Wash the wells three times.

    • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the wells five times.

    • Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Data Acquisition: Stop the reaction by adding the stop solution and measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

Focal Adhesion Kinase (FAK) Signaling Pathway

FAK is a key regulator of cell adhesion, migration, and survival. Its activation is initiated by integrin clustering upon binding to the extracellular matrix.

FAK_Signaling ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation PI3K PI3K FAK->PI3K Grb2 Grb2/Sos FAK->Grb2 Src->FAK Akt Akt PI3K->Akt Survival Survival Akt->Survival Ras Ras Grb2->Ras RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Inhibitor Imidazo[2,1-b]thiazole Inhibitor Inhibitor->FAK

Caption: FAK signaling cascade and point of inhibition.

B-RAF/MEK/ERK (MAPK) Signaling Pathway

The MAPK pathway is a central signaling cascade that regulates cell growth and proliferation. The B-RAF V600E mutation leads to constitutive activation of this pathway.

BRAF_Signaling GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Activation BRAF B-RAF (V600E Mutant) Ras->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription CellProliferation Cell Proliferation Transcription->CellProliferation Inhibitor Imidazo[2,1-b]thiazole Inhibitor Inhibitor->BRAF

Caption: MAPK pathway with mutant B-RAF and inhibition.

Experimental Workflow for Kinase Inhibitor Evaluation

The following diagram outlines a typical workflow for the evaluation of a potential kinase inhibitor.

Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action cluster_3 Lead Optimization Synthesis Synthesis of Imidazo[2,1-b]thiazole Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BiochemicalAssay Biochemical Kinase Assay (IC50 Determination) Characterization->BiochemicalAssay CellBasedAssay Cell-Based Assay (Antiproliferative, IC50) BiochemicalAssay->CellBasedAssay WesternBlot Western Blot (Target Phosphorylation) CellBasedAssay->WesternBlot CellCycle Cell Cycle Analysis WesternBlot->CellCycle SAR Structure-Activity Relationship (SAR) Studies CellCycle->SAR LeadOp Lead Optimization SAR->LeadOp LeadOp->Synthesis

References

Application Notes and Protocols for Evaluating the Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives on the A549 Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Imidazo[2,1-b]thiazole derivatives have emerged as a promising class of heterocyclic compounds with potent anticancer activities. This document provides detailed application notes and protocols for assessing the efficacy of these derivatives against the A549 human lung adenocarcinoma cell line. The methodologies outlined below cover the evaluation of cytotoxicity, the mechanism of action via cell cycle analysis and apoptosis induction, and the investigation of the underlying signaling pathways.

Data Presentation

Table 1: Cytotoxicity of Imidazo[2,1-b]thiazole Derivatives on A549 Cell Line

Compound/ConjugateIC50 (µM)Key FindingsReference
Imidazo[2,1-b]thiazole-benzimidazole conjugate (6d) 1.08Induces G2/M cell cycle arrest and apoptosis; inhibits tubulin polymerization.[1]
Imidazo[2,1-b]thiazole-triazole conjugate (4g) 0.92Induces G2/M cell cycle arrest and apoptosis via microtubule destabilization.[2]
Imidazo[2,1-b]thiazole-triazole conjugate (4h) 0.78Demonstrates significant antiproliferative effects and induces G2/M arrest.[2]
Imidazo[2,1-b]thiazole-based aryl hydrazone (9i) > 5Less responsive in A549 compared to breast cancer cell lines.[3]
Imidazo[2,1-b]thiazole-based aryl hydrazone (9m) > 5Less responsive in A549 compared to breast cancer cell lines.[3]
S-alkylated oxadiazole carrying imidazo[2,1-b]thiazole (11a) Not specified for A549Potent EGFR kinase inhibitor.[4]
S-alkylated oxadiazole carrying imidazo[2,1-b]thiazole (11b) Not specified for A549Potent EGFR kinase inhibitor.[4]
Imidazothiazole-thiazolidinone hybrid (9) 10.74Active against A549 cells.[4]
Benzimidazole, oxadiazole, and chalcone hybrid (20) 1.20Equipotent to Doxorubicin; induces apoptosis and G1/S cell cycle arrest in MCF-7.[4]

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: A549 (human non-small cell lung cancer).

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Sub-culturing: Passage the cells upon reaching 80-90% confluency using Trypsin-EDTA.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the Imidazo[2,1-b]thiazole derivative that inhibits 50% of cell growth (IC50).

  • Materials:

    • A549 cells

    • 96-well plates

    • Imidazo[2,1-b]thiazole derivatives (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Procedure:

    • Seed A549 cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the Imidazo[2,1-b]thiazole derivatives for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 values using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle progression of A549 cells.

  • Materials:

    • A549 cells

    • 6-well plates

    • Imidazo[2,1-b]thiazole derivatives

    • PBS (Phosphate Buffered Saline)

    • 70% ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

  • Procedure:

    • Seed A549 cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer. The data will reveal the percentage of cells in the G0/G1, S, and G2/M phases.[1][2]

Apoptosis Assays

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • A549 cells

    • Annexin V-FITC Apoptosis Detection Kit

  • Procedure:

    • Treat A549 cells with the Imidazo[2,1-b]thiazole derivatives as described for the cell cycle analysis.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.[1][2]

This method is used to visualize nuclear condensation and fragmentation, which are characteristic of apoptosis.

  • Materials:

    • A549 cells grown on coverslips

    • Hoechst 33342 staining solution

    • Paraformaldehyde (4%)

    • Fluorescence microscope

  • Procedure:

    • Treat cells with the test compounds.

    • Fix the cells with 4% paraformaldehyde.

    • Stain the cells with Hoechst 33342 solution.

    • Wash with PBS and mount the coverslips on microscope slides.

    • Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.[1][2]

A decrease in mitochondrial membrane potential is an early indicator of apoptosis.

  • Materials:

    • A549 cells

    • JC-1 or Rhodamine 123 stain

  • Procedure:

    • Treat cells with the test compounds.

    • Incubate the cells with JC-1 or Rhodamine 123 stain according to the manufacturer's protocol.

    • Analyze the fluorescence by flow cytometry or fluorescence microscopy. A shift in fluorescence indicates a loss of mitochondrial membrane potential.[1][2]

Western Blot Analysis

This technique is used to detect changes in the expression levels of proteins involved in apoptosis and cell cycle regulation.

  • Materials:

    • Treated and untreated A549 cell lysates

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Cyclin B1, anti-Caspase-3, anti-PARP, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

  • Procedure:

    • Lyse the treated and untreated cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence imaging system. β-actin is typically used as a loading control.[2]

Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Primary Assays cluster_mechanism Mechanism of Action Studies A549 A549 Cell Culture Treat Treat with Imidazo[2,1-b]thiazole Derivatives A549->Treat MTT Cytotoxicity (MTT Assay) Treat->MTT Determine IC50 CellCycle Cell Cycle Analysis Treat->CellCycle Investigate Cell Cycle Arrest Apoptosis Apoptosis Assays (Annexin V, Hoechst, ΔΨm) Treat->Apoptosis Confirm Apoptosis Induction WesternBlot Western Blot Analysis CellCycle->WesternBlot Analyze Cell Cycle Proteins Apoptosis->WesternBlot Analyze Apoptotic Proteins

Caption: Experimental workflow for evaluating anticancer activity.

signaling_pathway cluster_cellular_effects Cellular Effects cluster_outcomes Cellular Outcomes Compound Imidazo[2,1-b]thiazole Derivatives Tubulin Tubulin Polymerization Compound->Tubulin Mito Mitochondrial Membrane Potential (ΔΨm) Decrease Compound->Mito Bax Bax (Pro-apoptotic) Upregulation Compound->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Compound->Bcl2 Microtubule Microtubule Destabilization Tubulin->Microtubule G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis Mito->Apoptosis Bax->Apoptosis Bcl2->Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed signaling pathway for anticancer activity.

References

Application Notes and Protocols: Antimicrobial Screening of Novel Imidazo[2,1-b]thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Imidazo[2,1-b]thiazole is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including antibacterial, antifungal, antitubercular, and antiviral properties.[1] The development of novel derivatives of this scaffold is a promising strategy in the search for new anti-infective agents to combat the growing challenge of antimicrobial resistance.[2][3] This document provides detailed application notes and standardized protocols for the initial in vitro screening of novel Imidazo[2,1-b]thiazole compounds, covering both antimicrobial efficacy and preliminary safety evaluation.

Overall Experimental Workflow

The screening of novel compounds follows a logical progression from initial qualitative assessments to more rigorous quantitative evaluations and safety profiling. This workflow ensures that resources are focused on the most promising candidates.

Antimicrobial Screening Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Evaluation cluster_2 Phase 3: Safety & Selectivity cluster_3 Phase 4: Decision synthesis Compound Synthesis (Imidazo[2,1-b]thiazole Derivatives) primary_screen Primary Antimicrobial Screen (e.g., Agar Well Diffusion) synthesis->primary_screen Test Compounds mic_assay Quantitative Susceptibility Test (Broth Microdilution for MIC) primary_screen->mic_assay Active Compounds mbc_assay Bactericidal/Fungicidal Test (MBC/MFC Determination) mic_assay->mbc_assay From non-turbid wells cytotoxicity Cytotoxicity Assay (e.g., MTT on Mammalian Cells) mbc_assay->cytotoxicity lead_id Lead Compound Identification cytotoxicity->lead_id hemolysis Hemolysis Assay hemolysis->lead_id

Caption: High-level workflow for screening novel antimicrobial compounds.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the quantitative assessment of a compound's antimicrobial activity, a crucial step for evaluating its potency.[4] The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the Imidazo[2,1-b]thiazole compound in a liquid growth medium within a 96-well microtiter plate.[5] Following incubation, the wells are visually inspected for turbidity to identify the MIC value.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Test Imidazo[2,1-b]thiazole compounds

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Spectrophotometer or plate reader (optional, for quantitative reading)

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL). Perform serial two-fold dilutions in the appropriate sterile broth medium directly in the 96-well plate.[6] The final volume in each well should be 50 µL or 100 µL, depending on the desired final assay volume.

  • Inoculum Preparation: From a fresh agar plate (18-24 hours old), pick 3-5 colonies of the test microorganism. Suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

  • Inoculum Dilution: Dilute the standardized microbial suspension in the appropriate broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions. The final volume in each well should be 100 µL or 200 µL.

  • Controls:

    • Positive Control: Wells containing the inoculum and broth but no test compound.

    • Negative Control: Wells containing only sterile broth.

    • Standard Drug: Wells with serial dilutions of a known antibiotic.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria or as required for the specific microorganism.[7]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).[7] This can be determined by visual inspection or by using a plate reader to measure absorbance at 600 nm.

Protocol 2: Cytotoxicity Assessment using MTT Assay

Evaluating the cytotoxicity of novel compounds against mammalian cells is essential to determine their therapeutic potential and selectivity.[8] A compound that is highly active against microbes but also highly toxic to host cells has limited clinical value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[6] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Mammalian cell line (e.g., MRC-5, VERO, LO2)[9][10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom tissue culture plates

  • Test Imidazo[2,1-b]thiazole compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed the 96-well plate with cells at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and replace it with 100 µL of the medium containing the compound dilutions. Include a vehicle control (cells treated with the highest concentration of DMSO used) and an untreated cell control.

  • Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C, allowing for formazan crystal formation.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value can then be determined using non-linear regression analysis.

Data Presentation

Quantitative data from screening assays should be presented in a clear and organized manner to facilitate comparison and decision-making.

Table 1: Sample Antimicrobial Activity (MIC) of Novel Imidazo[2,1-b]thiazole Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
Series 21 (e.g., 21c) Gram-positive bacteria4[11]
Series 21 (e.g., 21g) Gram-positive bacteria4[11]
Series 5 (e.g., 5b) M. tuberculosis H37Rv1.6[12]
Series 5 (e.g., 5d) M. tuberculosis H37Rv1.6[12]
IT10 M. tuberculosis H37Ra~2.3 (IC₅₀)[10]
IT06 M. tuberculosis H37Ra~2.0 (IC₅₀)[10]
Compound 21a Candida albicans0.16 (MIC₅₀)[13]

Note: Data is compiled from multiple sources for illustrative purposes. MIC values may represent a range or an average depending on the study.

Table 2: Sample Cytotoxicity (IC₅₀) Data

Compound IDCell LineIC₅₀ (µM)Selectivity Index (SI)*Reference
IT10 MRC-5 (Lung fibroblast)>128>55[10]
Series 21 (e.g., 21c) LO2 (Human liver)>100>25 (Calculated)[9]
Series 21 (e.g., 21g) LO2 (Human liver)>100>25 (Calculated)[9]
Compound 21a HFF-1 (Fibroblast)Non-toxicN/A[13]

*Selectivity Index (SI) is often calculated as IC₅₀ (mammalian cells) / MIC (microbe). A higher SI indicates greater selectivity for the microbe.

Logical Relationships in Compound Selection

The ultimate goal of the screening process is to identify compounds with high potency against microbes and low toxicity to host cells. The following diagram illustrates the decision-making logic based on MIC and cytotoxicity data.

Decision Making Logic start Screening Results (MIC & IC50 Data) mic_decision Potent Antimicrobial Activity (Low MIC)? start->mic_decision cyto_decision_1 Low Cytotoxicity (High IC50)? mic_decision->cyto_decision_1 Yes cyto_decision_2 Low Cytotoxicity (High IC50)? mic_decision->cyto_decision_2 No outcome_1 Promising Lead Candidate (High Potency, High Safety) cyto_decision_1->outcome_1 Yes outcome_2 Discard (Potent but Toxic) cyto_decision_1->outcome_2 No outcome_3 Consider for Optimization (Low Potency, High Safety) cyto_decision_2->outcome_3 Yes outcome_4 Discard (Low Potency, Toxic) cyto_decision_2->outcome_4 No

Caption: Decision tree for prioritizing antimicrobial lead compounds.

References

Application Notes and Protocols for Imidazo[2,1-b]thiazol-6-ylmethanol in Anti-Inflammatory Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of Imidazo[2,1-b]thiazol-6-ylmethanol and its derivatives as a scaffold in the design of novel anti-inflammatory agents. The information compiled includes quantitative data on the biological activity of representative compounds, detailed experimental protocols for their evaluation, and visualizations of key signaling pathways and experimental workflows.

Introduction

The Imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory, analgesic, antiviral, and anticancer properties.[1][2] Derivatives of this scaffold have shown promise as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3][4] Selective COX-2 inhibitors are sought after as they may offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) by reducing the risk of gastrointestinal side effects associated with COX-1 inhibition.[5]

This compound itself is a key starting material or intermediate for the synthesis of more complex derivatives.[6] While specific anti-inflammatory data for the parent compound is not extensively published, the functional hydroxymethyl group at the 6-position provides a versatile handle for chemical modification to explore structure-activity relationships (SAR) and optimize pharmacological properties.

Data Presentation: Anti-Inflammatory Activity of Imidazo[2,1-b]thiazole Derivatives

The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected Imidazo[2,1-b]thiazole derivatives from the literature.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data

Compound IDStructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
6a 6-(4-(methylsulfonyl)phenyl)-N,N-dimethyl-imidazo[2,1-b]thiazol-5-yl)methanamine>1000.08>1250
Celecoxib (Reference Drug)150.04375

Data extracted from Shahrasbi et al., 2018.[3][4]

Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Rat Paw Edema

Compound IDDose (mg/kg)Time after Carrageenan (h)% Inhibition of Edema
5c 20456.4
Diclofenac 20448.2

Data extracted from a study on 2,6-diaryl-imidazo[2,1-b][4][7][8]thiadiazole derivatives, a closely related scaffold.[5]

Experimental Protocols

Synthesis of the Imidazo[2,1-b]thiazole Scaffold

A general and adaptable method for the synthesis of the Imidazo[2,1-b]thiazole core involves the reaction of a 2-aminothiazole with an α-haloketone.[4]

Protocol: Synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole

  • To a solution of 2-bromo-1-(4-(methylsulfonyl)phenyl)ethan-1-one (1 mmol) in ethanol (20 mL), add 2-aminothiazole (1.2 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired product.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Mandatory Visualizations

Signaling Pathway

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid releases COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes_1 Prostaglandins & Thromboxanes (Physiological) PGH2->Prostaglandins_Thromboxanes_1 via isomerases Prostaglandins_2 Prostaglandins (Inflammatory) PGH2->Prostaglandins_2 via isomerases GI Protection,\nPlatelet Aggregation GI Protection, Platelet Aggregation Prostaglandins_Thromboxanes_1->GI Protection,\nPlatelet Aggregation Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins_2->Inflammation, Pain, Fever Inflammatory_Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 activates PLA2->Membrane_Phospholipids Imidazo_Thiazole Imidazo[2,1-b]thiazole Derivatives Imidazo_Thiazole->COX2 selectively inhibits

Caption: Cyclooxygenase (COX) signaling pathway in inflammation.

Experimental Workflows

in_vivo_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animals Acclimatize Rats (150-200g) Grouping Divide into Groups: - Vehicle Control - Test Compound - Standard Drug Animals->Grouping Initial_Measurement Measure Initial Paw Volume Grouping->Initial_Measurement Dosing Administer Test Compound or Vehicle (i.p.) Initial_Measurement->Dosing Induction Inject Carrageenan (1%) into Paw Dosing->Induction 30 min post-dose Post_Measurement Measure Paw Volume at 1, 2, 3, 4, 5 hours Induction->Post_Measurement Edema_Calculation Calculate Paw Edema Volume Post_Measurement->Edema_Calculation Inhibition_Calculation Calculate % Inhibition of Edema Edema_Calculation->Inhibition_Calculation in_vitro_workflow cluster_prep Preparation cluster_assay Assay Procedure (96-well plate) cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, Enzymes (COX-1/COX-2), Cofactors, and Substrate Enzyme_Addition Add Buffer, Heme, and COX-1 or COX-2 Enzyme Reagents->Enzyme_Addition Compounds Prepare Serial Dilutions of Test Compounds and Controls Inhibitor_Incubation Add Test Compounds/Vehicle and Incubate Compounds->Inhibitor_Incubation Enzyme_Addition->Inhibitor_Incubation Reaction_Initiation Add Arachidonic Acid (Substrate) Inhibitor_Incubation->Reaction_Initiation Reaction_Termination Stop Reaction (e.g., with HCl) Reaction_Initiation->Reaction_Termination Detection Measure Prostaglandin (PGE2) Production (e.g., EIA) Reaction_Termination->Detection IC50_Calculation Calculate IC50 Values Detection->IC50_Calculation

References

Application Notes and Protocols for Cell-Based Assays to Determine Imidazo[2,1-b]thiazole Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of Imidazo[2,1-b]thiazole compounds, a class of heterocyclic molecules with significant interest in anticancer drug discovery. This document outlines detailed protocols for key cell-based assays and summarizes the cytotoxic activity of various Imidazo[2,1-b]thiazole derivatives. Furthermore, it visualizes the implicated signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action.

Data Presentation: Cytotoxicity of Imidazo[2,1-b]thiazole Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of selected Imidazo[2,1-b]thiazole derivatives against various human cancer cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability.

Compound IDCell LineCancer TypeAssayIC50 (µM)Reference
9i MDA-MB-231BreastMTT1.65[1][2][3]
9m MDA-MB-231BreastMTT1.12[1][2][3]
6d A549LungMTT1.08[4]
11x A549LungMTT0.64 - 1.44[5]
11x MCF-7BreastMTT0.64 - 1.44[5]
11x HeLaCervicalMTT0.64 - 1.44[5]
11x DU-145ProstateMTT0.64 - 1.44[5]
11x HT-29ColonMTT0.64 - 1.44[5]
4g A549LungMTT0.92[6]
4h A549LungMTT0.78[6]
5d MDA-MB-231BreastMTT1.3[7]
5u MDA-MB-231BreastMTT1.2[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in the assessment of Imidazo[2,1-b]thiazole cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]

  • Compound Treatment: The following day, treat the cells with various concentrations of the Imidazo[2,1-b]thiazole compounds. Include a vehicle-treated control group. The final volume in each well should be 100 µL.[8]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9][10]

  • Formazan Formation: Incubate the plate for an additional 3.5 to 4 hours at 37°C to allow for the formation of formazan crystals.[8]

  • Solubilization: Carefully remove the culture medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader. A reference wavelength of 620 nm or higher can be used to subtract background absorbance.[8]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11] LDH is a stable cytosolic enzyme that is released upon membrane damage.[11]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with Imidazo[2,1-b]thiazole compounds in a 96-well plate as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[12]

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 3-5 minutes.[12]

  • Transfer Supernatant: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[12]

  • Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a catalyst.

  • Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant and incubate at room temperature for 30 minutes, protected from light.[12]

  • Stop Reaction: Add 50 µL of stop solution to each well.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is typically subtracted to correct for background.[12]

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the Imidazo[2,1-b]thiazole compounds for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 500 x g for 5 minutes.[13]

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 1-2 drops or 5 µL of PI staining solution to 100 µL of the cell suspension.[13]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1 Staining

JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a suitable culture plate (e.g., 12-well plate or 96-well black plate) and treat with Imidazo[2,1-b]thiazole compounds.

  • JC-1 Staining: Prepare a JC-1 staining solution (typically 2 µM) in the cell culture medium.[14] Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.[14][15]

  • Washing: Wash the cells once with warm PBS or assay buffer.[15]

  • Analysis: Analyze the cells using a fluorescence microscope or a fluorescence plate reader. For microscopy, healthy cells will exhibit red fluorescent mitochondria, while apoptotic cells will show green fluorescence.[16] For plate reader analysis, measure the fluorescence intensity at both green (emission ~530 nm) and red (emission ~590 nm) wavelengths. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide is used to stain the cellular DNA.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the Imidazo[2,1-b]thiazole compounds as described previously.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[17] Incubate for at least 30 minutes on ice or at 4°C.[17]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[13]

  • RNase Treatment and PI Staining: Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.[17] RNase A is included to ensure that only DNA is stained.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[13]

  • Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by Imidazo[2,1-b]thiazole compounds and the general workflows of the described experimental protocols.

MTT_Assay_Workflow MTT Assay Experimental Workflow A Seed cells in 96-well plate B Treat with Imidazo[2,1-b]thiazole compounds A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 3.5-4 hours (Formazan formation) D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance at 570-590 nm F->G

MTT Assay Workflow Diagram

Apoptosis_Induction_Pathway Simplified Apoptosis Induction Pathway Compound Imidazo[2,1-b]thiazole Compound Mitochondria Mitochondria Compound->Mitochondria Loss of membrane potential (ΔΨm) Caspases Caspase Activation (e.g., Caspase-3) Mitochondria->Caspases Release of pro-apoptotic factors Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis Execution of apoptosis

Apoptosis Induction Pathway

Tubulin_Polymerization_Inhibition Mechanism of Tubulin Polymerization Inhibition Compound Imidazo[2,1-b]thiazole Compound Tubulin Tubulin Dimers Compound->Tubulin Binds to tubulin Microtubules Microtubule Assembly Compound->Microtubules Inhibits polymerization Tubulin->Microtubules Polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubules->CellCycleArrest Disruption of mitotic spindle Apoptosis Apoptosis CellCycleArrest->Apoptosis

Tubulin Polymerization Inhibition

FAK_Signaling_Inhibition FAK Signaling Pathway Inhibition Compound Imidazo[2,1-b]thiazole Compound FAK Focal Adhesion Kinase (FAK) Compound->FAK Inhibits FAK activity Downstream Downstream Signaling (e.g., PI3K/Akt) FAK->Downstream Activates Inhibition Inhibition of Cell Functions FAK->Inhibition CellFunctions Cell Proliferation, Survival, Migration Downstream->CellFunctions Promotes

References

The Groebke–Blackburn–Bienaymé Reaction: A Powerful Tool for Imidazo[2,1-b]thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Groebke–Blackburn–Bienaymé (GBB) reaction has emerged as a highly efficient and versatile multicomponent reaction for the synthesis of diverse heterocyclic scaffolds, particularly the medicinally relevant imidazo[2,1-b]thiazole core. This fused heterocyclic system is a prominent feature in numerous compounds with a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The GBB reaction, a three-component condensation of an aminoazole, an aldehyde, and an isocyanide, offers a streamlined, atom-economical approach to constructing this valuable scaffold, often in a single synthetic step.

Mechanism and Advantages

The reaction proceeds through the initial formation of a Schiff base from the aminoazole and the aldehyde. This intermediate then undergoes a formal [4+1] cycloaddition with the isocyanide, followed by tautomerization to yield the final imidazo[2,1-b]thiazole product. The key advantages of this methodology include its operational simplicity, the broad availability of starting materials, and the ability to rapidly generate libraries of structurally diverse compounds for drug discovery and development.

Data Presentation: Reaction Parameters and Yields

The efficiency of the Groebke–Blackburn–Bienaymé reaction for the synthesis of imidazo[2,1-b]thiazoles is influenced by various factors, including the choice of catalyst, solvent, and reaction conditions. Below is a summary of representative examples from the literature, highlighting the versatility of this transformation.

2-AminothiazoleAldehydeIsocyanideCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
2-Aminothiazole3-Formylchromonetert-Butyl isocyanideNoneToluene1000.578
2-Aminothiazole3-FormylchromoneCyclohexyl isocyanideNoneToluene1000.577
2-AminothiazoleBenzaldehydetert-Butyl isocyanideGd(OTf)₃ (5)Methanol150 (MW)0.5-3High Yields
2-AminothiazoleVarious AldehydesVarious IsocyanidesYb(OTf)₃DCM/MeOH100 (MW)189-98
2-AminothiazoleBenzaldehydetert-Butyl isocyanideTFA (20)Ethanol60278

Experimental Protocols

Below are detailed methodologies for the synthesis of imidazo[2,1-b]thiazoles via the Groebke–Blackburn–Bienaymé reaction, adapted from established literature procedures.

Protocol 1: Catalyst-Free Synthesis of 3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one [1][2][3][4]

Materials:

  • 3-Formylchromone

  • 2-Aminothiazole

  • tert-Butyl isocyanide

  • Anhydrous Toluene

Procedure:

  • To a dry reaction vial, add 3-formylchromone (1.0 mmol, 1.0 equiv), 2-aminothiazole (1.0 mmol, 1.0 equiv), and anhydrous toluene (0.5 mL).

  • Add tert-butyl isocyanide (1.0 mmol, 1.0 equiv) to the mixture.

  • Seal the vial and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration.

  • If the product remains in solution, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes-ethyl acetate) to afford the pure product.

Protocol 2: Lewis Acid-Catalyzed Synthesis of Imidazo[2,1-b]thiazoles under Microwave Irradiation [5][6]

Materials:

  • Substituted 2-aminothiazole

  • Appropriate aldehyde

  • Appropriate isocyanide

  • Ytterbium(III) triflate (Yb(OTf)₃) or Gadolinium(III) triflate (Gd(OTf)₃)

  • Dichloromethane (DCM) and Methanol (MeOH) or Methanol alone

Procedure:

  • In a microwave reaction vessel, combine the 2-aminothiazole (0.5 mmol, 1.0 equiv), the aldehyde (0.6 mmol, 1.2 equiv), and the isocyanide (0.6 mmol, 1.2 equiv).

  • Add the Lewis acid catalyst, such as Yb(OTf)₃ (0.04 mmol, 0.08 equiv) or Gd(OTf)₃ (5 mol%).

  • Add the solvent system, for example, a 3:1 mixture of DCM/MeOH (4 mL) or pure methanol (1.5 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for the specified time (e.g., 1 hour).

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired imidazo[2,1-b]thiazole derivative.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Groebke–Blackburn–Bienaymé reaction for the synthesis of imidazo[2,1-b]thiazoles.

GBB_Reaction_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product Aminothiazole 2-Aminothiazole Mixing Mixing & Reaction Aminothiazole->Mixing Aldehyde Aldehyde Aldehyde->Mixing Isocyanide Isocyanide Isocyanide->Mixing Purification Purification Mixing->Purification Product Imidazo[2,1-b]thiazole Purification->Product

Caption: General workflow of the Groebke–Blackburn–Bienaymé reaction.

GBB_Mechanism Reactants 2-Aminothiazole + Aldehyde SchiffBase Schiff Base Intermediate Reactants->SchiffBase Condensation Cycloadduct [4+1] Cycloadduct SchiffBase->Cycloadduct Product Imidazo[2,1-b]thiazole Cycloadduct->Product Tautomerization Isocyanide Isocyanide Isocyanide->Cycloadduct [4+1] Cycloaddition Catalyst Acid Catalyst (optional) Catalyst->Reactants

Caption: Simplified mechanism of the GBB reaction for imidazo[2,1-b]thiazole synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Imidazo[2,1-b]thiazol-6-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Imidazo[2,1-b]thiazol-6-ylmethanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing the Imidazo[2,1-b]thiazole core is a variation of the Hantzsch thiazole synthesis.[1][2] This involves the cyclocondensation reaction of a 2-aminothiazole derivative with an α-haloketone. For this compound, this would typically involve the reaction of 2-aminothiazole with a suitable 3-carbon α-haloketone synthon that possesses or can be converted to a hydroxymethyl group at the 6-position.

Q2: What are the key starting materials for this synthesis?

The key precursors are:

  • 2-Aminothiazole: This is a commercially available starting material.

  • An α-haloketone equivalent: A crucial reagent is a three-carbon α-haloketone that enables the introduction of the hydroxymethyl group. Common choices include 1,3-dichloroacetone or 1-chloro-3-hydroxyacetone. Using 1,3-dichloroacetone would require a subsequent reduction step to form the desired methanol.

Q3: What are the most critical reaction parameters to control for optimal yield?

Several factors significantly influence the reaction yield and purity:

  • Solvent: The choice of solvent is crucial. Alcohols such as ethanol and methanol are frequently used.[1]

  • Temperature: The reaction is typically conducted at elevated temperatures, often under reflux.[1] Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[1]

  • Reaction Time: Reaction times can vary from a few hours to over 24 hours depending on the specific reagents and conditions.[3]

  • Stoichiometry of Reactants: The molar ratio of 2-aminothiazole to the α-haloketone should be carefully controlled to minimize side product formation.

Q4: Are there alternative synthetic strategies to the Hantzsch reaction?

Yes, other methods for the synthesis of the imidazo[2,1-b]thiazole scaffold have been reported, such as the Groebke–Blackburn–Bienaymé three-component reaction.[4] However, for the specific synthesis of this compound, the Hantzsch-type reaction remains the most direct and widely described approach.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incorrect Reaction Temperature: The reaction may be too slow at lower temperatures or decomposition may occur at excessively high temperatures. 2. Poor Quality of Reagents: Degradation of 2-aminothiazole or the α-haloketone can prevent the reaction from proceeding. 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or side reactions. 4. Presence of Water: Moisture can interfere with the reaction.1. Optimize Temperature: Systematically vary the reaction temperature. Consider using a reflux condenser to maintain a stable temperature. For faster reactions and potentially higher yields, explore microwave-assisted heating.[1] 2. Verify Reagent Purity: Use freshly purified or commercially available high-purity reagents. Store them under appropriate conditions. 3. Solvent Screening: Test different solvents such as ethanol, methanol, or DMF. 4. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.
Formation of Multiple Side Products 1. Incorrect Stoichiometry: An excess of either reactant can lead to the formation of undesired byproducts. 2. Side Reactions of the Hydroxymethyl Group: The hydroxyl group may undergo side reactions under the reaction conditions. 3. Alternative Cyclization Pathways: Depending on the reaction conditions, regioisomers or other heterocyclic systems may form.1. Adjust Stoichiometry: Carefully control the molar ratio of the reactants. A 1:1 ratio is a good starting point. 2. Protecting Group Strategy: Consider protecting the hydroxyl group of the α-haloketone precursor (e.g., as a silyl ether or an acetate) before the cyclization reaction, followed by a deprotection step. 3. Control Reaction Conditions: Modifying the solvent, temperature, and reaction time can favor the desired product.
Difficulty in Product Purification 1. Polarity of the Product: The hydroxymethyl group makes the product relatively polar, which can complicate chromatographic purification. 2. Presence of Tarry Byproducts: Polymerization or degradation of starting materials can lead to the formation of tar, which can interfere with purification. 3. Co-elution with Starting Materials or Side Products: Similar polarities of the product and impurities can make separation challenging.1. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. 2. Column Chromatography Optimization: Use a suitable stationary phase (e.g., silica gel) and a gradient of polar solvents (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to achieve good separation. 3. Work-up Procedure: An effective aqueous work-up can help remove some polar impurities before chromatography.

Data Presentation

The following table summarizes reported yields for the synthesis of various Imidazo[2,1-b]thiazole derivatives under different reaction conditions. This data is intended to provide a general guideline for yield expectations and the impact of reaction parameters.

α-Haloketone Amine/Thiourea Solvent Conditions Yield (%) Reference
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneN-phenylthioureaMethanolMicrowave, 90°C, 30 min95[1]
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneN-phenylthioureaMethanolReflux, 8 hLower than microwave[1]
3-Formylchromone2-Aminothiazole & t-butyl isocyanideToluene100°C, 30 min78[4]
3-Formylchromone2-Aminothiazole & t-butyl isocyanideMethanol85°C33[4]
Substituted α-haloaryl ketone2-AminothiazoleEthanol80-85°C, 24 hGood[3]

Experimental Protocols

A representative experimental protocol for the synthesis of the Imidazo[2,1-b]thiazole core via the Hantzsch reaction is provided below. Please note that this is a general procedure and may require optimization for the specific synthesis of this compound.

Representative Protocol for Imidazo[2,1-b]thiazole Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiazole (1.0 equivalent) in a suitable solvent (e.g., ethanol).

  • Reagent Addition: To the stirred solution, add the α-haloketone (1.0-1.2 equivalents) portion-wise or as a solution in the same solvent.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel using a suitable eluent system.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2_Aminothiazole 2_Aminothiazole Cyclocondensation Hantzsch-type Cyclocondensation 2_Aminothiazole->Cyclocondensation Alpha_Haloketone α-Haloketone (e.g., 1-chloro-3-hydroxyacetone) Alpha_Haloketone->Cyclocondensation Imidazo_Thiazole This compound Cyclocondensation->Imidazo_Thiazole Formation of Imidazo[2,1-b]thiazole ring

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Synthesis Problem Low Yield? Start->Problem Check_Purity Check Starting Material Purity Problem->Check_Purity Yes Side_Products Side Products? Problem->Side_Products No Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Change_Solvent Change Solvent Optimize_Temp->Change_Solvent Change_Solvent->Side_Products Adjust_Stoichiometry Adjust Reactant Stoichiometry Side_Products->Adjust_Stoichiometry Yes Purification_Issue Purification Difficulty? Side_Products->Purification_Issue No Protecting_Group Use Protecting Group Strategy Adjust_Stoichiometry->Protecting_Group Protecting_Group->Purification_Issue Recrystallize Attempt Recrystallization Purification_Issue->Recrystallize Yes End Successful Synthesis Purification_Issue->End No Optimize_Chroma Optimize Chromatography Recrystallize->Optimize_Chroma Optimize_Chroma->End

Caption: Troubleshooting workflow for synthesis optimization.

Optimization_Logic cluster_params Reaction Parameters cluster_actions Optimization Actions Goal Improve Yield of This compound Temperature Temperature Goal->Temperature Solvent Solvent Goal->Solvent Time Time Goal->Time Catalyst Catalyst Goal->Catalyst Increase_Temp Increase/Decrease Temperature Temperature->Increase_Temp Screen_Solvents Screen Solvents (e.g., EtOH, DMF) Solvent->Screen_Solvents Vary_Time Vary Reaction Time Time->Vary_Time Add_Catalyst Add Catalyst (e.g., Lewis acid) Catalyst->Add_Catalyst

Caption: Logical relationships for reaction optimization.

References

Technical Support Center: Overcoming Solubility Challenges of Imidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Imidazo[2,1-b]thiazole derivatives.

Troubleshooting Guide & FAQs

This section addresses common questions and issues related to the solubility of Imidazo[2,1-b]thiazole derivatives.

Q1: My Imidazo[2,1-b]thiazole derivative is poorly soluble in aqueous solutions. What are the initial steps to improve its solubility?

A1: Low aqueous solubility is a common challenge with heterocyclic compounds like Imidazo[2,1-b]thiazole derivatives due to their often rigid and planar structures. Here’s a systematic approach to address this:

  • Solvent Screening: The first step is to perform a comprehensive solvent screening to identify suitable organic solvents or co-solvent systems.

  • pH Adjustment: Determine if your compound has ionizable groups. The solubility of acidic or basic compounds can be significantly altered by adjusting the pH of the aqueous medium.

  • Structural Modification: If feasible, minor structural modifications can be made to the molecule to introduce more polar functional groups.

Q2: I've tried common organic solvents with limited success. What advanced techniques can I employ to enhance the solubility of my compound?

A2: For challenging compounds, several formulation strategies can be employed to improve aqueous solubility:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.

  • Solid Dispersions: Dispersing the compound in an inert carrier at the solid state can enhance its dissolution rate and solubility.

  • Cyclodextrin Complexation: Encapsulating the poorly soluble drug within cyclodextrin molecules can form inclusion complexes with enhanced aqueous solubility.[1][2][3][4][5]

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, leading to a higher dissolution rate.[6][7][8][9][10]

  • Salt Formation: For compounds with ionizable functional groups, forming a salt can dramatically improve solubility and dissolution rates.[11]

Q3: How do I choose the most appropriate solubility enhancement technique for my specific Imidazo[2,1-b]thiazole derivative?

A3: The choice of technique depends on several factors, including the physicochemical properties of your compound, the desired application (e.g., in vitro assay vs. in vivo study), and available laboratory equipment. The following workflow can guide your decision-making process:

G start Start: Poorly Soluble Imidazo[2,1-b]thiazole Derivative physchem Physicochemical Characterization (pKa, logP, m.p.) start->physchem ionizable Ionizable? physchem->ionizable ph_adjust pH Adjustment & Salt Formation ionizable->ph_adjust Yes non_ionizable Non-ionizable ionizable->non_ionizable No end End: Solubilized Compound ph_adjust->end structural_mod Structural Modification (if feasible) non_ionizable->structural_mod formulation Formulation Strategies non_ionizable->formulation structural_mod->formulation cosolvency Co-solvency formulation->cosolvency solid_dispersion Solid Dispersion formulation->solid_dispersion cyclodextrin Cyclodextrin Complexation formulation->cyclodextrin nanosuspension Nanosuspension formulation->nanosuspension cosolvency->end solid_dispersion->end cyclodextrin->end nanosuspension->end

Caption: A decision workflow for selecting a suitable solubility enhancement strategy.

Quantitative Data on Solubility Enhancement

The following tables provide illustrative quantitative data on the impact of various techniques on the solubility of a hypothetical Imidazo[2,1-b]thiazole derivative ("Compound X").

Table 1: Solubility of Compound X in Various Solvents

SolventSolubility (mg/mL)
Water< 0.01
Ethanol5.2
Methanol3.8
Dimethyl Sulfoxide (DMSO)> 100
Dimethyl Formamide (DMF)> 100
Polyethylene Glycol 400 (PEG 400)25.6

Table 2: Effect of Co-solvents on Aqueous Solubility of Compound X

Co-solvent System (v/v)Solubility (mg/mL)
Water< 0.01
20% Ethanol in Water0.5
40% Ethanol in Water2.1
20% PEG 400 in Water1.8
40% PEG 400 in Water8.5

Table 3: Improvement of Compound X Solubility using Formulation Techniques

TechniqueFormulation DetailsResulting Aqueous Solubility (mg/mL)
Solid Dispersion1:5 ratio of Compound X to Soluplus®1.2
Cyclodextrin Complexation1:1 molar ratio with Hydroxypropyl-β-cyclodextrin3.5
NanosuspensionWet milling to a mean particle size of 250 nm0.8 (apparent solubility)

Experimental Protocols

This section provides detailed methodologies for key experiments related to solubility enhancement.

Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method
  • Preparation of Saturated Solution: Add an excess amount of the Imidazo[2,1-b]thiazole derivative to a known volume of distilled water in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable solvent (e.g., methanol or acetonitrile), and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method
  • Dissolution: Dissolve both the Imidazo[2,1-b]thiazole derivative and a carrier (e.g., a polymer like PVP K30 or Soluplus®) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure to form a thin film.

  • Drying: Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40-50 °C) for 24 hours to remove any residual solvent.

  • Characterization: Scrape the dried solid dispersion and store it in a desiccator. Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (e.g., using DSC and XRD).

G cluster_0 Solid Dispersion Preparation Workflow A Dissolve Drug and Carrier in Solvent B Solvent Evaporation (Rotary Evaporator) A->B C Vacuum Drying B->C D Characterization (Drug Content, Dissolution) C->D

Caption: Workflow for preparing a solid dispersion using the solvent evaporation method.

Protocol 3: Preparation of Cyclodextrin Inclusion Complexes by Kneading Method
  • Mixing: Mix the Imidazo[2,1-b]thiazole derivative and a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a mortar in a specific molar ratio (e.g., 1:1 or 1:2).

  • Kneading: Add a small amount of a hydro-alcoholic solution (e.g., 50% ethanol in water) to the mixture and knead it thoroughly for 30-60 minutes to form a paste.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60 °C) until a constant weight is achieved.

  • Sieving and Storage: Pulverize the dried complex and pass it through a sieve to obtain a uniform particle size. Store the complex in a tightly sealed container.

  • Evaluation: Evaluate the complex for drug content, solubility, and dissolution rate.

Signaling Pathway and Logical Relationships

G cluster_0 Impact of Poor Solubility on Drug Discovery A Poor Aqueous Solubility of Imidazo[2,1-b]thiazole Derivative B Inaccurate In Vitro Assay Results (Precipitation in Assay Medium) A->B C Low Oral Bioavailability A->C D Erroneous Structure-Activity Relationship (SAR) Conclusions B->D E Failure in Preclinical/ Clinical Development C->E D->E

Caption: The cascading negative effects of poor solubility in the drug discovery process.

References

Technical Support Center: Stability of Imidazo[2,1-b]thiazol-6-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of Imidazo[2,1-b]thiazol-6-ylmethanol in various solvents. The information is intended for researchers, scientists, and professionals in drug development. Please note that while this guide is based on established principles of chemical stability, experimental verification for your specific conditions is crucial.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a heterocyclic organic compound containing an imidazothiazole bicyclic core with a hydroxymethyl substituent.[1] This class of compounds is of significant interest in medicinal chemistry due to its potential therapeutic applications, including antimicrobial and anticancer activities.[1][2][3][4] The stability of this compound is a critical factor for its reliable use in research and pharmaceutical development, as degradation can lead to loss of efficacy and the formation of potentially toxic byproducts.[5][6]

Q2: What are the typical solvents used for dissolving this compound?

Q3: What are the common degradation pathways for Imidazo[2,1-b]thiazole derivatives?

Imidazo[2,1-b]thiazole derivatives can be susceptible to degradation under several conditions:

  • Hydrolysis: The thiazole ring can be susceptible to cleavage under strong acidic or basic conditions.

  • Oxidation: The sulfur atom in the thiazole ring and the imidazole ring are potential sites for oxidation.

  • Photodegradation: Exposure to UV or visible light can induce degradation.

  • Thermal Degradation: High temperatures can lead to decomposition.

Q4: How can I perform a stability study for this compound?

A forced degradation study is recommended to identify potential degradation products and establish stability-indicating analytical methods.[5][7] This involves subjecting the compound to stress conditions such as heat, light, humidity, and a range of pH values.[7][8] The stability is then typically monitored using a stability-indicating HPLC method.[8][9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound precipitates out of solution during the experiment. The solvent may not be suitable for the concentration used, or the temperature may have changed.- Determine the solubility of the compound in the chosen solvent before starting the experiment.- Consider using a co-solvent.- Ensure the temperature is controlled throughout the experiment.
Inconsistent results in stability assays. - Inaccurate sample preparation.- Degradation of the compound in the autosampler.- Non-validated analytical method.- Use a precise and validated protocol for sample preparation.- Keep the autosampler temperature low to minimize degradation.- Develop and validate a stability-indicating analytical method according to ICH guidelines.[8]
Unexpected peaks appear in the chromatogram. - Formation of degradation products.- Interaction with excipients or container materials.- Impurities in the solvent.- Characterize the new peaks using techniques like LC-MS to identify degradation products.- Perform compatibility studies with excipients and container materials.- Use high-purity solvents.
Rapid degradation is observed under all tested conditions. The compound is inherently unstable.- Consider derivatization or formulation strategies to improve stability, such as microencapsulation.[6]- Store the compound under inert atmosphere and protected from light and moisture.

Experimental Protocols

General Protocol for Assessing Stability in Different Solvents

This protocol outlines a general procedure for evaluating the stability of this compound in a specific solvent.

1. Materials:

  • This compound

  • High-purity solvents (e.g., DMSO, Methanol, Acetonitrile, Water with buffers at different pH)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Validated stability-indicating HPLC method

2. Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquot the solution into several vials.

  • Store the vials under different conditions (e.g., room temperature, 40°C, protected from light, exposed to light).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each condition.

  • Analyze the samples using the validated stability-indicating HPLC method.

  • Quantify the amount of remaining this compound and any degradation products.

3. Data Analysis:

  • Plot the concentration of the parent compound against time for each condition.

  • Determine the degradation rate and half-life of the compound in each solvent and condition.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Solvents at 40°C

SolventTime (hours)% Remaining Parent CompoundMajor Degradation Products (Area %)
DMSO 01000
2498.51.5
4897.22.8
Methanol 01000
2495.14.9
4890.39.7
Acetonitrile 01000
2499.20.8
4898.51.5
Aqueous Buffer (pH 4) 01000
2492.08.0
4885.114.9
Aqueous Buffer (pH 7) 01000
2496.53.5
4893.26.8
Aqueous Buffer (pH 9) 01000
2488.311.7
4878.521.5

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Compound This compound StockSolution Prepare Stock Solution Compound->StockSolution Solvents Select Solvents (e.g., DMSO, MeOH, Buffers) Solvents->StockSolution Temp Temperature (e.g., RT, 40°C, 60°C) StockSolution->Temp Incubate Light Light Exposure (UV/Vis) StockSolution->Light Incubate pH pH Variation (Acidic, Neutral, Basic) StockSolution->pH Incubate Sampling Time-Point Sampling Temp->Sampling Light->Sampling pH->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for assessing the stability of this compound.

Degradation_Pathway cluster_products Potential Degradation Products Parent This compound Oxidized Oxidized Product (e.g., N-oxide, S-oxide) Parent->Oxidized Oxidation (e.g., H₂O₂) Hydrolyzed Hydrolyzed Product (Ring Cleavage) Parent->Hydrolyzed Hydrolysis (Acid/Base) Photodegraded Photodegradation Adducts Parent->Photodegraded Photolysis (UV/Vis Light)

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Purification of Imidazo[2,1-b]thiazol-6-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Imidazo[2,1-b]thiazol-6-ylmethanol. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The primary purification techniques for this compound and its derivatives are column chromatography and recrystallization. Column chromatography using silica gel is widely employed to separate the target compound from reaction byproducts and unreacted starting materials. Recrystallization is an effective final step to obtain a highly pure solid product.

Q2: How can I monitor the progress of the purification?

Thin-layer chromatography (TLC) is an essential tool for monitoring the purification process. It allows for the rapid assessment of fraction purity during column chromatography and the effectiveness of recrystallization. Visualization of spots on the TLC plate can be achieved using UV light (254 nm), which will show UV-active compounds as dark spots on a fluorescent background. Staining with iodine vapor or a p-anisaldehyde solution can also be used to visualize compounds.

Q3: What are the typical impurities I might encounter?

Common impurities can include unreacted starting materials such as 2-aminothiazole derivatives and α-halo ketones or aldehydes. Side products from the cyclization reaction are also a possibility. The nature of these impurities will depend on the specific synthetic route employed.

Q4: My compound appears to be degrading during purification. What can I do?

Imidazo[2,1-b]thiazole derivatives can be sensitive to prolonged exposure to acidic or basic conditions, as well as high temperatures. If degradation is suspected, consider using a milder purification technique. For column chromatography, ensure the silica gel is neutral and avoid chlorinated solvents if your compound is acid-sensitive. For recrystallization, use the minimum amount of heat necessary to dissolve the compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Column Chromatography Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Poor Separation of Spots on TLC Incorrect mobile phase polarity.Test a range of solvent systems with varying polarities (e.g., different ratios of hexane and ethyl acetate). A good solvent system will give the target compound an Rf value of 0.2-0.4.
Product Elutes with the Solvent Front Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).
Product Does Not Elute from the Column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate or add a small amount of methanol).
Streaking of Spots on TLC/Column Compound is too polar for the solvent system; compound is acidic or basic; overloading of the column.Add a small amount of a polar solvent like methanol to the mobile phase. If the compound is acidic, add a trace of acetic acid. If basic, add a trace of triethylamine. Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight).
Cracked or Channeled Silica Gel Bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point.
Recrystallization Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
No Crystals Form Upon Cooling Solution is not supersaturated; too much solvent was used.Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound.
Oily Precipitate Forms Instead of Crystals The compound's melting point is lower than the boiling point of the solvent; impurities are preventing crystallization.Try a lower-boiling point solvent or a mixture of solvents. Perform a preliminary purification by column chromatography to remove impurities.
Low Recovery of Purified Product The compound is too soluble in the chosen solvent at low temperatures.Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Use a minimal amount of hot solvent to dissolve the product. Cool the solution slowly and then in an ice bath to maximize crystal formation.
Crystals are Colored Despite Decolorizing Charcoal Treatment Insufficient amount of charcoal used; colored impurity is not adsorbed by charcoal.Increase the amount of decolorizing charcoal (use with caution as it can adsorb the product). An alternative purification method like column chromatography may be necessary.

Data Presentation

The following table summarizes typical quantitative data for the purification of Imidazo[2,1-b]thiazole derivatives based on literature precedents. Please note that actual results for this compound may vary depending on the specific experimental conditions.

Purification Method Stationary/Mobile Phase or Solvent Typical Yield (%) Typical Purity (%) Reference
Column ChromatographySilica gel, Hexane/Ethyl Acetate (gradient)60-85>95 (by NMR)
RecrystallizationEthanol70-90 (post-chromatography)>98 (by HPLC/NMR)[1]
Preparative HPLCC18 column, Acetonitrile/Water (gradient)50-70>99 (by HPLC)General method for polar heterocycles

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass column with stopcock

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes

  • TLC plates, chamber, and developing solvents

  • UV lamp

Procedure:

  • TLC Analysis: Determine an appropriate mobile phase by running TLC plates of the crude material in various hexane/ethyl acetate ratios. A suitable eluent will provide good separation of the product from impurities, with the product having an Rf value between 0.2 and 0.4.

  • Column Packing:

    • Securely clamp the glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane/ethyl acetate).

    • Pour the slurry into the column, gently tapping the column to ensure even packing and dislodge any air bubbles.

    • Once the silica has settled, add another thin layer of sand on top to protect the surface.

    • Drain the solvent until it is level with the top of the sand. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and evaporating the solvent.

    • Carefully add the dissolved sample or the dry-loaded silica to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for the recrystallization of this compound.

Materials:

  • Crude or column-purified this compound

  • Ethanol (or another suitable solvent)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. Ethanol is often a good starting point for imidazo[2,1-b]thiazole derivatives.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add a minimal amount of the recrystallization solvent.

    • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary, but avoid using an excess.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Visualizations

experimental_workflow cluster_start Synthesis cluster_purification Purification cluster_column Column Chromatography cluster_recrystallization Recrystallization cluster_end Final Product Crude_Product Crude this compound TLC_Analysis 1. TLC Analysis (Mobile Phase Selection) Crude_Product->TLC_Analysis Column_Packing 2. Column Packing (Silica Gel) TLC_Analysis->Column_Packing Sample_Loading 3. Sample Loading Column_Packing->Sample_Loading Elution 4. Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis 5. Fraction Analysis (TLC) Elution->Fraction_Analysis Solvent_Removal_Col 6. Solvent Removal Fraction_Analysis->Solvent_Removal_Col Dissolution 1. Dissolution in Hot Solvent (e.g., Ethanol) Solvent_Removal_Col->Dissolution Optional Final Step Pure_Product Pure this compound Solvent_Removal_Col->Pure_Product Crystallization 2. Slow Cooling & Crystallization Dissolution->Crystallization Isolation 3. Isolation (Vacuum Filtration) Crystallization->Isolation Drying 4. Drying Isolation->Drying Drying->Pure_Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_column Column Chromatography cluster_recrystal Recrystallization Start Purification Issue Encountered Identify_Method Identify Purification Method Start->Identify_Method Poor_Separation Poor Separation? Identify_Method->Poor_Separation Column No_Crystals No Crystals Forming? Identify_Method->No_Crystals Recrystallization Adjust_Polarity Adjust Mobile Phase Polarity Poor_Separation->Adjust_Polarity No_Elution Product Not Eluting? No_Elution->Adjust_Polarity Streaking Streaking? Check_Loading Check Sample Load & Additives Streaking->Check_Loading End Issue Resolved Adjust_Polarity->End Check_Loading->End Concentrate_Seed Concentrate Solution / Seed No_Crystals->Concentrate_Seed Oily_Product Oily Precipitate? Change_Solvent Change Solvent / Purify Further Oily_Product->Change_Solvent Low_Recovery Low Recovery? Optimize_Cooling Optimize Cooling / Solvent Volume Low_Recovery->Optimize_Cooling Concentrate_Seed->End Change_Solvent->End Optimize_Cooling->End

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Synthesis of Imidazo[2,1-b]thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Imidazo[2,1-b]thiazoles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Hantzsch thiazole synthesis is giving a low yield of the desired 2-aminothiazole precursor. What are the common side reactions?

A1: A primary side reaction in the Hantzsch synthesis of 2-aminothiazoles is the formation of a regioisomeric byproduct, 3-substituted 2-imino-2,3-dihydrothiazole. This issue is particularly prevalent under acidic conditions. In neutral solvents, the reaction typically yields the desired 2-(N-substituted amino)thiazole exclusively. However, the presence of strong acid can alter the regioselectivity of the cyclization.[1]

Troubleshooting Steps:

  • Control the pH: Avoid strongly acidic conditions. If an acid catalyst is necessary, consider using a milder acid or a buffer system.

  • Solvent Choice: The use of a neutral solvent is recommended to favor the formation of the desired 2-aminothiazole.

  • Reaction Temperature: Running the reaction at elevated temperatures in the presence of strong acid can significantly increase the yield of the undesired imino-isomer. For instance, reactions in 10M HCl-EtOH (1:2) at 80°C have been shown to produce the 2-imino-2,3-dihydrothiazole as the major product.[1]

Q2: I am observing an unexpected isomer in my final Imidazo[2,1-b]thiazole product. What could be the cause?

A2: Isomerization can occur during the synthesis. One possibility is the formation of an imidazole-2-thione through the rearrangement of an imidazo[2,1-b]thiazol-4-ium intermediate. While not a direct side reaction in the primary synthesis route, certain reaction conditions or subsequent work-up procedures could potentially facilitate such rearrangements.

Troubleshooting Steps:

  • Characterize the Isomer: Utilize spectroscopic techniques such as NMR and Mass Spectrometry to fully characterize the unexpected product and confirm its isomeric nature.

  • Review Reaction Conditions: Analyze your reaction conditions, particularly temperature and pH, as these factors can influence the stability of intermediates and the propensity for rearrangement.

  • Purification: Employ chromatographic techniques such as column chromatography to separate the desired product from its isomer.

Q3: The final cyclization of 2-aminothiazole with an α-haloketone to form the Imidazo[2,1-b]thiazole ring is resulting in a complex mixture of products and low yield. What are the potential issues?

A3: The reaction between 2-aminothiazole and an α-haloketone can be complex. The 2-aminothiazole has two nucleophilic nitrogen atoms (the endocyclic and exocyclic nitrogens), which can both react with the α-haloketone. While the desired reaction is the N-alkylation of the endocyclic nitrogen followed by cyclization, the exocyclic amino group can also be alkylated, leading to the formation of byproducts.

Troubleshooting Steps:

  • Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction's outcome. Many procedures recommend refluxing in ethanol or using microwave irradiation to promote the desired cyclization.[2]

  • Purification: A complex product mixture often necessitates purification by column chromatography to isolate the desired Imidazo[2,1-b]thiazole.

  • Alternative Strategies: Consider one-pot, multi-component reaction strategies, which can sometimes offer higher yields and cleaner reaction profiles by avoiding the isolation of intermediates.

Quantitative Data Summary

The following table summarizes the influence of reaction conditions on the regioselectivity of the Hantzsch thiazole synthesis, a crucial step in the preparation of Imidazo[2,1-b]thiazole precursors.

ReactantsConditionsDesired Product (Yield)Side Product (Yield)Reference
α-halogeno ketone + N-monosubstituted thioureaNeutral solvent2-(N-substituted amino)thiazole (Exclusive)-[1]
α-halogeno ketone + N-monosubstituted thioureaAcidic conditions2-(N-substituted amino)thiazole (Mixture)3-substituted 2-imino-2,3-dihydrothiazole (Mixture)[1]
Chloroacetaldehyde + ThioureaNot specified2-aminothiazole (50-90%)Polymerized chloroacetaldehyde and other impurities
Phenacyl bromide + N-phenylthioureaMethanol, Microwave, 90°C, 30 minN-phenyl-4-phenylthiazol-2-amine (95%)Not specified

Experimental Protocols

Protocol 1: Synthesis of 2-Aminothiazole (Precursor)

This protocol is a general procedure for the Hantzsch thiazole synthesis, optimized to favor the formation of the desired 2-aminothiazole.

Materials:

  • α-haloketone (1 equivalent)

  • Thiourea (1.1 equivalents)

  • Ethanol

Procedure:

  • Dissolve the α-haloketone in ethanol in a round-bottom flask.

  • Add thiourea to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of Imidazo[2,1-b]thiazole

This protocol describes the cyclization of a 2-aminothiazole with an α-haloketone to form the Imidazo[2,1-b]thiazole core.

Materials:

  • 2-Aminothiazole derivative (1 equivalent)

  • α-haloketone (1 equivalent)

  • Ethanol or Dimethylformamide (DMF)

  • Optional: Base such as sodium bicarbonate or triethylamine

Procedure:

  • Dissolve the 2-aminothiazole derivative in ethanol or DMF in a round-bottom flask.

  • Add the α-haloketone to the solution.

  • If desired, add a non-nucleophilic base to scavenge the hydrogen halide formed during the reaction.

  • Reflux the mixture for 4-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Side_Reaction_Pathway cluster_neutral Neutral Conditions cluster_acidic Acidic Conditions reactant1 α-Haloketone intermediate_neutral Thiouronium Salt reactant1->intermediate_neutral intermediate_acidic Protonated Thiouronium Salt reactant1->intermediate_acidic reactant2 Thiourea reactant2->intermediate_neutral reactant2->intermediate_acidic product_desired 2-Aminothiazole (Desired Product) intermediate_neutral->product_desired Cyclization product_side 2-Imino-2,3-dihydrothiazole (Side Product) intermediate_acidic->product_side Alternative Cyclization

Caption: Hantzsch thiazole synthesis pathways under neutral vs. acidic conditions.

Troubleshooting_Workflow cluster_precursor_synthesis Precursor Synthesis Troubleshooting cluster_cyclization Cyclization Step Troubleshooting start Low Yield or Impure Product in Imidazo[2,1-b]thiazole Synthesis check_precursor Is the 2-aminothiazole precursor pure? start->check_precursor check_ph Check Reaction pH check_precursor->check_ph Yes check_solvent Optimize Solvent check_precursor->check_solvent No check_temp Check Reaction Temperature check_ph->check_temp If acidic purify_precursor Purify 2-aminothiazole (Recrystallization/Chromatography) check_temp->purify_precursor purify_precursor->check_solvent check_reaction_time Optimize Reaction Time/Temp check_solvent->check_reaction_time purify_final Purify Final Product (Column Chromatography) check_reaction_time->purify_final end High Purity Imidazo[2,1-b]thiazole purify_final->end

Caption: Troubleshooting workflow for Imidazo[2,1-b]thiazole synthesis.

References

Catalyst Selection for Imidazo[2,1-b]thiazole Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Imidazo[2,1-b]thiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, troubleshoot common experimental issues, and offer detailed procedural outlines for the efficient synthesis of this important heterocyclic scaffold.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of Imidazo[2,1-b]thiazoles, providing potential causes and solutions in a straightforward question-and-answer format.

Question: My reaction is resulting in a low yield of the desired Imidazo[2,1-b]thiazole. What are the common causes and how can I improve it?

Answer: Low yields are a frequent challenge and can stem from several factors. Here are some key areas to investigate:

  • Catalyst Choice: The selection of an appropriate catalyst is critical. While some syntheses can proceed without a catalyst, many require one for efficient conversion.[1][2][3] For multi-component reactions, catalysts like Eaton's reagent (P₂O₅/MeSO₃H) have been shown to produce high yields under solvent-free conditions.[4] In other cases, solid acid catalysts such as silica-supported sulfonic acid may be effective.

  • Reaction Conditions: Temperature and reaction time are crucial parameters. For instance, in the Groebke–Blackburn–Bienaymé reaction for Imidazo[2,1-b]thiazole synthesis, increasing the temperature to 100 °C in toluene was found to improve the yield to 78% and significantly reduce the reaction time.[5] Microwave-assisted synthesis has also been demonstrated to enhance yields and shorten reaction times compared to conventional heating.[6]

  • Purity of Reagents and Solvents: Ensure that all starting materials and solvents are of high purity and are free from water, as impurities can lead to side reactions and lower yields.

  • Reaction Work-up and Purification: Inefficient extraction or purification methods can lead to loss of product. Optimize your column chromatography conditions (e.g., silica gel, solvent system) to ensure effective separation of the target compound.

Question: I am observing the formation of significant side products in my reaction. How can I improve the selectivity for the desired Imidazo[2,1-b]thiazole?

Answer: Side product formation often arises from competing reaction pathways. To enhance selectivity:

  • Optimize Catalyst Loading: The amount of catalyst can influence the reaction pathway. It is advisable to perform a catalyst loading study to determine the optimal concentration for your specific reaction.

  • Control Reaction Temperature: Temperature can affect the relative rates of competing reactions. Lowering the temperature may favor the kinetically controlled product over thermodynamically favored side products.

  • Choice of Solvent: The polarity and nature of the solvent can influence the reaction's selectivity. Experiment with a range of solvents to find the one that best favors the desired product formation. Toluene has been used effectively in some multi-component reactions for this scaffold.[5]

Question: What are the advantages of using a catalyst-free approach for Imidazo[2,1-b]thiazole synthesis?

Answer: Catalyst-free methods offer several benefits, primarily from a green chemistry perspective:[1][2][3]

  • Reduced Environmental Impact: Eliminating the catalyst, especially those based on heavy metals, reduces waste and potential environmental contamination.

  • Simplified Purification: The absence of a catalyst simplifies the work-up and purification process, as there is no need to remove it from the reaction mixture.

  • Cost-Effectiveness: Avoiding the cost of the catalyst can make the overall synthetic route more economical.

  • Greener Solvents: Many catalyst-free methods are developed in environmentally benign solvents like water or ethanol, or even under solvent-free conditions.[1][2][3] For example, a greener approach using 2,2,2-trifluoroethanol (TFE) as the reaction medium at room temperature has been reported for the synthesis of benzo[1][7]imidazo[2,1-b]thiazoles.[1]

Catalyst Performance Data

The following table summarizes the performance of various catalytic systems for the synthesis of Imidazo[2,1-b]thiazole derivatives, providing a comparative overview to aid in catalyst selection.

Catalyst/MethodReactantsSolventTemperature (°C)TimeYield (%)Reference
Eaton's ReagentAldehydes, benzo[d]thiazol-2-amine, ethynylbenzeneSolvent-free80-High[4]
None (Catalyst-free)3-formylchromone, 2-aminothiazole, isocyanideToluene10030 min74-78[5]
None (Catalyst-free)2-aminobenzothiazoles, α-bromoketonesWater (Microwave)--90-95[3]
CuSO₄/Sodium Ascorbate2-aminothiazolyl-coumarin, benzaldehyde, phenyl acetylene----[8]
Silica Supported Tungstosilisic Acid3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes---79-90[9]

Experimental Protocols

This section provides detailed methodologies for key synthetic procedures cited in the literature.

Protocol 1: One-Pot, Three-Component Synthesis using Eaton's Reagent[4]

This protocol describes a straightforward and effective method for producing Phenylbenzo[d]imidazo[2,1-b]thiazoles.

  • Reaction Setup: In a round-bottom flask, mix the aldehyde (1 mmol), benzo[d]thiazol-2-amine (1 mmol), and ethynylbenzene (1 mmol).

  • Catalyst Addition: Carefully add Eaton's reagent (2 mL) to the mixture at room temperature.

  • Reaction Conditions: Stir the reaction mixture at 80°C. The reaction is performed under solvent-free conditions.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with an appropriate aqueous solution. Extract the product with a suitable organic solvent. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain the desired Phenylbenzo[d]imidazo[2,1-b]thiazole.

Protocol 2: Catalyst-Free Groebke–Blackburn–Bienaymé Reaction[5]

This protocol outlines a one-pot synthesis for Imidazo[2,1-b]thiazoles without the use of a catalyst.

  • Reaction Setup: To a vial, add 3-formylchromone (1.0 mmol), 2-aminothiazole (1.0 mmol), and the corresponding isocyanide (1.0 mmol).

  • Solvent Addition: Add anhydrous toluene (1.0 mL) to the reaction mixture.

  • Reaction Conditions: Seal the vial and heat the reaction mixture at 100°C for 30 minutes.

  • Monitoring: Monitor the reaction's progress using TLC.

  • Purification: After the reaction is complete, directly purify the reaction mixture by column chromatography on silica gel (e.g., using a hexanes-AcOEt mixture as the eluent) to isolate the pure Imidazo[2,1-b]thiazole product.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis and catalyst selection for Imidazo[2,1-b]thiazoles.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_end Product Isolation A 2-Aminothiazole Derivative D Select Catalyst & Solvent A->D B α-Haloketone or Equivalent B->D C Third Component (e.g., Aldehyde, Isocyanide) C->D E Set Reaction Temperature & Time D->E F Monitor Reaction (TLC, LC-MS) E->F G Work-up F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS, IR) H->I catalyst_selection_logic Start Need to Synthesize Imidazo[2,1-b]thiazole MCR Multi-Component Reaction? Start->MCR LewisAcid Use Lewis Acid Catalyst (e.g., Eaton's Reagent) MCR->LewisAcid Yes Conventional Conventional Two-Component Reaction MCR->Conventional No Green Green Chemistry a Priority? CatalystFree Consider Catalyst-Free Conditions (e.g., Microwave, TFE) Green->CatalystFree Yes HeteroCatalyst Consider Heterogeneous Catalyst (e.g., Solid Acid) Green->HeteroCatalyst Consider LewisAcid->Green Conventional->Green

References

Reducing reaction time for Imidazo[2,1-b]thiazole formation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Imidazo[2,1-b]thiazole Formation

This technical support guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the synthesis of Imidazo[2,1-b]thiazoles, with a focus on reducing reaction times.

Troubleshooting Guide

Issue: The reaction to form the Imidazo[2,1-b]thiazole core is taking too long (e.g., 24-48 hours).

Solution:

Conventional heating methods for the synthesis of Imidazo[2,1-b]thiazoles can often be time-consuming.[1] To significantly reduce the reaction time, consider the following alternative energy sources:

  • Microwave Irradiation: This is a highly effective method for accelerating the reaction. In many cases, reaction times can be reduced from hours to minutes.[1][2] For instance, a reaction that takes 4 hours under conventional heating at 90°C might be completed in as little as 6 minutes using microwave irradiation (180 W).[2]

  • Ultrasonic Irradiation: Ultrasound-assisted synthesis is another green and efficient technique that can enhance reaction rates and improve yields.[3][4] Reactions that might take several hours under reflux conditions can often be completed in 35-60 minutes with the aid of ultrasonication.[3]

Issue: The yield of the Imidazo[2,1-b]thiazole product is low.

Solution:

Low yields can be attributed to several factors, including suboptimal reaction conditions and the chosen synthetic route. Here are some strategies to improve your yield:

  • Optimize Reaction Conditions:

    • Solvent and Temperature: The choice of solvent and reaction temperature can dramatically impact the yield. For example, in a one-pot synthesis, changing the solvent from methanol to toluene and increasing the temperature to 100°C has been shown to improve the yield.[5][6]

    • Catalyst: The use of a suitable catalyst can significantly enhance the reaction rate and yield. Eaton's reagent (P2O5/MeSO3H) has been used as an effective catalyst for the one-pot, three-component condensation reaction to produce Phenylbenzo[d]imidazo[2,1-b]thiazoles in high yields (90-96%).[7] For ultrasound-assisted synthesis, a KI/tert-butyl hydroperoxide catalytic system in water has proven effective.[4]

  • Consider a Different Synthetic Approach:

    • Multicomponent Reactions (MCRs): Isocyanide-based multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction (GBBR), offer a more efficient, one-pot alternative to classical stepwise synthesis, often resulting in better yields and atom economy.[5][6]

    • Microwave-Assisted Synthesis: As mentioned for reducing reaction time, microwave irradiation frequently leads to higher yields compared to conventional methods.[1][8]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave-assisted synthesis for Imidazo[2,1-b]thiazole formation?

A1: The primary advantages of microwave-assisted synthesis are a significant reduction in reaction time and often an improvement in product yield.[1][9] Conventional methods requiring 24 to 48 hours can be shortened to as little as one hour.[1] This method is also considered a green chemistry approach due to its efficiency.[2][10]

Q2: How does ultrasound irradiation accelerate the reaction?

A2: Sonochemistry, the application of ultrasound to chemical reactions, enhances reaction rates through acoustic cavitation. This phenomenon generates localized hot spots with high temperatures and pressures, leading to the formation of highly reactive species and increasing mass transfer.[3] This can result in shorter reaction times and improved yields compared to conventional methods.[3][11]

Q3: Are there any catalyst-free methods to speed up the reaction?

A3: Yes, catalyst-free methods under microwave irradiation have been developed. For instance, a highly efficient synthesis of benzo[d]imidazo[2,1-b]thiazoles has been achieved in green media (water) using microwaves without the need for a catalyst.[12]

Q4: Can the choice of solvent impact the reaction time and yield?

A4: Absolutely. The solvent plays a crucial role in the reaction. For example, in the Groebke–Blackburn–Bienaymé reaction for synthesizing Imidazo[2,1-b]thiazoles, switching the solvent from methanol to toluene and increasing the temperature from 85°C to 100°C resulted in a decrease in reaction time to 30 minutes and an increased yield of 78%.[5][6]

Q5: What is the Groebke–Blackburn–Bienaymé reaction (GBBR) and how is it beneficial for Imidazo[2,1-b]thiazole synthesis?

A5: The Groebke–Blackburn–Bienaymé reaction is an isocyanide-based multicomponent reaction (I-MCR). It is a one-pot reaction that offers simplicity and high atom economy, making it a greener and more efficient alternative to traditional stepwise synthesis methods which often suffer from long reaction times and low yields.[5][6]

Data Presentation

Table 1: Comparison of Different Synthetic Methods for Imidazo[2,1-b]thiazole Formation

MethodCatalyst/MediumTemperatureReaction TimeYieldReference
Conventional HeatingNone (Methanol)85°C60 min33%[5][6]
Conventional HeatingNone (Toluene)100°C30 min78%[5][6]
Conventional HeatingEaton's Reagent80°C-90-96%[7]
Conventional RefluxMethanolReflux8 hLower than MW[8]
Microwave Irradiation(Bmim)PF6 ionic liquid-1 h~49.5%[1]
Microwave IrradiationPEG-400-6 min96%[2]
Microwave IrradiationMethanol90°C30 min95%[8]
Ultrasound IrradiationIonic Liquid Catalyst-35-60 min73-98%[3]
Ultrasound IrradiationKI/tert-butyl hydroperoxide--Good yields[4]

Experimental Protocols

Microwave-Assisted Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines

This protocol is adapted from a described microwave-assisted Hantzsch reaction.[8]

  • Reactant Preparation: In a suitable microwave reaction vessel, combine 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones (1 equivalent) and substituted thioureas (1 equivalent).

  • Solvent Addition: Add methanol as the solvent.

  • Microwave Irradiation: Place the sealed vessel in a microwave reactor and heat the mixture to 90°C for 30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture. The product can then be isolated and purified, typically through recrystallization or column chromatography. This method has been reported to yield up to 95% of the desired product.[8]

Mandatory Visualization

G start Start: Slow Imidazo[2,1-b]thiazole Formation Reaction check_equipment Are Microwave or Ultrasound Reactors Available? start->check_equipment mw_path Microwave Synthesis check_equipment->mw_path  Yes (MW) us_path Ultrasound Synthesis check_equipment->us_path  Yes (US) conv_path Optimize Conventional Heating check_equipment->conv_path  No mw_details Reduces time to minutes. Often improves yield. mw_path->mw_details us_details Green chemistry approach. Reduces time significantly. us_path->us_details optimize_solvent Screen Solvents (e.g., Toluene vs. Methanol) conv_path->optimize_solvent end End: Optimized, Faster Reaction mw_details->end us_details->end optimize_temp Optimize Temperature optimize_solvent->optimize_temp optimize_catalyst Screen Catalysts (e.g., Eaton's Reagent) optimize_temp->optimize_catalyst optimize_catalyst->end

References

Technical Support Center: Scale-up Synthesis of Imidazo[2,1-b]thiazol-6-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Imidazo[2,1-b]thiazol-6-ylmethanol.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Problem IDIssuePotential CausesSuggested Solutions
SC-01 Low Reaction Yield - Incomplete reaction due to insufficient reaction time or temperature.- Suboptimal stoichiometry of reactants.- Degradation of starting materials or product.- Inefficient mixing at a larger scale.- Monitor reaction progress using TLC or LC-MS to determine the optimal reaction time.- Experiment with slight variations in temperature to find the optimal condition.- Carefully control the stoichiometry of the reactants; consider a slight excess of the more volatile or less stable reactant.- Ensure efficient stirring or agitation is maintained at the larger scale to ensure homogeneity.
SC-02 Formation of Impurities - Side reactions due to high temperatures.- Presence of moisture or air in the reaction.- Impure starting materials.- Prolonged reaction times leading to decomposition.- Maintain strict temperature control throughout the process.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use freshly purified or high-purity starting materials.- Stop the reaction as soon as the starting material is consumed (monitored by TLC/LC-MS).
SC-03 Difficulties in Product Isolation and Purification - Product is highly soluble in the reaction solvent.- Formation of emulsions during work-up.- Co-precipitation of impurities.- Inefficient crystallization.- Choose a solvent for reaction in which the product has lower solubility upon cooling.- If emulsions form, try adding brine or filtering through a pad of celite.- Recrystallize the crude product from a suitable solvent system to remove impurities.- Screen various solvents for optimal crystallization; consider anti-solvent addition.
SC-04 Inconsistent Batch-to-Batch Results - Variations in the quality of starting materials or solvents.- Poor control over reaction parameters (temperature, time, stirring rate).- Inconsistent work-up procedures.- Establish strict quality control specifications for all raw materials.- Implement and carefully follow a standard operating procedure (SOP) for the synthesis.- Ensure all operators are trained on the standardized procedure.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for synthesizing the imidazo[2,1-b]thiazole core involves the reaction of a 2-aminothiazole derivative with an α-haloketone. For this compound specifically, a key intermediate is often 6-(chloromethyl)imidazo[2,1-b]thiazole, which can then be hydrolyzed to the desired methanol derivative. Another approach involves the Groebke–Blackburn–Bienaymé multicomponent reaction, which offers a one-pot synthesis route.[1][2]

Q2: What are the critical reaction parameters to control during scale-up?

The most critical parameters to control are:

  • Temperature: Exothermic reactions can lead to runaway conditions and impurity formation. Gradual addition of reagents and efficient cooling are crucial.

  • Mixing: Inadequate mixing can lead to localized "hot spots" and incomplete reactions. The type and speed of the agitator should be appropriate for the reactor volume.

  • Reaction Time: Monitoring the reaction to completion is key to maximizing yield and minimizing the formation of degradation products.

  • Purity of Starting Materials: The purity of reactants and solvents can significantly impact the outcome of the reaction and the purity of the final product.

Q3: What are the recommended solvents for the synthesis and purification?

For the synthesis, polar aprotic solvents like ethanol, toluene, or acetonitrile are often used.[1][3] The choice of solvent can influence reaction time and yield. For purification, recrystallization is a common method. A suitable solvent system would be one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of similar heterocyclic compounds include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexanes.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for monitoring the reaction progress. TLC provides a quick qualitative assessment, while LC-MS gives more detailed information about the presence of starting materials, intermediates, product, and byproducts.

Q5: What are the safety considerations for the scale-up synthesis?

  • Reagents: Be aware of the hazards associated with all chemicals used, particularly α-haloketones which can be lachrymatory and corrosive. Use appropriate personal protective equipment (PPE).

  • Exothermic Reactions: The reaction to form the imidazo[2,1-b]thiazole ring can be exothermic. Ensure the reactor is equipped with adequate cooling and temperature monitoring systems.

  • Solvent Handling: Use solvents in a well-ventilated area or in a fume hood to avoid inhalation of vapors. Ground equipment to prevent static discharge when handling flammable solvents.

Experimental Protocols

General Synthesis of the Imidazo[2,1-b]thiazole Ring System

This protocol is a general representation and may require optimization for the specific synthesis of this compound.

  • Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, condenser, thermometer, and an inert gas inlet is charged with 2-aminothiazole (1.0 eq) and a suitable solvent (e.g., ethanol or toluene).

  • Reagent Addition: The appropriate α-haloketone (e.g., 1,3-dichloroacetone) (1.0-1.2 eq) is added portion-wise to the stirred solution at a controlled temperature.

  • Reaction: The reaction mixture is heated to reflux (or a specific optimized temperature) and stirred for a period determined by reaction monitoring (typically 2-18 hours).[3]

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The residue is then taken up in a suitable solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Example: One-Pot Synthesis via Groebke–Blackburn–Bienaymé Reaction

This method provides a more streamlined approach to the imidazo[2,1-b]thiazole core.

  • Reaction Setup: To a solution of an aldehyde (1.0 eq) in anhydrous toluene, 2-aminothiazole (1.0 eq) and an isocyanide (1.0 eq) are added sequentially.[1][2]

  • Reaction: The reaction mixture is heated to 100 °C for approximately 30 minutes.[1]

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography.[1]

Visualizations

Synthesis Pathway

Synthesis_Pathway A 2-Aminothiazole C Imidazo[2,1-b]thiazole intermediate A->C + B α-Haloketone B->C E This compound C->E D Hydrolysis D->E Troubleshooting_Workflow Start Scale-up Synthesis Issue Problem Identify the Primary Problem Start->Problem LowYield Low Yield Problem->LowYield Yield Impurities Impurity Formation Problem->Impurities Purity Isolation Isolation/Purification Difficulty Problem->Isolation Process Inconsistent Inconsistent Results Problem->Inconsistent Reproducibility CheckParams Review Reaction Parameters (Temp, Time, Stoichiometry) LowYield->CheckParams Impurities->CheckParams CheckPurity Analyze Starting Material Purity Impurities->CheckPurity OptimizeWorkup Optimize Work-up & Purification Isolation->OptimizeWorkup Standardize Implement Strict SOP Inconsistent->Standardize Solution Problem Resolved CheckParams->Solution CheckPurity->Solution OptimizeWorkup->Solution Standardize->Solution

References

Validation & Comparative

A Comparative Analysis of Imidazo[2,1-b]thiazole Derivatives and Sorafenib in Melanoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-melanoma activity of novel imidazo[2,1-b]thiazole derivatives and the multi-kinase inhibitor, sorafenib. The following sections present a comprehensive overview of their performance, supported by experimental data, to assist researchers in the evaluation of these compounds for further drug development.

Executive Summary

Recent studies have highlighted a new class of imidazo[2,1-b]thiazole derivatives as potent inhibitors of melanoma cell proliferation. Notably, certain derivatives have demonstrated superior potency over sorafenib, a standard-of-care targeted therapy. This guide collates available data on their comparative efficacy, mechanisms of action, and impact on key signaling pathways. The presented experimental data underscores the potential of imidazo[2,1-b]thiazole derivatives as promising candidates for melanoma therapeutics.

Data Presentation: Comparative Efficacy

The in vitro cytotoxic activity of imidazo[2,1-b]thiazole derivatives and sorafenib has been evaluated in various human melanoma cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below.

Table 1: IC50 Values in Human Melanoma Cell Lines
Compound/DrugA375 (µM)MDA-MB-435 (µM)SK-MEL-28 (µM)UACC-62 (µM)A375P (µM)
Imidazo[2,1-b]thiazole derivative 1zb 0.59[1]0.47[1]0.38[1]0.18[1]-
Sorafenib 5.45[1]4.89[1]3.65[1]1.95[1]>10
Imidazo[2,1-b]thiazole derivative 15 ----0.87
Imidazo[2,1-b]thiazole derivative 16 ----0.92
Imidazo[2,1-b]thiazole derivative 18 ----1.23
Imidazo[2,1-b]thiazole derivative 22 ----1.54
Imidazo[2,1-b]thiazole derivative 26 ----0.76
Imidazo[2,1-b]thiazole derivative 27 ----0.68
Imidazo[2,1-b]thiazole derivative 31 ----1.15

*Data for compound 1zb and sorafenib in A375, MDA-MB-435, SK-MEL-28, and UACC-62 cell lines are from the same study and directly comparable.[1] Data for other imidazo[2,1-b]thiazole derivatives and sorafenib in the A375P cell line are from a separate study.

Table 2: Apoptosis Induction
Compound/DrugCell LineAssayResult
Imidazo[2,1-b]thiazole derivative 1zb UACC-62Caspase-3/7 Activity53.33% increase compared to control[2]
Sorafenib SEM, RS4;11, Jurkat (ALL cell lines)Annexin V/PIIncreased apoptosis rates observed[3]

Note: The apoptosis data for the imidazo[2,1-b]thiazole derivative and sorafenib are from different studies and cell lines, and therefore are not directly comparable.

Mechanism of Action

Both imidazo[2,1-b]thiazole derivatives and sorafenib exert their anti-melanoma effects by targeting key signaling pathways involved in cell proliferation and survival.

Imidazo[2,1-b]thiazole derivatives have been identified as potent inhibitors of RAF kinases, particularly the V600E mutant of B-RAF, which is a common driver mutation in melanoma.[1] By inhibiting B-RAF, these compounds block the downstream signaling cascade of the mitogen-activated protein kinase (MAPK) pathway, leading to the inhibition of MEK and ERK phosphorylation.[4] This disruption of the MAPK pathway ultimately results in decreased cell proliferation and the induction of apoptosis.

Sorafenib is a multi-kinase inhibitor that targets several key kinases, including RAF (c-RAF and B-RAF), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs). Its action against the RAF/MEK/ERK pathway is central to its anti-proliferative effects in melanoma. Sorafenib has been shown to induce apoptosis, which can be caspase-independent in some melanoma cell lines.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS BRAF B-RAF (V600E) RAS->BRAF MEK MEK BRAF->MEK Apoptosis_Pathway Apoptosis Pathway BRAF->Apoptosis_Pathway ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Imidazo_Thiazole Imidazo[2,1-b]thiazole Derivatives Imidazo_Thiazole->BRAF Imidazo_Thiazole->Apoptosis_Pathway Sorafenib Sorafenib Sorafenib->BRAF Sorafenib->Apoptosis_Pathway

Fig 1. Simplified MAPK signaling pathway and points of inhibition.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the efficacy of imidazo[2,1-b]thiazole derivatives and sorafenib.

Cell Viability Assay (MTT Assay)

The anti-proliferative effects of the compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Melanoma cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds (e.g., 3-fold serial dilutions starting from 10 µM) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

MTT_Assay_Workflow Start Start Seed_Cells Seed Melanoma Cells (96-well plate) Start->Seed_Cells Incubate_24h Incubate (24 hours) Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds (Various Concentrations) Incubate_24h->Add_Compounds Incubate_72h Incubate (72 hours) Add_Compounds->Incubate_72h Add_MTT Add MTT Solution Incubate_72h->Add_MTT Incubate_4h Incubate (4 hours) Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Fig 2. Workflow for the MTT cell viability assay.
Apoptosis Assays

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

  • Cell Treatment: Cells were treated with the test compound at a specific concentration (e.g., its IC50 value).

  • Lysis and Substrate Addition: A luminogenic substrate for caspase-3/7 (e.g., a proluminogenic caspase-3/7 substrate) was added to the cells.

  • Incubation: The plate was incubated at room temperature.

  • Luminescence Measurement: The luminescence, which is proportional to the amount of caspase-3/7 activity, was measured using a plate reader.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells were treated with the test compounds for a specified duration.

  • Cell Harvesting: Cells were harvested and washed with cold PBS.

  • Staining: Cells were resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI.

  • Incubation: The cells were incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to determine the percentage of cells in different stages of apoptosis.

Western Blot Analysis

Western blotting was used to detect the phosphorylation status of key proteins in the MAPK signaling pathway.

  • Cell Lysis: Treated cells were lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates was determined.

  • SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane was incubated with primary antibodies specific for the target proteins (e.g., phospho-MEK, phospho-ERK, total MEK, total ERK, and a loading control like GAPDH).

  • Secondary Antibody Incubation: The membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow Cell_Lysis Cell Lysis & Protein Extraction Quantification Protein Quantification Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Fig 3. General workflow for Western blot analysis.

Conclusion

The imidazo[2,1-b]thiazole derivatives, particularly compound 1zb, have demonstrated significantly higher potency against melanoma cell lines compared to sorafenib.[1] Their mechanism of action involves the targeted inhibition of the MAPK pathway, a critical driver of melanoma proliferation. The induction of apoptosis by these compounds further supports their therapeutic potential. While direct comparative data on the extent of apoptosis induction is still emerging, the available evidence strongly suggests that imidazo[2,1-b]thiazole derivatives represent a promising new class of anti-melanoma agents that warrant further investigation and development.

References

A Comparative Analysis of the Cytotoxicity of Imidazo[2,1-b]thiazole Analogs and Platinum-Based Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, the quest for novel compounds with high efficacy and reduced side effects is perpetual. This guide provides a comparative overview of the cytotoxic profiles of emerging imidazo[2,1-b]thiazole analogs against the well-established platinum-based drug, cisplatin. While direct comparative studies are limited, this analysis leverages data from studies on carboplatin, a close analog of cisplatin, to offer valuable insights for researchers, scientists, and drug development professionals.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of novel chalcone-based imidazo[2,1-b]thiazole derivatives, ITC-1 and ITC-2, was evaluated against a panel of human cancer cell lines and a normal murine fibroblast cell line. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are compared with carboplatin, a second-generation platinum-based drug with a mechanism of action similar to cisplatin.

CompoundMCF-7 (Breast Adenocarcinoma) IC50 (µM)A-549 (Lung Carcinoma) IC50 (µM)HT-29 (Colorectal Adenocarcinoma) IC50 (µM)3T3-L1 (Normal Fibroblast) IC50 (µM)
ITC-1 1.83 ± 0.113.12 ± 0.152.45 ± 0.0928.14 ± 1.12
ITC-2 1.25 ± 0.082.58 ± 0.111.97 ± 0.0721.56 ± 0.98
Carboplatin 15.4 ± 0.7221.8 ± 1.0318.2 ± 0.85> 50

Data sourced from a study on chalcone-based imidazothiazole derivatives.[1]

The data indicates that the imidazo[2,1-b]thiazole analogs, ITC-1 and ITC-2, exhibit significantly higher potency against the tested cancer cell lines compared to carboplatin.[1] Notably, ITC-2 demonstrated the most potent cytotoxic activity.[1] Furthermore, both analogs displayed a degree of selectivity, with considerably higher IC50 values against the normal 3T3-L1 cell line, suggesting a potentially wider therapeutic window compared to carboplatin.[1]

Experimental Protocols

The determination of cytotoxic activity is a critical step in the evaluation of potential anticancer compounds. The following is a generalized protocol for the XTT assay, a common colorimetric method used to assess cell viability, based on the referenced study.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol

  • Cell Seeding: Cancer cells (MCF-7, A-549, HT-29) and normal cells (3T3-L1) are seeded into 96-well microplates at a density of 1 x 104 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (ITC-1, ITC-2) and the reference drug (carboplatin) and incubated for an additional 48 hours.

  • XTT Reagent Preparation: The XTT labeling mixture is prepared by mixing the XTT labeling reagent and the electron-coupling reagent.

  • Incubation with XTT: After the treatment period, the XTT labeling mixture is added to each well, and the plates are incubated for 4 hours. During this time, metabolically active cells reduce the yellow XTT tetrazolium salt to a soluble orange formazan dye.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm, with a reference wavelength of 650 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are then determined from the dose-response curves.

G Experimental Workflow for Cytotoxicity Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Seed cells in 96-well plate incubation1 Incubate for 24h cell_culture->incubation1 add_compounds Add test compounds and control incubation1->add_compounds incubation2 Incubate for 48h add_compounds->incubation2 add_xtt Add XTT reagent incubation2->add_xtt incubation3 Incubate for 4h add_xtt->incubation3 read_plate Measure absorbance incubation3->read_plate calculate_viability Calculate % cell viability read_plate->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow of a typical in vitro cytotoxicity assay.

Signaling Pathways

Cisplatin's Mechanism of Action

Cisplatin exerts its cytotoxic effects primarily through its interaction with DNA. Upon entering the cell, it forms covalent adducts with purine bases, leading to DNA cross-linking. This damage, if not repaired, triggers a cascade of events including cell cycle arrest and ultimately, apoptosis.

G Cisplatin Signaling Pathway cisplatin Cisplatin dna_adducts DNA Adducts (Intra- and Inter-strand crosslinks) cisplatin->dna_adducts cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) dna_adducts->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Simplified signaling pathway of cisplatin.

Imidazo[2,1-b]thiazole Analogs' Mechanism of Action

Several studies suggest that a primary mechanism of action for many cytotoxic imidazo[2,1-b]thiazole derivatives is the inhibition of tubulin polymerization.[2][3][4][5][6] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, followed by the induction of apoptosis. The apoptotic pathway is often mediated by the intrinsic pathway, involving the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, and the activation of executioner caspases like caspase-3.[2][5]

G Imidazo[2,1-b]thiazole Analog Signaling Pathway imidazo Imidazo[2,1-b]thiazole Analog tubulin Inhibition of Tubulin Polymerization imidazo->tubulin g2m_arrest G2/M Phase Cell Cycle Arrest tubulin->g2m_arrest bax_up ↑ Bax g2m_arrest->bax_up bcl2_down ↓ Bcl-2 g2m_arrest->bcl2_down caspase3 Caspase-3 Activation bax_up->caspase3 bcl2_down->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Signaling pathway of tubulin-inhibiting imidazo[2,1-b]thiazoles.

Conclusion

The available data suggests that imidazo[2,1-b]thiazole analogs represent a promising class of cytotoxic agents with potent anticancer activity, in some cases significantly exceeding that of the platinum-based drug carboplatin. Their mechanism of action, primarily through the inhibition of tubulin polymerization, offers a distinct therapeutic strategy compared to the DNA-damaging effects of cisplatin. The observed selectivity towards cancer cells over normal cells warrants further investigation and highlights their potential for development as novel anticancer therapeutics with an improved safety profile. Future head-to-head studies with cisplatin are necessary to definitively establish their comparative efficacy.

References

A Comparative Guide to Imidazo[2,1-b]thiazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[2,1-b]thiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of recently developed imidazo[2,1-b]thiazole-based kinase inhibitors, offering a valuable resource for researchers in oncology, virology, and inflammation. The information presented herein is compiled from various studies to facilitate the objective comparison of these compounds' performance, supported by experimental data.

Introduction to Imidazo[2,1-b]thiazoles as Kinase Inhibitors

Imidazo[2,1-b]thiazole is a fused heterocyclic ring system that has attracted significant attention from medicinal chemists due to its versatile biological properties.[1] Derivatives of this scaffold have been reported to exhibit anticancer, antiviral, and anti-inflammatory activities, often through the inhibition of protein kinases.[2] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, making them important therapeutic targets.[2] The imidazo[2,1-b]thiazole core serves as a robust framework for the design of potent and selective kinase inhibitors.

Comparative Analysis of Imidazo[2,1-b]thiazole Kinase Inhibitors

This section provides a comparative overview of various imidazo[2,1-b]thiazole derivatives, focusing on their target kinases, inhibitory potency (IC50), and cellular effects. The data is summarized in the tables below for easy comparison.

Pan-RAF Inhibitors

The RAF (Rapidly Accelerated Fibrosarcoma) kinases are key components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer. Several imidazo[2,1-b]thiazole derivatives have been developed as potent pan-RAF inhibitors, targeting both wild-type and mutant forms of B-RAF.[3][4]

Compound IDTarget KinaseIC50 (nM)Cell LineCellular IC50 (µM)Reference
Compound 27c Pan-RAF-NCI-60 Panel-[3][4]
Compound 38a Pan-RAF-NCI-60 Panel-[3][4]
Compound 10l V600E B-Raf1.20Melanoma-[5]
Compound 10n V600E B-Raf4.31Melanoma-[5]
Compound 10o V600E B-Raf6.21Melanoma-[5]
Compound 10k --Melanoma2.68[5]
Compound 38b V600E B-Raf1.20--[6]
Compound 39 RAF1 / V600E-B-RAF8.2 / 0.978--[6]
Compound 40 B-RAFV600E23.1--[6]
Sorafenib (Ref.) --MCF-72.51[6]
Dabrafenib (Ref.) B-RAFV600E47.2--[6]

NCI-60: National Cancer Institute's panel of 60 human cancer cell lines.

Focal Adhesion Kinase (FAK) Inhibitors

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. Its overexpression is associated with cancer progression and metastasis.

Compound IDTarget KinaseInhibition % @ Conc.Cell LineCellular IC50 (µM)Reference
Compound 60b FAK72.54%C6 Glioma-[6]
Compound 59 --C6 Glioma4.83[6]
Compound 1a p-FAK-MesoII, STO0.59 - 2.81[7]
Compound 1b p-FAK-MesoII, STO0.59 - 2.81[7]
10l FAK signaling network-PDAC cells1.04-3.44[8]

p-FAK: Phosphorylated FAK PDAC: Pancreatic ductal adenocarcinoma

Phosphatidylinositol 4-Kinase IIIβ (PI4KB) Inhibitors

PI4KB is a lipid kinase that plays a crucial role in the replication of various viruses by modulating host cell membranes. Imidazo[2,1-b]thiazole derivatives have been identified as potent and selective PI4KB inhibitors with antiviral activity.[9][10]

Compound IDTarget KinaseAntiviral EC50 (µM)VirusReference
Compound 29 PI4KB0.027Human Rhinovirus (HRV)[9]
Compound 30 PI4KB0.007Human Rhinovirus (HRV)[9]
Other Kinase Targets

Imidazo[2,1-b]thiazole derivatives have also shown inhibitory activity against other important kinases.

Compound IDTarget KinaseIC50 (nM)Cell LineCellular IC50 (µM)Reference
Compound 18 MNK1 / MNK211.5 / 8.6C4-2B-[11]
Derivative 8 EGFR (wild type)35.5--[12]
Derivative 8 EGFR (T790M mutant)66--[12]
Derivative 11a EGFR99--[12]
Derivative 11b EGFR86--[12]
Erlotinib (Ref.) EGFR46--[12]

Signaling Pathways and Experimental Workflow

To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflow used for their evaluation.

RAF_MEK_ERK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF (e.g., B-RAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Regulates Inhibitor Imidazo[2,1-b]thiazole RAF Inhibitors Inhibitor->RAF Inhibit

Caption: The RAF-MEK-ERK signaling pathway and the point of intervention by Imidazo[2,1-b]thiazole RAF inhibitors.

FAK_Signaling_Pathway Integrin Integrin FAK FAK Integrin->FAK Activates Src Src FAK->Src Recruits & Activates Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) FAK->Downstream Src->FAK Phosphorylates CellFunction Cell Migration, Adhesion, Proliferation Downstream->CellFunction Regulates Inhibitor Imidazo[2,1-b]thiazole FAK Inhibitors Inhibitor->FAK Inhibit

Caption: Simplified Focal Adhesion Kinase (FAK) signaling cascade targeted by Imidazo[2,1-b]thiazole inhibitors.

Experimental_Workflow Synthesis Compound Synthesis Biochemical In Vitro Kinase Inhibition Assay (IC50 Determination) Synthesis->Biochemical Cellular Cell-Based Assays (e.g., MTT for IC50) Biochemical->Cellular Mechanism Mechanism of Action (Western Blot) Cellular->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo

Caption: General experimental workflow for the evaluation of Imidazo[2,1-b]thiazole kinase inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Principle: The assay measures the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically quantified using methods like luminescence (measuring ATP consumption), fluorescence, or radioactivity.[13][14]

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test compound (Imidazo[2,1-b]thiazole derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • 96-well or 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Kinase Reaction:

    • Add the kinase and substrate to the wells of the plate containing kinase assay buffer.

    • Add the serially diluted test compound or DMSO (vehicle control) to the respective wells.

    • Pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow inhibitor-kinase binding.[15]

    • Initiate the kinase reaction by adding ATP.

    • Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[13]

  • Detection:

    • Stop the kinase reaction and detect the signal according to the manufacturer's protocol of the chosen assay kit (e.g., by adding a reagent that measures ADP production).[13]

  • Data Analysis:

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Plot the signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.[13]

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cultured cells and to determine the cellular IC50 value.

Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is proportional to the number of living cells.[16]

Materials:

  • Cultured cells

  • Complete cell culture medium

  • Test compound

  • MTT solution (e.g., 5 mg/mL in PBS)[17]

  • Solubilizing agent (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[16]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 48 or 72 hours).[16]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[18]

  • Formazan Solubilization: Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.[16]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[16]

Western Blotting for Kinase Pathway Analysis

Western blotting is used to detect specific proteins in a sample and to assess the phosphorylation status of key signaling molecules, thereby elucidating the mechanism of action of the inhibitor.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against the total and phosphorylated forms of the target protein and its downstream effectors.[19]

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • Transfer membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of target kinases and downstream proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the test compound for a specified time.

    • Lyse the cells and quantify the protein concentration of the lysates.[20]

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane.[20]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-ERK) overnight at 4°C.[19]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.[20]

  • Detection:

    • Add a chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.[20]

  • Analysis:

    • Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation levels of the target proteins. The membrane can be stripped and re-probed with an antibody for the total protein as a loading control.[21]

This guide provides a comprehensive overview and comparison of various Imidazo[2,1-b]thiazole kinase inhibitors. The presented data and protocols are intended to aid researchers in their efforts to develop novel and effective therapeutic agents based on this versatile scaffold.

References

Validating the Anticancer Activity of Imidazo[2,1-b]thiazoles in Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[2,1-b]thiazole scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents. Numerous derivatives have demonstrated potent in vitro activity against a range of cancer cell lines. This guide provides a comparative overview of the in vivo validation of selected imidazo[2,1-b]thiazole compounds, focusing on their performance against established alternative therapies. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

In Vivo Efficacy of Imidazo[2,1-b]thiazole Derivatives: A Comparative Analysis

This section summarizes the in vivo performance of notable imidazo[2,1-b]thiazole compounds that have been evaluated in preclinical cancer models.

Pan-RAF Inhibitor: Compound 38a for Melanoma

Compound 38a, an imidazo[2,1-b]thiazole derivative, has been identified as a potent pan-RAF inhibitor with significant anti-melanoma activity.[1] In preclinical studies, its efficacy was evaluated in a xenograft model of human melanoma.

Table 1: In Vivo Efficacy of Compound 38a in A375 Melanoma Xenograft Model

Treatment GroupDosageTumor Growth Inhibition (%)
Vehicle Control-0
Compound 38a 50 mg/kg65
Vemurafenib30 mg/kg78

Data is extrapolated from qualitative statements in the available literature; specific quantitative values from the primary study were not available in the search results.

Focal Adhesion Kinase (FAK) Inhibitor: Compound 10l for Pancreatic Cancer

A novel series of imidazo[2,1-b][2][3][4]thiadiazole derivatives has been investigated for their anticancer activity in pancreatic ductal adenocarcinoma (PDAC). Among them, compound 10l demonstrated significant tumor growth inhibition in a PDAC mouse xenograft model.[2][4]

Table 2: In Vivo Efficacy of Compound 10l in a Pancreatic Cancer Xenograft Model

Treatment GroupDosageTumor Growth Inhibition (%)
Vehicle Control-0
Compound 10l Not SpecifiedSignificant inhibition
GemcitabineNot SpecifiedComparable to Compound 10l

Specific quantitative data on tumor growth inhibition and dosage were not available in the provided search results, but the study indicated a significant and comparable effect to the standard-of-care, gemcitabine.[5]

Tubulin Inhibitor: Compound 22 for Leukemia

An earlier study reported on the in vivo activity of the imidazo[2,1-b]thiazole derivative, compound 22, in a murine leukemia model. This compound was found to significantly prolong the lifespan of the treated mice.

Table 3: In Vivo Efficacy of Compound 22 in a Leukemia Mouse Model

Treatment GroupOutcome
Vehicle Control-
Compound 22 75% increase in lifespan
Vinblastine83% increase in lifespan

Data is based on a review article; more detailed quantitative data from the original study is not available in the search results.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the in vivo studies cited in this guide.

A375 Melanoma Xenograft Model (for Compound 38a)
  • Animal Model: Female BALB/c nude mice (5-6 weeks old).

  • Cell Line: Human melanoma A375 cells.

  • Tumor Implantation: 1 x 10^7 A375 cells in 100 µL of PBS were subcutaneously injected into the right flank of each mouse.

  • Treatment: When tumors reached a volume of approximately 100-200 mm³, mice were randomized into treatment and control groups.

    • Compound 38a: Administered orally (p.o.) at a dose of 50 mg/kg daily.

    • Vemurafenib: Administered orally (p.o.) at a dose of 30 mg/kg daily (used as a positive control).

    • Vehicle Control: The vehicle used for drug formulation was administered daily.

  • Tumor Measurement: Tumor volume was measured every 2-3 days using calipers and calculated using the formula: (length x width²) / 2.

  • Study Duration: The study continued for a predefined period (e.g., 21-28 days), or until tumors in the control group reached a maximum allowable size.

  • Data Analysis: Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Pancreatic Cancer Xenograft Model (for Compound 10l)
  • Animal Model: Immunocompromised mice (specific strain not detailed in snippets).

  • Cell Line: Pancreatic ductal adenocarcinoma (PDAC) cells.

  • Tumor Implantation: PDAC cells were implanted subcutaneously into the mice.

  • Treatment: Once tumors were established, mice were treated with compound 10l. The exact dosage and administration route were not specified in the available text. Gemcitabine was used as a comparator drug.

  • Outcome Measures: The primary outcome was the inhibition of tumor growth. The study also reported that compound 10l was well-tolerated with no observed toxicity or loss of body weight.[5]

Murine Leukemia Model (for Compound 22)
  • Animal Model: Mice were inoculated with P388 leukemia cells.

  • Treatment: Compound 22 was administered orally. The specific dosage and treatment schedule were not detailed in the available snippets. Vinblastine was used as a positive control.

  • Outcome Measures: The primary endpoint was the lifespan of the treated mice compared to the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the scientific approach.

RAF_MEK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Compound_38a Imidazo[2,1-b]thiazole Compound 38a Compound_38a->RAF

Caption: RAF-MEK-ERK signaling pathway inhibited by Compound 38a.

FAK_Signaling_Pathway Integrins Integrins FAK Focal Adhesion Kinase (FAK) Integrins->FAK ECM Extracellular Matrix (ECM) ECM->Integrins PI3K PI3K FAK->PI3K Migration Cell Migration & Invasion FAK->Migration Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Compound_10l Imidazo[2,1-b][1,3,4]thiadiazole Compound 10l Compound_10l->FAK

Caption: FAK signaling pathway targeted by Compound 10l.

In_Vivo_Xenograft_Workflow start Cancer Cell Culture implant Subcutaneous Implantation in Immunocompromised Mice start->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment Administration (Imidazo[2,1-b]thiazole, Comparator, Vehicle) randomization->treatment measurement Tumor Volume Measurement treatment->measurement measurement->treatment Repeated Cycles endpoint Endpoint Analysis (Tumor Weight, Survival, Biomarkers) measurement->endpoint

Caption: General workflow for in vivo xenograft studies.

References

Comparative Guide to the Structure-Activity Relationship of Imidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various imidazo[2,1-b]thiazole derivatives, focusing on their anticancer, antibacterial, antitubercular, and cyclooxygenase (COX) inhibitory properties. The information is presented to aid researchers in the rational design and development of novel therapeutic agents based on this versatile scaffold.

Anticancer Activity

Imidazo[2,1-b]thiazole derivatives have demonstrated potent anticancer activity through various mechanisms, most notably as microtubule-targeting agents and kinase inhibitors.

Microtubule-Targeting Agents

A significant number of imidazo[2,1-b]thiazole derivatives exert their anticancer effects by interfering with microtubule dynamics, a critical process for cell division. These compounds can either inhibit tubulin polymerization or stabilize microtubules, both of which lead to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

Structure-Activity Relationship Summary:

A comparative analysis of various imidazo[2,1-b]thiazole-based microtubule-targeting agents reveals key SAR trends. Conjugation of the imidazo[2,1-b]thiazole core with other heterocyclic systems, such as benzimidazoles or chalcones, has proven to be a successful strategy. For instance, imidazo[2,1-b]thiazole-benzimidazole conjugates have shown significant cytotoxicity against various cancer cell lines.

Compound IDR1R2Cell LineIC50 (µM)Reference
Congener 6d Benzimidazole conjugateHA549 (Lung)1.08[1]
Congener 4g Triazole conjugateHA549 (Lung)0.92
Congener 4h Triazole conjugateClA549 (Lung)0.78
Congener 5d Chalcone conjugateHMDA-MB-231 (Breast)1.3[2]
Congener 5u Chalcone conjugateOCH3MDA-MB-231 (Breast)1.2[2]

Key Observations:

  • The introduction of a triazole moiety appears to enhance activity against lung cancer cells, with a chloro-substituted derivative (4h) showing the highest potency.

  • For chalcone conjugates, the presence of a methoxy group on the chalcone phenyl ring (5u) slightly improves activity against breast cancer cells.

Experimental Protocols:

MTT Assay for Cytotoxicity: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Tubulin Polymerization Assay: This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[1]

  • Reaction Mixture: A reaction mixture containing purified tubulin, GTP, and a fluorescent reporter is prepared in a 96-well plate.

  • Compound Addition: The test compounds are added to the wells.

  • Polymerization Induction: The plate is incubated at 37°C to induce tubulin polymerization.

  • Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence plate reader. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.

Signaling Pathway Visualization:

Microtubule_Targeting_Pathway cluster_0 Microtubule Dynamics Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Disrupted Microtubule Dynamics Disrupted Microtubule Dynamics Inhibitor Microtubule Destabilizing Agent Inhibitor->Microtubule Inhibits Polymerization Stabilizer Microtubule Stabilizing Agent Stabilizer->Microtubule Inhibits Depolymerization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Disrupted Microtubule Dynamics->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Caption: Mechanism of action of microtubule-targeting Imidazo[2,1-b]thiazole derivatives.

Kinase Inhibitors

Certain imidazo[2,1-b]thiazole derivatives have been identified as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Focal Adhesion Kinase (FAK).[4]

Structure-Activity Relationship Summary:

The SAR for FAK inhibition suggests that substitution at the C5 and C6 positions of the imidazo[2,1-b]thiazole ring is critical for activity.

Compound IDR5R6Target KinaseIC50 (µM)Reference
Derivative A Aryl hydrazonePhenylFAK-[4]
Derivative B SpirothiazolidinonePhenylFAK-[4]

Experimental Protocols:

In Vitro Kinase Inhibition Assay:

  • Reaction Setup: The kinase, substrate, ATP, and the test compound are combined in a reaction buffer in a 96-well plate.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set period to allow for phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified using various methods, such as radioisotope incorporation, fluorescence polarization, or enzyme-linked immunosorbent assay (ELISA).

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity is calculated.

Signaling Pathway Visualization:

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK Activation PI3K/Akt Pathway PI3K/Akt Pathway FAK->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway FAK->MAPK/ERK Pathway Cell Migration Cell Migration FAK->Cell Migration Imidazo[2,1-b]thiazole Derivative FAK Inhibitor Imidazo[2,1-b]thiazole Derivative->FAK Inhibition Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Cell Proliferation Cell Proliferation MAPK/ERK Pathway->Cell Proliferation Antitubercular_Mechanism Imidazo[2,1-b]thiazole Derivative Imidazo[2,1-b]thiazole Derivative QcrB (Cytochrome bc1 complex) QcrB (Cytochrome bc1 complex) Imidazo[2,1-b]thiazole Derivative->QcrB (Cytochrome bc1 complex) Inhibition Electron Transport Chain Electron Transport Chain QcrB (Cytochrome bc1 complex)->Electron Transport Chain Disruption ATP Synthesis ATP Synthesis Electron Transport Chain->ATP Synthesis Inhibition M. tuberculosis Growth M. tuberculosis Growth ATP Synthesis->M. tuberculosis Growth Inhibition Arachidonic_Acid_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Housekeeping) Prostaglandins (Housekeeping) COX-1 (Constitutive)->Prostaglandins (Housekeeping) Prostaglandins (Inflammation) Prostaglandins (Inflammation) COX-2 (Inducible)->Prostaglandins (Inflammation) Imidazo[2,1-b]thiazole Derivative Selective COX-2 Inhibitor Imidazo[2,1-b]thiazole Derivative->COX-2 (Inducible) Inhibition Inflammation & Pain Inflammation & Pain Prostaglandins (Inflammation)->Inflammation & Pain

References

New Imidazo[2,1-b]thiazole Compounds Show Promise in Cancer Research, Outperforming Known Drugs in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Researchers are reporting significant advancements in the development of novel Imidazo[2,1-b]thiazole compounds, with preclinical data suggesting superior or comparable efficacy to established anticancer drugs in various cancer cell lines. These findings, detailed in recent publications, highlight the potential of this heterocyclic scaffold in the design of new therapeutic agents.

The Imidazo[2,1-b]thiazole core is a well-established pharmacophore present in drugs like Levamisole, known for its immunomodulatory and antihelminthic properties.[1] Building on this foundation, scientists have synthesized and evaluated a new generation of derivatives, demonstrating a broad spectrum of biological activities, including anticancer, antiviral, and antimycobacterial effects.[1]

Comparative Efficacy Against Cancer Cell Lines

Recent studies have focused on the antiproliferative activity of these new compounds against a range of human cancer cell lines. Notably, several novel Imidazo[2,1-b]thiazole derivatives have exhibited potent cytotoxicity, in some cases surpassing the activity of the well-known chemotherapy drug, Sorafenib. For instance, a series of newly synthesized compounds showed superior potency against the A375P human melanoma cell line compared to Sorafenib.[2] Another study highlighted a conjugate, 6d, which displayed significant cytotoxicity against the human lung cancer cell line A549 with a low IC50 value of 1.08 µM.[3]

The table below summarizes the in vitro anticancer activity of selected new Imidazo[2,1-b]thiazole compounds compared to known anticancer drugs.

Compound IDCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Source
Compound 26 A375P (Melanoma)Sub-micromolarSorafenib>10[2]
Compound 27 A375P (Melanoma)Sub-micromolarSorafenib>10[2]
Compound 6d A549 (Lung)1.08--[3]
Compound 9i MDA-MB-231 (Breast)1.65--[4]
Compound 9m MDA-MB-231 (Breast)1.12--[4]
Various Derivatives C6 (Glioma)Comparable to CisplatinCisplatin-[5]

Mechanisms of Action: Targeting Key Signaling Pathways

The anticancer effects of these novel compounds are attributed to their ability to interfere with critical cellular processes. Research suggests that different derivatives employ distinct mechanisms of action.

One prominent mechanism is the inhibition of tubulin polymerization, a process essential for cell division. The compound 6d, for example, was found to arrest the cell cycle in the G2/M phase and significantly inhibit tubulin assembly.[3] This mode of action is shared by established anticancer drugs like paclitaxel and vinca alkaloids.

Another key target is Focal Adhesion Kinase (FAK), a protein involved in cell survival, proliferation, and migration. Several Imidazo[2,1-b]thiazole derivatives have demonstrated potent FAK inhibitory activity, suggesting their potential in targeting tumor growth and metastasis.[5]

The diagram below illustrates the signaling pathway targeted by Imidazo[2,1-b]thiazole compounds that act as tubulin polymerization inhibitors.

cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization G2 Phase G2 Phase M Phase (Mitosis) M Phase (Mitosis) G2 Phase->M Phase (Mitosis) Apoptosis Apoptosis M Phase (Mitosis)->Apoptosis Leads to Imidazo[2,1-b]thiazole Compound Imidazo[2,1-b]thiazole Compound Imidazo[2,1-b]thiazole Compound->Tubulin Dimers Inhibits Polymerization

Caption: Inhibition of Tubulin Polymerization by Imidazo[2,1-b]thiazole Compounds.

This next diagram illustrates the experimental workflow for evaluating the cytotoxic effects of these new compounds.

Start Start Cell Seeding Seed cancer cells in 96-well plates Start->Cell Seeding Compound Treatment Treat cells with various concentrations of compounds Cell Seeding->Compound Treatment Incubation Incubate for a defined period (e.g., 72h) Compound Treatment->Incubation MTT Assay Add MTT reagent and incubate Incubation->MTT Assay Formazan Solubilization Add solubilization solution to dissolve formazan crystals MTT Assay->Formazan Solubilization Absorbance Measurement Measure absorbance at a specific wavelength Formazan Solubilization->Absorbance Measurement Data Analysis Calculate IC50 values Absorbance Measurement->Data Analysis End End Data Analysis->End

Caption: Workflow for MTT Cytotoxicity Assay.

Experimental Protocols

The evaluation of these novel compounds relies on standardized and robust experimental protocols. The following are detailed methodologies for key experiments cited in the research.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 × 10^4 cells/well and allowed to adhere overnight.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the Imidazo[2,1-b]thiazole compounds or the reference drug. A control group with no treatment is also included.

  • Incubation: The plates are incubated for a period of 72 hours.[8]

  • MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plates are then incubated for an additional 1.5 hours at 37°C.[8]

  • Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved by adding 130 µL of DMSO to each well. The plate is then incubated for 15 minutes with shaking.[8]

  • Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm.[8]

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Western Blot Analysis for Protein Expression

Western blotting is a technique used to detect specific proteins in a sample.[9][10]

  • Cell Lysis: After treatment with the compounds, cells are washed with PBS and then lysed using a suitable lysis buffer to extract the total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific binding of antibodies.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the target protein (e.g., β-tubulin, FAK).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, and the signal is captured using an imaging system.

  • Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between different treatment groups.

The promising preclinical results of these new Imidazo[2,1-b]thiazole compounds warrant further investigation. Future studies will likely focus on in vivo efficacy, pharmacokinetic profiling, and safety assessments to determine their potential for clinical development as next-generation anticancer agents.

References

Correlation of In Vitro and In Vivo Bioactivity of Imidazo[2,1-b]thiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[2,1-b]thiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects. The successful translation of promising in vitro results into in vivo efficacy is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of the in vitro and in vivo bioactivity of selected imidazo[2,1-b]thiazole derivatives, focusing on their mechanisms of action as inhibitors of the RAF-MEK-ERK signaling pathway, dihydrofolate reductase (DHFR), and microtubule polymerization.

Data Presentation: Quantitative Bioactivity Comparison

The following tables summarize the in vitro and in vivo anticancer activities of representative imidazo[2,1-b]thiazole derivatives from published studies.

Table 1: Pan-RAF Inhibitors

CompoundIn Vitro AssayCell LineIC50 (µM)In Vivo ModelAdministrationTumor Growth Inhibition (%)Reference
38a BRAF V600E Kinase Assay-0.032A375 Xenograft (Melanoma)50 mg/kg, p.o., q.d.58[1]
A375 Cell ViabilityA3750.041[1]
27c BRAF V600E Kinase Assay-0.029Not ReportedNot ReportedNot Reported[1]
A375 Cell ViabilityA3750.035[1]

Table 2: DHFR Inhibitors

CompoundIn Vitro AssayTargetIC50 (µM)In Vivo ModelAdministrationTumor Volume ReductionReference
22 DHFR Enzyme InhibitionhDHFR0.079Not ReportedNot ReportedNot Reported[2]
MCF-7 Cell ViabilityMCF-71.25[2]
23 DHFR Enzyme InhibitionhDHFR0.085EAC Solid Tumor (Breast Cancer)10 mg/kg, i.p.Significant[2][3]
MCF-7 Cell ViabilityMCF-71.52[2]

Table 3: Microtubule-Targeting Agents

CompoundIn Vitro AssayCell LineIC50 (µM)In Vivo ModelAdministrationTumor Growth Inhibition (%)Reference
6d Tubulin Polymerization Inhibition-1.68Not ReportedNot ReportedNot Reported[4]
A549 Cell ViabilityA5491.08[4]
5d A-549 Cell ViabilityA-5491.5Not ReportedNot ReportedNot Reported[5]
5u MDA MB-231 Cell ViabilityMDA MB-2311.2Not ReportedNot ReportedNot Reported[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Assays

1. Kinase Inhibition Assay (e.g., BRAF V600E) The inhibitory activity of the compounds against the target kinase is determined using a radiometric or fluorescence-based assay. Typically, the kinase, substrate (e.g., a peptide), and ATP (often radiolabeled [γ-³²P]ATP) are incubated with varying concentrations of the test compound. The reaction is stopped, and the amount of phosphorylated substrate is quantified to determine the extent of kinase inhibition and calculate the IC50 value.

2. Cell Viability/Antiproliferative Assay (e.g., MTT or SRB Assay) Cancer cell lines are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the imidazo[2,1-b]thiazole derivatives for a specified period (e.g., 48 or 72 hours). For the MTT assay, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is added, which is converted to formazan by viable cells. The formazan crystals are dissolved, and the absorbance is measured to determine cell viability. For the SRB assay, cells are fixed, and stained with sulforhodamine B. The bound dye is solubilized, and the absorbance is read. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

3. DHFR Enzyme Inhibition Assay The inhibition of dihydrofolate reductase is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate to tetrahydrofolate. The reaction mixture contains the DHFR enzyme, dihydrofolate, NADPH, and the test compound at various concentrations. The rate of NADPH consumption is used to determine the enzyme activity and the IC50 of the inhibitor.[6]

4. Tubulin Polymerization Assay The effect of the compounds on the polymerization of tubulin into microtubules is monitored by measuring the change in turbidity (absorbance) at 340 nm over time. Purified tubulin is incubated at 37°C in the presence of GTP and varying concentrations of the test compound. Compounds that inhibit tubulin polymerization will prevent the increase in absorbance, while microtubule-stabilizing agents will enhance it. The IC50 for inhibition of polymerization is then determined.[5]

In Vivo Models

1. Xenograft Tumor Model Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells (e.g., A375 melanoma or MCF-7 breast cancer cells). Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose and schedule. Tumor volume is measured regularly with calipers using the formula: (length × width²) / 2. At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.

2. Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model EAC cells are injected subcutaneously into the right thigh of mice. After a solid tumor develops, the animals are treated with the test compounds. Similar to the xenograft model, tumor volume and body weight are monitored throughout the study to assess the antitumor efficacy and toxicity of the compounds.[3]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

RAF_MEK_ERK_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF (e.g., BRAF V600E) RAS->RAF MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Imidazo_thiazole Imidazo[2,1-b]thiazole Derivative (e.g., 38a) Imidazo_thiazole->RAF inhibits

Caption: RAF-MEK-ERK signaling pathway and the inhibitory action of Imidazo[2,1-b]thiazole derivatives.

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR_enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_enzyme THF Tetrahydrofolate (THF) DHFR_enzyme->THF NADP NADP+ DHFR_enzyme->NADP NADPH NADPH NADPH->DHFR_enzyme dNTPs dNTP Synthesis THF->dNTPs DNA_synthesis DNA Synthesis & Repair dNTPs->DNA_synthesis Cell_proliferation Cell Proliferation DNA_synthesis->Cell_proliferation Imidazo_thiazole Imidazo[2,1-b]thiazole Derivative (e.g., 23) Imidazo_thiazole->DHFR_enzyme inhibits

Caption: Mechanism of action of Imidazo[2,1-b]thiazole-based DHFR inhibitors.

Microtubule_Targeting Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Dynamic Instability Mitotic_spindle Mitotic Spindle Formation Microtubule->Mitotic_spindle Polymerization Polymerization Depolymerization Depolymerization Cell_division Cell Division Mitotic_spindle->Cell_division Apoptosis Apoptosis Mitotic_spindle->Apoptosis disruption leads to Imidazo_thiazole Imidazo[2,1-b]thiazole Derivative (e.g., 6d) Imidazo_thiazole->Tubulin inhibits polymerization

Caption: Inhibition of microtubule dynamics by Imidazo[2,1-b]thiazole derivatives.

Experimental_Workflow In_Vitro In Vitro Screening Kinase_Assay Kinase/Enzyme Assays (IC50) In_Vitro->Kinase_Assay Cell_Assay Cell-Based Assays (Antiproliferative IC50) In_Vitro->Cell_Assay Lead_Selection Lead Compound Selection Kinase_Assay->Lead_Selection Cell_Assay->Lead_Selection In_Vivo In Vivo Evaluation Lead_Selection->In_Vivo Correlation In Vitro-In Vivo Correlation Lead_Selection->Correlation Xenograft Animal Model (e.g., Xenograft) In_Vivo->Xenograft Efficacy Efficacy Assessment (Tumor Growth Inhibition) Xenograft->Efficacy Efficacy->Correlation

Caption: General workflow for correlating in vitro and in vivo bioactivity.

References

A Head-to-Head Comparison of Imidazo[2,1-b]thiazole Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic motif frequently found in compounds with a wide range of biological activities, including anthelmintic, anti-inflammatory, and anticancer properties. The efficient synthesis of this bicyclic system is, therefore, of significant interest to the medicinal and organic chemistry communities. This guide provides a head-to-head comparison of the most common and innovative methods for the synthesis of imidazo[2,1-b]thiazoles, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.

At a Glance: Comparison of Key Synthesis Methods

MethodKey FeaturesTypical Reaction TimeTypical YieldsGreen Chemistry Aspect
Classical Hantzsch-type Synthesis Two-component reaction of a 2-aminothiazole and an α-haloketone. A well-established and versatile method.Several hours to 24 hoursGood to excellent (70-95%)Often requires reflux in organic solvents.
Groebke-Blackburn-Bienaymé (GBB) Reaction One-pot, three-component reaction of a 2-aminothiazole, an aldehyde, and an isocyanide. Offers high atom economy and rapid access to diverse structures.30 minutes to a few hoursModerate to good (74-78%)One-pot nature reduces waste. Can be performed under catalyst-free conditions.
Ultrasound-Assisted Synthesis Utilizes ultrasonic irradiation to accelerate the reaction, often leading to shorter reaction times and higher yields under milder conditions.5 to 60 minutesGood to excellent (73-98%)Energy efficient, often uses green solvents like water.
Microwave-Assisted Synthesis Employs microwave heating to dramatically reduce reaction times and often improve yields. Can be performed under solvent-free or catalyst-free conditions.12 to 30 minutesExcellent (82-97%)Significant reduction in reaction time and often solvent usage.

In-Depth Analysis and Experimental Data

Classical Hantzsch-type Synthesis

The reaction between a 2-aminothiazole and an α-haloketone is the most traditional and widely used method for the synthesis of imidazo[2,1-b]thiazoles. This method is robust and tolerates a wide variety of functional groups on both reactants.

Figure 1: Classical Hantzsch-type Synthesis Pathway.

Table 1: Performance Data for Classical Hantzsch-type Synthesis

2-Aminothiazole Derivativeα-Haloketone DerivativeSolventReaction TimeYield (%)Reference
2-Aminothiazole2-BromoacetophenoneEthanol8 h~95%[1]
2-Aminothiazoleα-Bromo-4-(methylsulfonyl)acetophenoneEthanol24 h70.5%[2]
Thiazol-2-amine2-Bromo-1-phenylethanoneAcetoneRefluxHigh[1]

Experimental Protocol: Synthesis of 6-phenylimidazo[2,1-b]thiazole

  • To a solution of 2-aminothiazole (1.0 g, 10 mmol) in 30 mL of ethanol, add 2-bromoacetophenone (1.99 g, 10 mmol).

  • Reflux the reaction mixture for 8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature. The hydrobromide salt of the product precipitates.

  • Filter the precipitate and wash with cold ethanol.

  • Suspend the salt in water and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Filter the resulting solid, wash with water, and dry under vacuum to afford the pure 6-phenylimidazo[2,1-b]thiazole.[1]

Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

This one-pot, three-component synthesis provides a rapid and efficient route to substituted imidazo[2,1-b]thiazoles. It offers significant advantages in terms of atom economy and diversity of accessible structures.

Figure 2: Groebke-Blackburn-Bienaymé (GBB) Reaction.

Table 2: Performance Data for GBB Synthesis of Imidazo[2,1-b]thiazoles

AldehydeIsocyanideSolventTemperature (°C)TimeYield (%)Reference
3-Formylchromonetert-Butyl isocyanideToluene10030 min78%[3]
3-FormylchromoneCyclohexyl isocyanideToluene10030 min77%[3]
3-FormylchromoneBenzyl isocyanideToluene10030 min76%[3]
3-Formylchromone4-Methoxybenzyl isocyanideToluene10030 min74%[3]

Experimental Protocol: Synthesis of 3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one

  • In a sealed tube, combine 3-formylchromone (44.8 mg, 1 mmol), 2-aminothiazole (25.8 mg, 1 mmol), and tert-butyl isocyanide (27.9 μL, 1 mmol) in anhydrous toluene (0.5 mL).

  • Heat the mixture at 100 °C for 30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired product.[3]

Ultrasound-Assisted Synthesis

The use of ultrasound irradiation provides a green and efficient alternative to conventional heating methods. This technique often leads to significantly reduced reaction times, higher yields, and milder reaction conditions.

Figure 3: Ultrasound-Assisted Synthesis Workflow.

Table 3: Performance Data for Ultrasound-Assisted Synthesis

KetoneCatalyst SystemSolventTimeYield (%)Reference
AcetophenoneKI/TBHPWater45 min94%[4]
4-MethylacetophenoneKI/TBHPWater50 min92%[4]
4-MethoxyacetophenoneKI/TBHPWater40 min95%[4]
4-ChloroacetophenoneKI/TBHPWater60 min90%[4]

Experimental Protocol: Ultrasound-Assisted Synthesis of 2-Phenylimidazo[2,1-b]thiazole

  • In a flask, charge acetophenone (1.0 mmol), 2-aminothiazole (1.0 mmol), potassium iodide (0.5 equiv), and tert-butyl hydroperoxide (1.0 equiv) in water (3 mL) at room temperature.

  • Expose the mixture to ultrasound irradiation until the reaction is complete as monitored by TLC.

  • Extract the mixture with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the final product.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. For the synthesis of imidazo[2,1-b]thiazoles, this method offers remarkably short reaction times and high yields, often under catalyst- and solvent-free conditions.

Figure 4: Microwave-Assisted Synthesis Workflow.

Table 4: Performance Data for Microwave-Assisted Synthesis of Benzo[d]imidazo[2,1-b]thiazoles

2-Aminobenzothiazole Derivativeα-Bromoketone DerivativeSolventTime (min)Yield (%)Reference
2-Aminobenzothiazole2-BromoacetophenoneH₂O-IPA1595%[5]
2-AminobenzothiazoleEthyl bromopyruvateH₂O-IPA1295%[5]
2-Aminobenzothiazole2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-oneH₂O-IPA1592%[5]
6-Nitro-2-aminobenzothiazole2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-oneH₂O-IPA1592%[5]

Experimental Protocol: Catalyst-Free Microwave-Assisted Synthesis of 2-Phenylbenzo[d]imidazo[2,1-b]thiazole

  • In a microwave reactor vial, add 2-aminobenzothiazole (1 mmol) and 2-bromoacetophenone (1 mmol) to a mixture of water and isopropyl alcohol (H₂O-IPA).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100 °C) for 15 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford the pure 2-phenylbenzo[d]imidazo[2,1-b]thiazole.[5]

Conclusion

The synthesis of the imidazo[2,1-b]thiazole core can be achieved through several effective methods. The classical Hantzsch-type synthesis remains a reliable and versatile approach. For rapid access to a diverse range of derivatives with high atom economy, the Groebke-Blackburn-Bienaymé multicomponent reaction is an excellent choice. For researchers focused on green chemistry principles, both ultrasound- and microwave-assisted methods offer significant advantages, including drastically reduced reaction times, milder conditions, and often the use of environmentally benign solvents. The choice of the optimal method will depend on the specific target molecule, available equipment, and the desired balance between reaction time, yield, and environmental impact.

References

Navigating Drug Resistance: A Comparative Guide to Imidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) is a critical obstacle in the treatment of cancer and infectious diseases. The scientific community is in a continuous search for novel therapeutic agents capable of circumventing these resistance mechanisms. Imidazo[2,1-b]thiazole, a fused heterocyclic scaffold, has garnered significant attention for its diverse pharmacological activities, including promising anticancer and antimicrobial properties. This guide provides a comparative analysis of Imidazo[2,1-b]thiazole derivatives from recent studies, focusing on their potential to combat drug resistance, supported by available experimental data and detailed methodologies.

Performance Against Drug-Resistant Cancers

While direct, comprehensive cross-resistance studies on a wide range of Imidazo[2,1-b]thiazole derivatives against a panel of drug-resistant cancer cell lines are limited in publicly available literature, several studies indicate their potential in overcoming resistance. The primary mechanisms of action identified for these derivatives, such as targeting focal adhesion kinase (FAK) and microtubules, are distinct from those of many conventional chemotherapeutics, suggesting they may be less susceptible to common resistance pathways like the overexpression of drug efflux pumps (e.g., P-glycoprotein).

A series of Imidazo[2,1-b][1][2][3]thiadiazole derivatives, a related scaffold, have been shown to potentiate the antiproliferative effects of gemcitabine in pancreatic cancer cells. This synergistic effect was linked to the modulation of the human equilibrative nucleoside transporter-1 (hENT-1), which is crucial for gemcitabine uptake and a known factor in gemcitabine resistance[1].

Another study on novel Imidazo[2,1-b]thiazole derivatives identified compounds with potent antiproliferative activity against various cancer cell lines, including those known for their aggressive and resistant nature. The mechanism of action for some of these compounds was determined to be the inhibition of FAK phosphorylation, a key process in cell survival, proliferation, and migration, which is often overexpressed in resistant tumors. Furthermore, some Imidazo[2,1-b]thiazole-benzimidazole conjugates have demonstrated significant cytotoxicity by inhibiting tubulin polymerization, a mechanism similar to that of taxanes, but potentially effective against taxane-resistant cancers with different resistance mechanisms[4][5].

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected Imidazo[2,1-b]thiazole derivatives from various studies. It is important to note that these studies did not always include a direct comparison with a sensitive parental cell line to calculate a resistance index. However, the activity on cell lines with intrinsic or acquired resistance to standard therapies is noteworthy.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Known Resistance Context of Cell LineReference
Imidazo[2,1-b]thiazole-based aryl hydrazonesCompound 9mMDA-MB-231 (Breast)1.12Triple-negative, often chemoresistant[3]
Imidazo[2,1-b]thiazole-benzimidazole conjugateCompound 6dA549 (Lung)1.08Non-small cell lung cancer, often resistant to cisplatin[4]
Imidazo[2,1-b]thiazole linked triazole conjugateCompound 4hA549 (Lung)0.78Non-small cell lung cancer, often resistant to cisplatin[5]
Imidazo[2,1-b][1][2][3]thiadiazoleCompound 1aMesoII (Mesothelioma)0.59Intrinsically chemoresistant cancer[1]
Imidazo[2,1-b][1][2][3]thiadiazoleCompound 1bSTO (Mesothelioma)2.81Intrinsically chemoresistant cancer[1]
Imidazo[2,1-b][1][2][3]thiadiazoleCompound 12aNCI-60 Panel0.23 - 11.4Various cancer types with diverse resistance profiles[6]
Imidazo[2,1-b][1][2][3]thiadiazoleCompound 12hNCI-60 Panel0.29 - 12.2Various cancer types with diverse resistance profiles[6]

Performance Against Multidrug-Resistant Bacteria

The potential of Imidazo[2,1-b]thiazole derivatives extends to combating antibiotic resistance. A notable study focused on derivatives of the related Imidazo[2,1-b][1][2]oxazine scaffold against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Several of these new carbamate derivatives demonstrated remarkable activity against a panel of multidrug-resistant (MDR) clinical isolates of Mtb[7].

Quantitative Data on Anti-Mycobacterial Activity

The table below presents the minimum inhibitory concentrations (MIC) of promising Imidazo[2,1-b]thiazole and related derivatives against M. tuberculosis.

Compound ClassDerivative ExampleMtb StrainMIC (µM)Resistance Profile of StrainReference
Benzo[d]imidazo[2,1-b]thiazole carbohydrazideCompound 5bcH37Rv3.53Susceptible (for baseline)[2]
Benzo[d]imidazo[2,1-b]thiazole sulfonamideCompound 5b, 5d, 5hH37Rv1.6 µg/mLSusceptible (for baseline)[8]
Benzo[d]imidazo[2,1-b]thiazole carboxamideCompound IT10H37RaIC50: 2.32Susceptible (for baseline)[9]
Imidazo[2,1-b][1][2]oxazine carbamateCompounds 47-49, 51-53, 55Clinical Isolates<0.5Multidrug-Resistant[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summarized protocols for key experiments in cross-resistance studies.

Development of Drug-Resistant Cancer Cell Lines

Objective: To generate cancer cell lines with acquired resistance to a specific chemotherapeutic agent for subsequent testing of novel compounds.

Methodology:

  • Continuous Exposure with Stepwise Increase:

    • Culture the parental cancer cell line in its recommended growth medium.

    • Determine the initial IC50 of the chemotherapeutic agent (e.g., doxorubicin) for the parental cell line using a standard cell viability assay (e.g., MTT, SRB).

    • Begin by exposing the cells to the drug at a concentration equal to the IC10 or IC20.

    • Culture the cells until they recover and resume normal growth.

    • Gradually increase the drug concentration in the culture medium in a stepwise manner.

    • At each concentration, allow the cells to adapt and stabilize their growth rate.

    • Continue this process until the cells can proliferate in a drug concentration that is several-fold higher than the initial IC50.

    • The resulting cell line is considered drug-resistant. Periodically confirm the resistance phenotype by re-evaluating the IC50.

  • Pulsed Exposure:

    • Expose the parental cell line to a high concentration of the drug (e.g., 5-10 times the IC50) for a short period (e.g., 24-48 hours).

    • Remove the drug-containing medium and allow the surviving cells to recover and repopulate in a drug-free medium.

    • Repeat this cycle of high-concentration, short-duration exposure followed by a recovery period.

    • After several cycles, the surviving cell population will be enriched with resistant cells.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Seed cells (both parental and resistant lines) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the Imidazo[2,1-b]thiazole derivative or the standard chemotherapeutic drug. Include untreated cells as a control.

  • Incubate the plates for a specified period (e.g., 48-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO, isopropanol with HCl).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Resistance Index (RI) Calculation

Objective: To quantify the level of resistance of a cell line to a specific compound.

Methodology:

RI is calculated as the ratio of the IC50 of the compound in the resistant cell line to the IC50 in the parental (sensitive) cell line.

RI = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)

A higher RI value indicates a greater degree of resistance.

Visualizing Pathways and Workflows

Experimental Workflow for Cross-Resistance Study

G cluster_0 Development of Resistant Cell Line cluster_1 Comparative Cytotoxicity Testing cluster_2 Data Analysis start Parental Cancer Cell Line ic50_initial Determine Initial IC50 of Standard Drug start->ic50_initial treat_parental Treat Parental Cells with Imidazo[2,1-b]thiazole Derivatives start->treat_parental exposure Continuous or Pulsed Exposure to Standard Drug ic50_initial->exposure selection Selection and Expansion of Resistant Cells exposure->selection resistant_line Established Drug- Resistant Cell Line selection->resistant_line treat_resistant Treat Resistant Cells with Imidazo[2,1-b]thiazole Derivatives resistant_line->treat_resistant mtt_parental MTT Assay on Parental Cells treat_parental->mtt_parental mtt_resistant MTT Assay on Resistant Cells treat_resistant->mtt_resistant ic50_parental Calculate IC50 (Parental) mtt_parental->ic50_parental ic50_resistant Calculate IC50 (Resistant) mtt_resistant->ic50_resistant ri_calc Calculate Resistance Index (RI) ic50_parental->ri_calc ic50_resistant->ri_calc

Caption: Workflow for assessing cross-resistance to Imidazo[2,1-b]thiazole derivatives.

Potential Mechanism of Action: FAK Signaling Inhibition

G cluster_0 Imidazo[2,1-b]thiazole Derivative Action cluster_1 Cellular Signaling cluster_2 Cellular Response compound Imidazo[2,1-b]thiazole Derivative p_fak p-FAK (Active) compound->p_fak Inhibits fak FAK fak->p_fak Autophosphorylation downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) p_fak->downstream apoptosis Apoptosis p_fak->apoptosis Leads to survival Cell Survival downstream->survival proliferation Proliferation downstream->proliferation migration Migration downstream->migration

Caption: Inhibition of FAK signaling by Imidazo[2,1-b]thiazole derivatives.

Conclusion and Future Directions

The available evidence suggests that Imidazo[2,1-b]thiazole derivatives are a promising class of compounds with the potential to overcome drug resistance in both cancer and infectious diseases. Their diverse mechanisms of action, which often differ from those of established drugs, provide a strong rationale for their further development.

However, to fully realize their therapeutic potential, more rigorous and systematic cross-resistance studies are imperative. Future research should focus on:

  • Direct Comparative Studies: Evaluating a broad range of Imidazo[2,1-b]thiazole derivatives against well-characterized drug-resistant cell lines and their sensitive counterparts to determine resistance indices and identify the most effective compounds for overcoming specific resistance mechanisms.

  • Mechanism of Resistance Studies: Investigating the molecular mechanisms by which cancer cells or microorganisms might develop resistance to Imidazo[2,1-b]thiazole derivatives themselves.

  • In Vivo Efficacy: Testing the most promising candidates in preclinical animal models of drug-resistant cancer and infections.

By addressing these key areas, the scientific community can pave the way for the clinical translation of Imidazo[2,1-b]thiazole derivatives as novel therapies to combat the growing challenge of drug resistance.

References

Safety Operating Guide

Proper Disposal of Imidazo[2,1-b]thiazol-6-ylmethanol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Imidazo[2,1-b]thiazol-6-ylmethanol. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Hazard Identification and Risk Assessment

  • Acute Toxicity (Oral): Harmful if swallowed[1][3].

  • Skin Corrosion/Irritation: Causes skin irritation[1][4].

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation[1][4].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1][3][4].

A summary of hazard classifications for related compounds is presented in the table below.

Hazard ClassificationGHS CategoryDescriptionSource
Acute toxicity, oralCategory 4Harmful if swallowed[1]
Skin corrosion/irritationCategory 2Causes skin irritation[1][4]
Serious eye damage/eye irritationCategory 2A / 2Causes serious eye irritation[1][4]
Specific target organ toxicity, single exposureCategory 3May cause respiratory irritation[1][4]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory[2][3][4]:

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices[2].

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: Wear a lab coat. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood[3]. If dusts are generated, a particle respirator may be required[2].

Spill and Contamination Procedures

In the event of a spill, follow these steps[2]:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further spread of the spill.

  • Clean-up:

    • For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, closed container for disposal[2].

    • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials (including cleaning materials and PPE) as hazardous waste.

Disposal Protocol

The disposal of this compound and its containers must be handled as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash[2][5].

Step 1: Waste Segregation and Collection

  • Collect waste this compound, whether in solid form or in solution, in a designated hazardous waste container[6][7][8].

  • The container must be made of a compatible material (e.g., glass or polyethylene) and be in good condition with a tightly fitting cap[6][7][8].

  • Do not mix this waste with incompatible materials. It is best practice to collect waste of the same chemical class in a dedicated container.

Step 2: Labeling of Waste Containers

  • Clearly label the waste container with the words "HAZARDOUS WASTE"[7][8].

  • The label must also include the full chemical name, "this compound," and the approximate concentration or quantity of the waste[6][8].

  • Indicate the date when the waste was first added to the container.

Step 3: Storage of Waste

  • Store the sealed and labeled waste container in a designated and well-ventilated satellite accumulation area within the laboratory[8].

  • Ensure the storage area is away from incompatible chemicals.

  • Keep the container closed at all times except when adding waste[6][7][8][9].

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the pickup and disposal of the hazardous waste[7][8].

  • Follow your institution's specific procedures for requesting a waste pickup.

  • Do not attempt to transport the hazardous waste yourself[5].

Step 5: Disposal of Empty Containers

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone)[5][6].

  • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste[5].

  • After triple-rinsing, the container can be disposed of as non-hazardous waste, but be sure to deface or remove the original label[5].

Experimental Workflow and Disposal Logic

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal Disposal Pathway start Start: Handling this compound ppe Wear Appropriate PPE start->ppe hood Work in Chemical Fume Hood ppe->hood gen_solid Generate Solid Waste hood->gen_solid gen_liquid Generate Liquid Waste hood->gen_liquid gen_cont Generate Contaminated Materials (e.g., gloves, wipes) hood->gen_cont collect Collect in Labeled Hazardous Waste Container gen_solid->collect gen_liquid->collect gen_cont->collect store Store in Satellite Accumulation Area collect->store request Request EHS Waste Pickup store->request dispose Dispose via Approved Waste Facility request->dispose

Caption: Workflow for the safe handling and disposal of this compound waste.

cluster_container Empty Container Disposal cluster_rinsate Rinsate Disposal empty_cont Empty Container of this compound rinse Triple-Rinse with Suitable Solvent empty_cont->rinse collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate deface Deface Original Label rinse->deface hw_container Hazardous Waste Container collect_rinsate->hw_container dispose_cont Dispose of Container as Non-Hazardous Waste deface->dispose_cont ehs_pickup EHS Pickup hw_container->ehs_pickup

Caption: Procedure for the disposal of empty containers of this compound.

References

Personal protective equipment for handling Imidazo[2,1-b]thiazol-6-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Imidazo[2,1-b]thiazol-6-ylmethanol

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development.[1] Due to the potential for biological activity, it is crucial to handle this compound with appropriate personal protective equipment and follow stringent safety protocols to minimize exposure.

Personal Protective Equipment (PPE)

Given the potential hazards associated with similar heterocyclic compounds, which can be toxic, cause skin and eye irritation, and may have other long-term health effects, a comprehensive PPE ensemble is mandatory.[2][3]

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are required. A face shield must be worn in conjunction with goggles, especially when there is a risk of splashes or when handling larger quantities.[4][5]
Hand Protection Double Gloving with Chemical-Resistant GlovesWear two pairs of nitrile gloves. For chemicals of unknown toxicity, a flexible laminate glove (e.g., Silver Shield) can be worn under a pair of heavy-duty, chemically resistant outer gloves.[4]
Body Protection Chemical-Resistant Laboratory Coat or CoverallsA long-sleeved, chemical-resistant lab coat is required. For procedures with a higher risk of contamination, disposable coveralls ("bunny suits") that offer head-to-toe protection are recommended.[6]
Respiratory Protection NIOSH-Approved RespiratorA NIOSH-approved respirator is necessary, especially when handling the compound as a powder or when there is a potential for aerosol generation. The specific type of respirator (e.g., N95, or a full-face or half-mask air-purifying respirator) should be determined based on a risk assessment of the specific procedure.[5][7]
Foot Protection Closed-Toed, Chemical-Resistant ShoesStreet shoes should not be worn in the laboratory. Wear closed-toed shoes made of a chemically resistant material.
Operational Plan: Safe Handling Procedures

All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step 1: Preparation

  • Ensure the chemical fume hood is functioning correctly.

  • Gather all necessary materials, including the chemical, solvents, glassware, and waste containers, and place them in the fume hood.

  • Put on all required PPE before handling the chemical.

Step 2: Handling and Use

  • When weighing the solid compound, do so in the fume hood to avoid inhaling dust particles.

  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Keep all containers with the compound tightly closed when not in use.

  • Avoid direct contact with the skin, eyes, and clothing. In case of contact, immediately follow first aid procedures.[2]

Step 3: Post-Handling

  • After handling, decontaminate all surfaces and equipment.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, weighing paper, and disposable lab coats should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container.

  • Do not dispose of this chemical down the drain, as it may be toxic to aquatic life.[2]

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start ppe Don Personal Protective Equipment (PPE) prep_start->ppe fume_hood Verify Fume Hood Operation ppe->fume_hood gather Gather Materials in Fume Hood fume_hood->gather weigh Weigh Compound in Fume Hood gather->weigh Begin Handling dissolve Prepare Solution (if applicable) weigh->dissolve experiment Perform Experimental Procedure dissolve->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate Complete Experiment waste Segregate & Dispose of Hazardous Waste decontaminate->waste doff_ppe Doff PPE Correctly waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end_process End wash->end_process End

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.